molecular formula C20H14N2NaO7S2 B1582160 Acid Red 13 CAS No. 2302-96-7

Acid Red 13

Número de catálogo: B1582160
Número CAS: 2302-96-7
Peso molecular: 481.5 g/mol
Clave InChI: PCKFILCYJDNOLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acid Red 13 (CAS 2302-96-7), also known as C.I. 16045 or Fast Red E, is a disodium salt and single azo-class dye appearing as a dark red to dark purple crystalline powder . Its molecular formula is C20H12N2Na2O7S2, with a molecular weight of 502.42 g·mol⁻¹ . The compound is soluble in water, yielding a cherry red solution, and has a maximum absorption wavelength (λmax) of 505 nm in a 0.02 mol/L ammonium acetate solution . This dye is valued in research for its specific coloring properties and its role as a model azo compound. Its primary research applications include investigating dyeing processes for proteinaceous fibers like wool and silk, and studying its use in coloring other substrates such as paper, leather, wood, and cosmetics . In biochemical research, this compound serves as a subject for studying the environmental impact and metabolic breakdown of azo dyes. It is important to note that some azo dyes can be reduced or oxidized to form aromatic amines, some of which have been shown to possess mutagenic potential . This makes this compound relevant for toxicological studies, metabolism research, and the development of remediation technologies for industrial effluents . The product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

2302-96-7

Fórmula molecular

C20H14N2NaO7S2

Peso molecular

481.5 g/mol

Nombre IUPAC

disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);

Clave InChI

PCKFILCYJDNOLO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

SMILES canónico

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na]

Otros números CAS

85283-71-2
2302-96-7

Números CAS relacionados

85283-71-2

Origen del producto

United States

Foundational & Exploratory

What are the chemical properties of Acid Red 13 for laboratory use?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Red 13 for Laboratory Applications

Introduction

This compound, also known by its Colour Index name C.I. 16045 or as Fast Red E, is a synthetic azo dye belonging to the single azo class.[1][2] It presents as a dark red to dark purple crystalline powder and is structured as a disodium (B8443419) salt.[1] In the laboratory, this compound is primarily utilized for its staining properties in biological and materials science research.[3][4] Its utility stems from its ability to impart a vibrant red color, making it valuable for visualizing specific cellular structures and for investigating dyeing processes on various substrates like proteinaceous fibers, paper, and leather.[1][3] This guide provides a comprehensive overview of its chemical properties, laboratory applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its safe handling, storage, and effective use in experimental settings.

PropertyValueReference(s)
CAS Number 2302-96-7[1][2][3]
Synonyms C.I. 16045, Fast Red E, Acid Fuchsin[1][3][4]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[1][2][3]
Molecular Weight 502.42 g/mol [1][3][5]
Appearance Dark red to dark purple crystalline powder[1][3]
Solubility Soluble in water (yields a cherry red solution); slightly soluble in ethanol; almost insoluble in acetone.[1][2]
Maximum Absorption (λmax) 505 nm (in 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution)[1]
Stability Stable under normal temperatures and pressures.[6]
Incompatibilities Strong oxidizing and reducing agents may destroy the color.[6][7]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of nitrogen, and other potentially toxic fumes.[6][7]
Storage Store at room temperature in a cool, dry place with containers tightly closed.[3][6]

Laboratory Applications and Mechanism of Action

Primary Applications

In a laboratory context, this compound is employed in several key areas:

  • Biological Staining : It is used for staining biological samples to aid in the microscopic visualization of cellular components.[3][4] As an acid dye, it has an affinity for basic (positively charged) tissue elements.[8][9]

  • Proteomics Research : It is classified as an azo organosulfur compound suitable for proteomics research.[5]

  • Materials Science : Researchers use it to study dyeing processes for textiles, particularly protein-based fibers like wool and silk.[1][4]

  • Toxicology and Environmental Studies : It serves as a model azo compound for research into the metabolic breakdown and environmental impact of dyes.[1] Some azo dyes can be reduced to aromatic amines, which may have mutagenic potential, making this an important area of study.[1][10]

Mechanism of Staining

The staining mechanism of this compound, like other acid dyes, is primarily based on electrostatic interactions. The dye molecule carries negatively charged sulfonate groups (SO₃⁻) which are attracted to positively charged amino acid residues (such as lysine (B10760008) and arginine) on the surface of proteins within tissue samples.[4] This ionic bonding is the principal force that holds the dye to the tissue, allowing specific components to become colored.[11] Hydrogen bonding may also contribute to the interaction.[4] The intensity and selectivity of staining can be influenced by the pH of the staining solution, which affects the ionization of both the dye and the tissue components.[12]

Staining_Mechanism Dye This compound (Anionic, SO₃⁻) StainedComplex Stained Protein Complex Dye->StainedComplex Electrostatic Interaction Protein Tissue Protein (Cationic, NH₃⁺) Protein->StainedComplex Binding

Figure 1. Logical diagram of the electrostatic interaction between this compound and tissue proteins.

Experimental Protocols

While a specific, standardized protocol for this compound is not extensively documented in the provided literature, a general procedure for histological staining with an acid dye can be formulated. The following protocol is a representative methodology that can be adapted by researchers.

General Protocol for Histological Staining

This protocol outlines the fundamental steps for staining paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 3 minutes. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse thoroughly in distilled water.

2. Staining: a. Prepare a 0.1% to 1.0% (w/v) aqueous solution of this compound. The optimal concentration may require titration. b. Immerse slides in the this compound staining solution for 5-10 minutes. c. Briefly rinse with a 1% acetic acid solution to differentiate and remove excess stain.

3. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols: 95% Ethanol (1 minute), followed by 100% Ethanol (2 changes, 1 minute each). b. Clear in Xylene: 2 changes, 3 minutes each. c. Mount coverslip with a resinous mounting medium.

Staining_Workflow start Start: Paraffin-Embedded Slide deparaffinize Deparaffinization (Xylene, Ethanol Series) start->deparaffinize rehydrate Rehydration (Distilled Water) deparaffinize->rehydrate stain Staining with This compound Solution rehydrate->stain rinse Differentiation Rinse (Dilute Acetic Acid) stain->rinse dehydrate Dehydration (Ethanol Series) rinse->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mount Coverslip clear->mount end End: Microscopic Examination mount->end

Figure 2. General experimental workflow for histological staining with this compound.

Chemical Synthesis

This compound is synthesized via a two-step diazotization-coupling reaction.[2][4] This process is a standard method for producing azo dyes.

  • Diazotization : 4-Aminonaphthalene-1-sulfonic acid is treated with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form an unstable diazonium salt intermediate.[1]

  • Azo Coupling : The diazonium salt is then immediately reacted with 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). This electrophilic aromatic substitution reaction yields the final this compound product.[1][2]

Synthesis_Pathway sub1 4-Aminonaphthalene- 1-sulfonic acid intermediate Diazonium Salt (Unstable) sub1->intermediate Diazotization sub2 NaNO₂ / Acid (0-5 °C) sub2->intermediate product This compound intermediate->product Azo Coupling sub3 6-Hydroxynaphthalene- 2-sulfonic acid sub3->product

Figure 3. Synthesis pathway of this compound via diazotization and azo coupling.

Safety and Handling

While not classified as hazardous under the Hazard Communication Standard, standard laboratory precautions should always be observed.[7]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[6][13]

  • Inhalation : Avoid inhaling dust. Use in a well-ventilated area or under a chemical fume hood.[6]

  • Contact : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][13]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research environment. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of Acid Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of the monoazo dye, Acid Red 13 (C.I. 16045). The information presented herein is intended to support research and development activities by providing detailed technical data and established experimental protocols.

Molecular Structure and Identification

This compound, also known by its common name Fast Red E, is a synthetic dye belonging to the class of acid dyes. Its chemical structure is characterized by a central azo linkage (-N=N-) connecting two naphthalene (B1677914) sulfonic acid moieties. The IUPAC name for this compound is disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate.[1] The presence of two sulfonate groups imparts good water solubility to the molecule, a key characteristic of acid dyes.

The molecular formula of this compound is C₂₀H₁₂N₂Na₂O₇S₂.[2][3][4] It exists as a dark red to dark purple crystalline powder.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate[1]
Synonyms C.I. 16045, Fast Red E[2][5]
CAS Number 2302-96-7[2][3]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[2][3][4]
Molecular Weight 502.42 g/mol [3][5]
Appearance Dark red to dark purple crystalline powder[5]
Solubility Soluble in water (cherry red solution)[2][5]
Maximum Absorption (λmax) 505 nm (in 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution)[5]

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye production, involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound.[2]

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

In the first step, 4-Aminonaphthalene-1-sulfonic acid (also known as naphthionic acid) is converted to its corresponding diazonium salt. This reaction is typically carried out in an aqueous acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452). The mineral acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the primary amine to form the diazonium salt.

Step 2: Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic acid

The resulting diazonium salt is then immediately reacted with 6-Hydroxynaphthalene-2-sulfonic acid (also known as Schaeffer's acid) in an alkaline medium. The hydroxyl group of Schaeffer's acid activates the naphthalene ring for electrophilic aromatic substitution, and the diazonium salt acts as the electrophile. The coupling reaction typically occurs at a low temperature to ensure the stability of the diazonium salt.

Synthesis Workflow Diagram

Synthesis_of_Acid_Red_13 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Aminonaphthalene-1-sulfonic acid D Diazonium Salt of 4-Aminonaphthalene-1-sulfonic acid A->D 0-5 °C B Sodium Nitrite (NaNO₂) B->D 0-5 °C C Hydrochloric Acid (HCl) C->D 0-5 °C G This compound D->G <10 °C, Alkaline pH E 6-Hydroxynaphthalene-2-sulfonic acid E->G <10 °C, Alkaline pH F Sodium Hydroxide (NaOH) F->G <10 °C, Alkaline pH

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for azo dye synthesis.

Materials and Reagents
  • 4-Aminonaphthalene-1-sulfonic acid

  • 6-Hydroxynaphthalene-2-sulfonic acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled water

  • Ice

Procedure

Part A: Diazotization of 4-Aminonaphthalene-1-sulfonic acid

  • In a beaker, prepare a solution of 4-Aminonaphthalene-1-sulfonic acid in distilled water containing a molar excess of hydrochloric acid. Stir until a fine suspension is obtained.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-Aminonaphthalene-1-sulfonic acid. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in an aqueous solution of sodium hydroxide. The solution should be alkaline.

  • Cool the solution of 6-Hydroxynaphthalene-2-sulfonic acid to below 10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 6-Hydroxynaphthalene-2-sulfonic acid with vigorous stirring.

  • A colored precipitate of this compound will form. Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Isolation and Purification
  • The crude this compound can be isolated from the reaction mixture by "salting out". Add sodium chloride to the mixture to decrease the solubility of the dye, causing it to precipitate more completely.

  • Collect the precipitated dye by vacuum filtration and wash the solid with a cold saturated sodium chloride solution to remove unreacted starting materials and byproducts.

  • The crude dye can be further purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture. Dissolve the crude product in a minimum amount of the hot solvent mixture, and then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Logical Relationship Diagram

Logical_Relationship cluster_reactants Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediate cluster_product Final Product Amine 4-Aminonaphthalene-1-sulfonic acid Diazotization Diazotization Amine->Diazotization Coupling_Component 6-Hydroxynaphthalene-2-sulfonic acid Azo_Coupling Azo Coupling Coupling_Component->Azo_Coupling Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Acid_Red_13 This compound Azo_Coupling->Acid_Red_13 Diazonium_Salt->Azo_Coupling

Caption: Logical flow of this compound synthesis.

References

Acid Red 13: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2302-96-7

This technical guide provides an in-depth overview of Acid Red 13, an azo dye with significant applications in various research fields. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its utility in experimental research, and its environmental and toxicological significance.

Physicochemical and Toxicological Data

This compound, also known as Fast Red E, is an organosulfur azo compound.[1] Its chemical and physical properties, along with key toxicological data, are summarized below.

PropertyValueReference
CAS Number 2302-96-7[1][2][3][4][5]
Molecular Formula C20H12N2Na2O7S2[1][4][5]
Molecular Weight 502.42 g/mol [1][5]
Appearance Orange to brown to dark purple powder/crystal[1][4]
Water Solubility Soluble[4]
Synonyms C.I. 16045, C.I. This compound, Fast Red E[1][4]
Toxicological EndpointObservationSpeciesReference
Genotoxicity Did not induce DNA damage in any organ at any sampling time.Mouse[6]
Mutagenicity Induced chromosomal damage in human lymphocytes. Oxidation and reduction products showed mutagenic activity.Human lymphocytes, Salmonella/microsome assay[7][8]

Significance in Research

This compound is a versatile tool in scientific research, with applications spanning from proteomics to environmental science.

Proteomics and Histological Staining

This compound is utilized in proteomics research as a staining agent.[1][5] Its mechanism of staining is believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface. While specific protocols for this compound in proteomics are not extensively detailed in the provided search results, its application is analogous to other acid dyes used for total protein staining in gel-based proteomics.

In histology, acid dyes are fundamental for staining tissues. Though a specific protocol for this compound was not found, a general protocol for an analogous stain, Sirius Red, which is also an acidic dye, is provided below as a reference.

Experimental Protocol: Alkaline Sirius Red Staining (Reference)

  • Bring sections to water via xylene and ethanol.

  • Stain nuclei with a progressive alum hematoxylin (B73222) for a few minutes.

  • Rinse with tap water.

  • Rinse with ethanol.

  • Place into alkaline sirius red solution for 1 – 2 hours.

  • Rinse well with tap water.

  • Dehydrate with absolute ethanol.

  • Clear with xylene and mount with a resinous medium.[9]

Environmental Research: Dye Removal and Degradation

This compound serves as a model compound for studying the removal of azo dyes from wastewater and their environmental degradation pathways.

Dye Removal Studies:

Research has focused on the efficient removal of acid dyes from synthetic and industrial effluents. One common method involves adsorption using materials like biochar.

Experimental Protocol: Biochar Adsorption of Acid Dye (General Methodology)

  • Batch Experiments: Conduct batch experiments to determine the effect of various parameters on dye removal.

  • Biochar Dose: Vary the dose of biochar (e.g., 2 g/L) to find the optimal concentration for dye removal.

  • Agitation: Agitate the solution for a set period (e.g., 4 hours) to reach equilibrium.

  • Analysis: Measure the dye concentration before and after treatment using a spectrophotometer to determine the removal efficiency.

  • Kinetics: Study the effect of agitation time (e.g., 0-360 minutes) to understand the adsorption kinetics.

  • Isotherms: Analyze the adsorption behavior at different temperatures to determine the Langmuir and Freundlich adsorption isotherms.[10]

Degradation Pathways:

The environmental fate of this compound is a key area of investigation due to the potential toxicity of azo dyes and their degradation products. The primary degradation pathways involve the cleavage of the azo bond.

Bacterial Degradation:

Under anaerobic conditions, bacterial azoreductases cleave the azo bond (-N=N-), leading to the formation of aromatic amines. These amines can be further degraded, often under aerobic conditions.[11]

AcidRed13 This compound (Azo Dye) AromaticAmines Aromatic Amines AcidRed13->AromaticAmines  Azoreductase (Anaerobic) FurtherDegradation Further Degradation (Aerobic) AromaticAmines->FurtherDegradation

Bacterial Degradation of this compound.

Fungal Degradation:

Fungi can also degrade azo dyes using enzymes like laccase, a copper-containing oxidoreductase. Laccase catalyzes the oxidation of a wide range of phenolic and non-phenolic compounds.

Photodegradation:

This compound is susceptible to photodegradation under ultraviolet irradiation. The process involves the homolytic cleavage of the azo bond upon absorption of UV light, leading to the formation of aryl radicals which can then be oxidized.[2]

AcidRed13 This compound ExcitedState Excited State AcidRed13->ExcitedState UV Light ArylRadicals Aryl Radicals ExcitedState->ArylRadicals Azo Bond Cleavage OxidationProducts Oxidation Products ArylRadicals->OxidationProducts Reaction with O2

Photodegradation Pathway of this compound.

Toxicological Profile and Environmental Impact

While some studies indicate that this compound itself may not be genotoxic, its degradation products, particularly the aromatic amines formed through the cleavage of the azo bond, can be mutagenic.[6][7][8] The original Disperse Red 13, a similar azo dye, induced chromosomal damage in human lymphocytes, and its oxidation and reduction products also showed mutagenic activity.[7][8] This highlights the environmental concern associated with the release of azo dyes into waterways, as their degradation can lead to the formation of harmful compounds. Azo dyes are generally resistant to aerobic biodegradation and can persist in the environment.[12] The presence of these synthetic dyes can also disrupt various biological activities.[13]

References

In-Depth Technical Guide to Acid Red 13 and its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Red 13, a versatile azo dye widely utilized in various scientific applications. This document details its chemical identity, synonyms, quantitative properties, and key experimental protocols, with a focus on its use in biological staining and proteomics.

Chemical Identity and Synonyms

This compound is a disodium (B8443419) salt of a monoazo compound.[1] It is recognized in scientific literature under a multitude of synonyms, with "Fast Red E" and "C.I. 16045" being among the most common. A comprehensive list of its identifiers is provided in the table below to aid in literature searches and material sourcing.

Identifier TypeValue
Common Name This compound
Primary Synonym Fast Red E
Color Index (C.I.) Name C.I. This compound
C.I. Number 16045
CAS Number 2302-96-7
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂
Molecular Weight 502.42 g/mol [2]
Additional Synonyms C.I. Food Red 4, Naphthionic Red A, Naphthalene Red EA, Crispin Fast Red E, Certicol Fast Red E

Quantitative Data

The photophysical and chemical properties of this compound are crucial for its application in various assays. The following tables summarize key quantitative data for this dye.

Table 2.1: Spectroscopic Properties

PropertyValueConditions
Maximum Absorption (λmax) 505 nm0.02 mol/L ammonium (B1175870) acetate (B1210297) solution[1]
Maximum Absorption (λmax) 576 nm1:1 ethanol (B145695):methanol mixture[3]
Maximum Absorption (λmax) 578 nmEthanol[3]
Maximum Absorption (λmax) 574 nmMethanol[3]

Table 2.2: Solubility Data

SolventSolubility
Water Soluble
Ethanol Sparingly Soluble
Acetone Almost Insoluble

Applications in Scientific Research

This compound is a versatile tool in the laboratory with a range of applications:

  • Biological Staining: It is extensively used for staining biological samples, aiding in the microscopic visualization of cellular structures.

  • Proteomics: In proteomics research, it is employed as a total protein stain for polyacrylamide gels, allowing for the visualization of protein separation patterns in techniques like 2D gel electrophoresis.

  • Immunohistochemistry (IHC): As the chromogen "Fast Red," it is a key component in alkaline phosphatase-based detection systems, producing a distinct red precipitate at the site of antibody-antigen binding.

  • Pharmaceutical Applications: Its coloring properties are utilized in the formulation of some medications for identification purposes.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound and its synonyms: Immunohistochemistry (IHC) using Fast Red and total protein staining in 2D gel electrophoresis.

Immunohistochemistry (IHC-P) Protocol using Fast Red Chromogen

This protocol outlines the steps for chromogenic detection on formalin-fixed, paraffin-embedded (FFPE) tissue sections using an alkaline phosphatase (AP) detection system with Fast Red.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 3-5% normal serum in wash buffer)

  • Primary antibody

  • Alkaline phosphatase (AP)-conjugated secondary antibody

  • Fast Red chromogen kit (containing Fast Red substrate and buffer)

  • Counterstain (e.g., Hematoxylin)

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.

    • Rehydrate through a graded ethanol series: two changes of 100% ethanol for 10 minutes each, followed by 5 minutes each in 95%, 70%, and 50% ethanol.[4]

    • Rinse slides in running tap water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 10-30 minutes.

    • Allow slides to cool in the buffer for at least 20 minutes.

  • Blocking:

    • Rinse slides with wash buffer.

    • Incubate sections with blocking buffer for 30 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with wash buffer.

    • Incubate with the AP-conjugated secondary antibody for 1 hour at room temperature.

  • Chromogenic Detection:

    • Wash slides with wash buffer.

    • Prepare the Fast Red working solution by mixing the Fast Red substrate and buffer according to the manufacturer's instructions.

    • Incubate sections with the Fast Red solution for 10 minutes at room temperature, or until the desired color intensity is reached.

  • Counterstaining:

    • Rinse slides in running tap water for 5 minutes.

    • If desired, counterstain with Hematoxylin.

  • Mounting:

    • Rinse slides thoroughly with deionized water.

    • Crucially, as Fast Red is soluble in alcohol, do not dehydrate the sections. Mount with an aqueous mounting medium.

Total Protein Staining for 2D Gel Electrophoresis

This protocol describes a general procedure for staining proteins in a 2D polyacrylamide gel with an this compound-based stain.

Materials:

  • 2D polyacrylamide gel post-electrophoresis

  • Fixing solution (e.g., 40% ethanol, 10% acetic acid)

  • Staining solution (this compound dissolved in an appropriate buffer)

  • Destaining solution (e.g., 10% ethanol, 5% acetic acid)

  • Deionized water

Procedure:

  • Fixation:

    • After electrophoresis, place the gel in a clean container with fixing solution.

    • Incubate for at least 1 hour on a shaker to fix the proteins within the gel matrix.

  • Washing:

    • Discard the fixing solution and wash the gel with deionized water several times to remove the fixation solution.

  • Staining:

    • Immerse the gel in the this compound staining solution.

    • Incubate for 1-2 hours on a shaker at room temperature. The optimal staining time may vary depending on the gel thickness and protein concentration.

  • Destaining:

    • Transfer the gel to the destaining solution.

    • Gently agitate the gel until the background is clear and the protein spots are well-defined. This may require several changes of the destaining solution.

  • Imaging and Analysis:

    • The stained gel can be imaged using a gel documentation system.

    • The resulting image can be analyzed with specialized software to identify and quantify protein spots.

Mandatory Visualizations

Experimental Workflow: Immunohistochemistry (IHC)

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation (Formalin) Embedding Embedding (Paraffin) Fixation->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody-AP Incubation PrimaryAb->SecondaryAb Chromogen Chromogen Reaction (Fast Red) SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Mounting Aqueous Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy ImageAnalysis Image Analysis Microscopy->ImageAnalysis

Caption: Workflow for Immunohistochemical Staining with Fast Red.

Experimental Workflow: 2D Gel Electrophoresis and Protein Identification

Proteomics_Workflow cluster_separation Protein Separation cluster_visualization Visualization & Analysis cluster_identification Protein Identification SamplePrep Sample Preparation (Lysis, Solubilization) IEF 1st Dimension: IEF (Isoelectric Focusing) SamplePrep->IEF SDS_PAGE 2nd Dimension: SDS-PAGE (Molecular Weight) IEF->SDS_PAGE Fixation Gel Fixation SDS_PAGE->Fixation Staining Staining (this compound) Fixation->Staining Destaining Destaining Staining->Destaining Imaging Gel Imaging Destaining->Imaging SpotAnalysis Spot Analysis & Selection Imaging->SpotAnalysis Excision Spot Excision SpotAnalysis->Excision Digestion In-Gel Digestion (e.g., Trypsin) Excision->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS DatabaseSearch Database Search & Protein ID MS->DatabaseSearch

Caption: Workflow for 2D Gel-Based Proteomics using this compound Staining.

References

The Mechanism of Action of Acid Red 13 in Biological Staining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 13, a monoazo dye, is a versatile anionic stain employed in various histological applications to visualize protein-rich structures within biological specimens. This technical guide elucidates the core mechanism of action of this compound in biological staining, focusing on the fundamental principles of its interaction with tissue components. Detailed experimental protocols, quantitative data, and visual representations of the staining process are provided to facilitate its effective application in research and development.

Introduction

This compound (C.I. 16045), also known as Fast Red E, is a sodium salt of a sulfonated azo dye with the molecular formula C₂₀H₁₂N₂Na₂O₇S₂.[1] Its utility in biological staining stems from its properties as an acid dye. Acid dyes are characterized by their anionic nature, which allows them to form strong electrostatic bonds with cationic components in tissues.[2] This guide will delve into the specific physicochemical interactions that govern the staining process, providing a comprehensive understanding for its application in histology and proteomics research.[3]

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism underpinning the staining action of this compound is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue elements. This interaction is highly dependent on the pH of the staining solution.[2]

Key Molecular Interactions:

  • Anionic Dye: this compound possesses two sulfonate groups (-SO₃⁻) that are negatively charged in aqueous solutions.

  • Cationic Tissue Components: The primary targets for acid dyes are proteins, which are abundant in cytoplasm, muscle, and connective tissue.[2] Specifically, the basic amino acid residues, such as lysine (B10760008) and arginine, contain amino groups (-NH₂) that become protonated (-NH₃⁺) in an acidic environment.[4]

  • Role of pH: Staining with this compound is performed in an acidic solution, typically containing acetic acid. The low pH is crucial as it ensures the protonation of protein amino groups, thereby imparting a net positive charge to these tissue components and enhancing their affinity for the anionic dye.[2][4]

The following diagram illustrates this fundamental electrostatic interaction:

G Mechanism of this compound Staining cluster_0 Acidic Solution (Low pH) cluster_1 This compound Dye Tissue_Protein Tissue Protein +H⁺ Protonated_Protein Protonated Protein -NH₃⁺ Tissue_Protein->Protonated_Protein Protonation Stained_Protein Stained Protein Complex Protonated_Protein->Stained_Protein Electrostatic Attraction Acid_Red_13 This compound -SO₃⁻ Acid_Red_13->Stained_Protein

Figure 1: Electrostatic interaction of this compound with tissue proteins.

Quantitative Data for Staining Protocols

While specific protocols for this compound can vary, the following table provides representative quantitative data adapted from protocols for similar anionic dyes used in connective tissue staining. Optimization is recommended for specific applications.

ParameterValuePurpose
Staining Solution
This compound Concentration0.5% - 1.0% (w/v)Provides sufficient dye molecules for binding to tissue components.
Acetic Acid Concentration1% - 5% (v/v)Creates an acidic environment to ensure protonation of protein amino groups for optimal dye binding.
SolventDistilled or Deionized WaterActs as the vehicle for the dye and acid.
Staining Protocol
Fixation10% Neutral Buffered FormalinPreserves tissue architecture. Bouin's solution can be used as a mordant to enhance staining.[5][6]
Staining Incubation Time5 - 15 minutes at room temperatureDuration for the dye to penetrate the tissue and bind to target structures.
Differentiation (Optional)1% Acetic AcidBriefly used to remove excess stain and improve contrast.[4]

Experimental Protocols

The following provides a detailed methodology for a typical histological staining procedure using this compound, based on the principles of Masson's trichrome staining, which differentiates collagen from other tissues.

Reagents
  • Bouin's Solution (Mordant)

  • Weigert's Iron Hematoxylin (B73222) (Nuclear Stain)

  • This compound Staining Solution (1% this compound in 1% Acetic Acid)

  • Phosphomolybdic/Phosphotungstic Acid Solution (Differentiator)

  • Aniline Blue or Light Green (Counterstain for Collagen)

  • 1% Acetic Acid Solution (Final Rinse)

  • Graded Alcohols and Xylene (for dehydration and clearing)

Staining Procedure
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Mordanting: Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature to enhance staining intensity.[5][6]

  • Washing: Rinse thoroughly in running tap water until the yellow color of picric acid is completely removed.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the cell nuclei.

  • Washing: Rinse in running tap water.

  • Cytoplasmic and Muscle Staining: Stain with the this compound solution for 10-15 minutes. This will stain muscle, cytoplasm, and collagen red.

  • Washing: Rinse briefly in distilled water.

  • Differentiation: Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the this compound from the collagen fibers.[7]

  • Collagen Staining: Without rinsing, transfer the slides directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.

  • Final Rinse: Differentiate and fix the collagen stain with a brief rinse in 1% acetic acid solution.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Blue or Green (depending on the counterstain used)

Visualization of Experimental Workflow

The following diagram outlines the logical flow of a typical staining protocol utilizing this compound within a trichrome staining methodology.

G Staining Protocol Workflow start Deparaffinize and Rehydrate Section mordant Mordant in Bouin's Solution start->mordant wash1 Wash in Running Water mordant->wash1 nuclear_stain Stain Nuclei with Weigert's Hematoxylin wash1->nuclear_stain wash2 Wash in Running Water nuclear_stain->wash2 acid_red_stain Stain with This compound Solution wash2->acid_red_stain wash3 Rinse in Distilled Water acid_red_stain->wash3 differentiate Differentiate with Phosphomolybdic Acid wash3->differentiate collagen_stain Counterstain Collagen (Aniline Blue/Light Green) differentiate->collagen_stain final_rinse Rinse in 1% Acetic Acid collagen_stain->final_rinse dehydrate Dehydrate and Clear final_rinse->dehydrate mount Mount Coverslip dehydrate->mount

Figure 2: General workflow for a trichrome stain using this compound.

Conclusion

The efficacy of this compound as a biological stain is rooted in the fundamental principles of electrostatic interactions. By understanding the influence of pH on the ionization of both the dye and the target proteins, researchers can effectively utilize this anionic dye for the visualization of cytoplasmic and extracellular matrix components. The provided protocols and data serve as a robust starting point for the application of this compound in a variety of histological and proteomic studies, enabling clear differentiation of tissue structures.

References

Toxicological Profile and Mutagenic Potential of Acid Red 13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 13, also known as Disperse Red 13, is a monoazo dye used in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile and mutagenic potential, based on available scientific literature. The document covers key genotoxicity and cytotoxicity data, details the experimental protocols for the Ames test and the in vitro micronucleus assay, and explores the potential molecular mechanisms underlying its toxicity, including a proposed signaling pathway involving oxidative stress.

Toxicological Profile

This compound has been shown to exhibit mutagenic and cytotoxic effects in various in vitro studies. Its toxicological profile is of interest due to its widespread use and the potential for human exposure. The genotoxicity of this compound is attributed to the entire molecule as well as its metabolic byproducts.

Chemical and Physical Properties
PropertyValue
Chemical NameSodium 4-amino-3-((4-nitrophenyl)diazenyl)naphthalene-1-sulfonate
SynonymsThis compound, Disperse Red 13, C.I. 16045
CAS Number6359-90-6
Molecular FormulaC₁₆H₁₁N₄NaO₅S
Molecular Weight402.34 g/mol
Mutagenic Potential

Studies have demonstrated the mutagenic potential of this compound. Both the parent compound and its degradation products have been shown to induce mutations.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This compound has tested positive in the Ames test, indicating its ability to cause mutations in bacteria.[1] It is suggested that the compound primarily induces frameshift mutations.[1] The mutagenicity of this compound is influenced by its chemical structure, with the presence of a chlorine substituent decreasing its mutagenic activity when compared to the similar compound Disperse Red 1.[1]

Table 1: Summary of Ames Test Results for Disperse Red 13

Tester StrainMetabolic Activation (S9)Concentration Range TestedResult
Salmonella typhimurium TA98With and WithoutNot specified in abstractsPositive[1]
Salmonella typhimurium YG1041WithoutNot specified in abstractsPositive for degradation products[2]

Note: Specific quantitative data on the number of revertant colonies were not available in the reviewed literature.

The in vitro micronucleus assay is used to evaluate the potential of a substance to induce chromosomal damage. This compound has been shown to induce chromosomal damage in human lymphocytes.[2]

Table 2: Summary of In Vitro Micronucleus Assay Results for Disperse Red 13

Cell LineTreatment DurationConcentration Range TestedResult
Human LymphocytesNot specified in abstractsNot specified in abstractsPositive[2]

Note: Specific quantitative data on the frequency of micronucleated cells were not available in the reviewed literature.

Cytotoxicity

This compound has demonstrated cytotoxic effects in human cell lines.

Studies on the human hepatoma cell line HepG2 have shown that Disperse Red 13 can decrease mitochondrial activity, indicating a cytotoxic effect.[3]

Table 3: Summary of Cytotoxicity Data for Disperse Red 13 in HepG2 Cells

AssayExposure DurationConcentration Range TestedEffectIC50 Value
MTT Assay24, 48, and 72 hoursNot specified in abstractsDecreased mitochondrial activity[3]Not specified

Note: A specific IC50 value for Disperse Red 13 in HepG2 cells was not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental protocols for the Ames test and the in vitro micronucleus assay, based on OECD guidelines and adapted for the testing of azo dyes like this compound.

Ames Test (Bacterial Reverse Mutation Assay) - OECD Guideline 471

This test evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.[4][5][6][7][8]

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 are commonly used. For azo dyes, strains sensitive to frameshift mutagens (e.g., TA98) are particularly relevant.

  • Metabolic Activation System (S9): A liver post-mitochondrial fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254).

  • Media: Nutrient agar (B569324), minimal glucose agar, and top agar containing a trace amount of histidine and biotin.

  • Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Controls: Negative (solvent) and positive controls (known mutagens).

  • Strain Preparation: Grow overnight cultures of the selected Salmonella strains.

  • Plate Incorporation Method:

    • To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold increase over the background.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis strain_prep Bacterial Strain Culture mixing Mixing: Top Agar + Bacteria + Test Article +/- S9 strain_prep->mixing s9_prep S9 Mix Preparation s9_prep->mixing test_article_prep Test Article Dilution test_article_prep->mixing plating Plating on Minimal Glucose Agar mixing->plating incubation Incubation (37°C, 48-72h) plating->incubation counting Colony Counting incubation->counting data_analysis Data Analysis counting->data_analysis

Ames Test Experimental Workflow
In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[1][9][10][11][12]

  • Cells: Human peripheral blood lymphocytes stimulated to divide with a mitogen (e.g., phytohaemagglutinin).

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and phytohaemagglutinin.

  • Test Substance: this compound, dissolved in a suitable solvent.

  • Cytochalasin B: To block cytokinesis and produce binucleated cells.

  • Harvesting Solutions: Hypotonic KCl solution and fixative (methanol:acetic acid).

  • Staining: Giemsa or a fluorescent DNA stain.

  • Controls: Negative (solvent) and positive controls (known clastogens/aneugens).

  • Cell Culture Initiation: Isolate lymphocytes from whole blood and initiate cultures with mitogen.

  • Exposure: Add the test substance at various concentrations to the cell cultures, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) or a longer duration (e.g., 24 hours).

  • Cytokinesis Block: Add Cytochalasin B to the cultures to allow for the accumulation of binucleated cells.

  • Harvesting: Harvest the cells, treat with a hypotonic solution, and fix.

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

G cluster_culture Cell Culture cluster_processing Cell Processing cluster_analysis Analysis culture_init Initiate Lymphocyte Culture with Mitogen exposure Expose Cells to Test Article +/- S9 culture_init->exposure cyto_b Add Cytochalasin B exposure->cyto_b harvest Harvest and Fix Cells cyto_b->harvest slide_prep Prepare and Stain Slides harvest->slide_prep scoring Microscopic Scoring of Micronuclei slide_prep->scoring data_analysis Data Analysis scoring->data_analysis

In Vitro Micronucleus Assay Workflow

Proposed Signaling Pathway for Toxicity

The precise molecular mechanisms of this compound toxicity are not fully elucidated. However, based on studies of other azo dyes, a plausible pathway involves the induction of oxidative stress and the subsequent activation of the Nrf2 signaling pathway.[6][9][10][13][14][15][16]

Azo dyes can be metabolized to reactive intermediates that generate reactive oxygen species (ROS). This increase in ROS can lead to cellular damage, including DNA damage, which may contribute to the observed mutagenicity. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

G cluster_cell Cellular Environment cluster_nrf2 Nrf2 Pathway AR13 This compound Metabolism Metabolic Activation AR13->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 inactivates Mutagenicity Mutagenicity DNADamage->Mutagenicity Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression ARE->AntioxidantGenes activates CellProtection Cellular Protection AntioxidantGenes->CellProtection

Proposed Nrf2-Mediated Oxidative Stress Response to this compound

Conclusion

The available evidence indicates that this compound is a mutagenic and cytotoxic compound. Its genotoxic effects have been demonstrated in both bacterial and human cell-based assays. While the precise molecular mechanisms are still under investigation, the induction of oxidative stress is a plausible pathway for its toxicity. Further research is needed to obtain more detailed quantitative data on its toxicological profile and to fully elucidate the signaling pathways involved. This information is crucial for a comprehensive risk assessment and for the development of safer alternatives in industrial applications.

References

Acid Red 13: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data and laboratory handling precautions for Acid Red 13 (C.I. 16045), a versatile azo dye. Due to its applications in various fields, including textiles, food coloring, biological staining, and pharmaceuticals, a thorough understanding of its safety profile is crucial for laboratory personnel.[1] This document synthesizes available Safety Data Sheet (SDS) information to ensure safe handling, storage, and emergency preparedness.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard.[2] However, as with all chemicals, it should be handled with care to avoid unnecessary exposure.[2]

Primary Hazards:

  • Eye Irritation: Causes eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation in sensitive individuals.[2][4] Prolonged or repeated contact may also lead to skin irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4] Sensitive individuals may experience respiratory allergies.[2]

  • Gastrointestinal Irritation: Harmful if swallowed, potentially causing nausea, vomiting, and diarrhea.[4]

Toxicological and Physical Data

Quantitative toxicological data for this compound is limited. The available information is summarized below. It is important to note the high LD50 value suggests low acute oral toxicity.

Toxicological Data Value Species Notes
Acute Oral Toxicity (LD50) > 10,000 mg/kgRat[2]
Dermal Irritation Not irritatingAnimal[2]
Eye Irritation Not irritatingAnimalThis contradicts other SDS information.
Physical and Chemical Properties Value
Appearance Orange to brown to dark purple powder/crystal[1]
Odor Odorless[4]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[1]
Molecular Weight 502.42 g/mol [1]
pH 7.5[4]
Melting Point Not available[4][5]
Boiling Point Not applicable[4]
Flash Point Not applicable[4]
Solubility Soluble in water[1]
Specific Gravity/Density Not available[4]

Experimental Protocols: Emergency First Aid

The following protocols are based on standard first-aid measures outlined in the Safety Data Sheets.

3.1. Eye Contact:

  • Immediately flush eyes with plenty of cool water for at least 15 minutes.[2][6]

  • Hold eyelids apart to ensure thorough irrigation.[2]

  • If contact lenses are present and easy to do, remove them.[3]

  • Seek immediate medical attention.[2]

3.2. Skin Contact:

  • Wash the affected area thoroughly with soap and water.[7]

  • Remove contaminated clothing.[3]

  • If skin irritation develops or persists, consult a physician.[3][7]

3.3. Inhalation:

  • Remove the individual to fresh air.[7][8]

  • If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • If the person feels unwell, get medical advice.[8]

3.4. Ingestion:

  • Rinse mouth with water.[3][8]

  • Do NOT induce vomiting.[9]

  • Seek immediate medical attention.[2]

Laboratory Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory practices is essential to minimize exposure and ensure safety.

4.1. Engineering Controls:

  • Use in a well-ventilated area.[4] Local exhaust ventilation is recommended to control airborne levels.[4][8]

  • For operations that may generate dust, use a chemical fume hood.[4][6]

  • An eyewash station and safety shower should be readily available.[4][6]

4.2. Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles.[4][6][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., rubber gloves) and a lab coat.[4][6][10]

  • Respiratory Protection: If dust is generated, wear a NIOSH/OSHA-approved respirator.[2][4]

4.3. General Hygiene:

  • Wash hands thoroughly after handling.[4][8]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Keep containers tightly closed when not in use.[4]

Storage and Spill Procedures

5.1. Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep containers tightly sealed.[4]

  • Store away from incompatible materials such as oxidizing and reducing agents, as they may destroy the color.[2][4]

5.2. Accidental Release Measures:

In the event of a spill, a comprehensive response plan should be in place.[2] The general workflow for handling a spill is outlined in the diagram below.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Evacuate Evacuate Area (Major Spill) Alert->Evacuate If Major Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Evacuate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Sweep Sweep up Material Contain->Sweep Container Place in Labeled Disposal Container Sweep->Container Clean Clean Spill Area with Water Container->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose

Figure 1: Workflow for Handling an Accidental Spill of this compound.

Spill Response Steps:

  • Immediate Actions: Remove all personnel from the immediate danger area.[2]

  • Personal Protection: Utilize recommended protective clothing and equipment.[2]

  • Containment: For spills, use an absorbent dust control product to sweep up the material and place it into containers.[2]

  • Cleanup: The spill area can be washed with water.[2] Collect the water for approved disposal.[2]

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing measures that are appropriate for the surrounding environment.[8] This can include water spray, carbon dioxide (CO2), or dry chemical powder.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and a full protective suit.[2]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2][4]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4][10] Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4][10]

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

In-Depth Technical Guide: Solubility Characteristics of Acid Red 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 13 (C.I. 16045), a monoazo dye. The document details its solubility in various solvents, the structural basis for its solubility profile, and the influence of environmental factors such as pH. A generalized experimental protocol for determining the solubility of azo dyes using UV-Vis spectrophotometry is provided, alongside graphical representations of the experimental workflow and the relationship between solvent polarity and dye solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in diverse applications, including textiles, pharmaceuticals, and biological staining.

Introduction to this compound

This compound, also known as Fast Red E, is a synthetic anionic dye belonging to the azo class of compounds. Its chemical structure features two naphthalene (B1677914) rings linked by an azo bridge (-N=N-), and it is typically supplied as a disodium (B8443419) salt. The presence of two sulfonate groups (-SO₃⁻) in its molecular structure is a key determinant of its physicochemical properties, particularly its solubility.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent, primarily its polarity and hydrogen bonding capacity. While precise quantitative solubility data is not widely available in published literature, a comprehensive qualitative understanding has been established through various studies.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known solubility characteristics of this compound in common solvents.

SolventSolvent TypeSolubility LevelObservations
Water Polar ProticExcellentForms a cherry-red solution. The high solubility is attributed to the two hydrophilic sulfonate groups that readily form hydrogen bonds with water molecules.
Ethanol Polar ProticSlightly SolubleProduces a pale red to light purple solution. The solubility is limited compared to water, suggesting a lower degree of solvation of the ionic sulfonate groups.
Acetone Polar AproticAlmost InsolubleThe dye is practically insoluble in acetone. This is consistent with the inability of aprotic solvents to effectively solvate the charged sulfonate groups.
Concentrated Sulfuric Acid Strong AcidSolubleDissolves to form a purple solution.
Concentrated Nitric Acid Strong AcidSolubleResults in a yellow-light red solution.
Aqueous Hydrochloric Acid Acidic SolutionSolubleThe aqueous solution turns yellow-orange.
Aqueous Sodium Hydroxide Basic SolutionSolubleThe aqueous solution turns orange-light brown.
Influence of pH on Solubility and Color

The solubility and color of this compound in aqueous solutions are significantly influenced by pH. In acidic solutions, protonation of the azo group can occur, leading to a color change to yellow-orange. In strongly acidic media like concentrated sulfuric acid, the dye dissolves to form a purple solution. Conversely, in basic solutions, the hydroxyl group can deprotonate, which may affect the electronic structure of the chromophore and result in a color shift to orange-light brown. These pH-dependent changes are crucial for applications where color consistency is important.

Experimental Protocol: Determination of Dye Solubility via UV-Vis Spectrophotometry

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • UV-Vis spectrophotometer

  • Cuvettes

  • Syringe filters (0.45 µm)

Methodology
  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create several standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear within a certain concentration range.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Analysis:

    • After the equilibration period, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

    • Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Solvent Polarity and Solubility Relationship

This diagram illustrates the conceptual relationship between solvent polarity and the solubility of an acidic dye like this compound.

G cluster_solvent Solvent Polarity Spectrum cluster_solubility This compound Solubility Nonpolar Nonpolar (e.g., Hexane) Low Low Solubility Nonpolar->Low Insignificant interaction Aprotic Polar Aprotic (e.g., Acetone) Aprotic->Low Poor solvation of sulfonate groups Protic Polar Protic (e.g., Ethanol, Water) Moderate Moderate Solubility Protic->Moderate Weaker H-bonding than water High High Solubility Protic->High Strong H-bonding & ion-dipole interactions

Caption: Solvent polarity vs. This compound solubility.

Conclusion

This compound exhibits a solubility profile characteristic of anionic azo dyes, with excellent solubility in water and limited solubility in less polar organic solvents. This behavior is primarily dictated by the presence of its two sulfonate groups. While quantitative solubility data remains elusive in readily available literature, the provided qualitative data and generalized experimental protocol offer a solid foundation for researchers. The visualizations included serve to clarify both the experimental process and the underlying chemical principles governing the solubility of this compound. Further research to quantify the solubility of this compound in a range of solvents at various temperatures would be a valuable addition to the scientific literature.

Acid Red 13: An Evaluation for Fluorescence Microscopy Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that Acid Red 13 (C.I. 16045), also known as Fast Red E, is not a conventional or well-characterized fluorophore for fluorescence microscopy. While it possesses colorimetric properties utilized in textile and other industries, its specific spectral characteristics required for fluorescence imaging are not documented in readily available scientific literature. This guide summarizes the known properties of this compound and clarifies common points of confusion with other similarly named compounds.

Chemical and Physical Properties of this compound

This compound is a sulfonated monoazo dye. Its fundamental properties are summarized in the table below.

PropertyValueReference
CI Name This compound, C.I. 16045[1][2]
Synonyms Fast Red E[3][4][5][6]
CAS Number 2302-96-7[1][2][3][4][7]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[1][2][3][4]
Molecular Weight 502.42 g/mol [3][4][7]
Appearance Dark red to dark purple crystalline powder[3]
Solubility Soluble in water (cherry red solution), slightly soluble in ethanol[1][2][3]

Spectral Properties: A Critical Lack of Fluorescence Data

The primary application of a dye in fluorescence microscopy hinges on its ability to absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). While this compound has a known absorption maximum, crucial data regarding its fluorescence emission is absent from the reviewed literature.

Spectral PropertyValueReference
Absorption Maximum (λmax) 505 nm (in 0.02 M ammonium (B1175870) acetate (B1210297) solution)[3][4]
Emission Maximum (λem) Not reported
Molar Extinction Coefficient (ε) Not reported
Fluorescence Quantum Yield (Φf) Not reported
Stokes Shift Not determinable
Photostability Not reported

Some azo dyes are known to exhibit fluorescence, which can be sensitive to their environment and binding to biomolecules.[3][4] However, without quantitative data on quantum yield and photostability, the potential brightness and suitability of this compound for the demanding conditions of fluorescence microscopy cannot be assessed.

Distinction from Similarly Named Dyes

A significant point of confusion arises from the similarity in names with other dyes that are used in microscopy, but which are chemically distinct from this compound.

  • Nuclear Fast Red (C.I. 60760): This is an anthraquinone (B42736) dye, not an azo dye.[8] It is commonly used as a red counterstain for nuclei in histology and immunohistochemistry.[8][9][10] While primarily a chromogenic stain, its use in fluorescence has been noted.

  • Fast Red: This name is often associated with chromogenic substrates for the enzyme alkaline phosphatase (AP), such as Fast Red TR/Naphthol AS-MX. When acted upon by AP, these substrates produce a bright red, fluorescent precipitate.[3] This is an indirect method of fluorescence detection, reliant on an enzymatic reaction.

It is crucial for researchers to verify the Colour Index (C.I.) number and CAS number to ensure they are using the correct compound for their intended application.

Use of Sulfonated Azo Dyes in Microscopy

While this compound itself lacks documentation in fluorescence microscopy, other sulfonated azo dyes have been used in specialized microscopy techniques. For instance, their ability to bind to oriented protein structures, like collagen in tendons, allows for the analysis of molecular arrangement using polarized light microscopy.[11][12] This application, however, relies on the dichroic properties of the oriented dye molecules, not on their fluorescence.

Experimental Protocols and Visualizations: Not Applicable

Due to the absence of any documented use of this compound in fluorescence microscopy, it is not possible to provide experimental protocols for cell or tissue staining. Similarly, without knowledge of its biological targets or pathways it might illuminate, the creation of signaling pathway or workflow diagrams would be purely speculative and scientifically unfounded.

The logical workflow for evaluating a potential fluorophore is outlined below. For this compound, the process halts at the initial characterization stage due to missing data.

Caption: Evaluation workflow for a potential fluorescent probe.

Conclusion

For researchers, scientists, and drug development professionals seeking a red fluorescent dye, this compound is not a viable candidate based on current public-domain information. Its critical fluorescence properties are uncharacterized, and no established protocols for its use in fluorescence microscopy exist. The risk of confusion with other histochemical reagents like Nuclear Fast Red is high. It is recommended to select a well-characterized red fluorophore from the many commercially available options with proven performance in fluorescence microscopy applications.

References

Methodological & Application

Application Notes: Standard Operating Protocol for Acid Red 13 Collagen Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 13 (C.I. 16045; CAS 2302-96-7) is a red anionic azo dye.[1][2][3][4] While its primary applications are in the textile and printing industries, it has also been noted for its use in biological and histological staining due to its ability to bind to proteins.[5][6] The staining mechanism is believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) within protein structures.[5] This principle is similar to that of other acidic dyes commonly used for collagen staining, such as Ponceau S and the Sirius Red component of Picrosirius Red.

Collagen, being rich in basic amino acids, provides ample binding sites for anionic dyes under acidic conditions. The acidic environment ensures that the amino groups of the collagen are protonated, enhancing their positive charge and promoting strong electrostatic binding with the negatively charged dye molecules. This interaction allows for the visualization and quantification of collagen fibers in tissue sections.

This document provides a standard operating protocol for the use of this compound for staining collagen in paraffin-embedded tissue sections. It is important to note that while the principles are based on well-established collagen staining techniques, this specific protocol with this compound is an adapted method and may require optimization for specific tissue types and applications.

Quantitative Data Summary

The following tables provide a summary of the recommended concentrations and timing for the this compound collagen staining protocol.

Table 1: Reagent and Solution Composition

Reagent/SolutionComponentConcentration/Volume
This compound Staining Solution This compound (C.I. 16045)0.1 g
Saturated Aqueous Picric Acid100 mL
Acidified Water Glacial Acetic Acid0.5 mL
Distilled Water100 mL
Nuclear Counterstain (Optional) Weigert's Hematoxylin (B73222)As per manufacturer's instructions
Dehydration Solutions Ethanol (B145695)70%, 95%, 100%
Clearing Agent Xylene or Xylene SubstituteAs required

Table 2: Experimental Protocol Parameters

StepProcedureIncubation TimeTemperature
1Deparaffinization and Rehydration~15-20 minutesRoom Temperature
2Nuclear Counterstain (Optional)5-10 minutesRoom Temperature
3This compound Staining 60 minutes Room Temperature
4Rinsing2 changes, 1-2 minutes eachRoom Temperature
5Dehydration~5-10 minutesRoom Temperature
6Clearing2 changes, 5 minutes eachRoom Temperature
7MountingN/ARoom Temperature

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

1. Materials and Reagents

  • This compound (C.I. 16045)

  • Picric Acid

  • Glacial Acetic Acid

  • Weigert's Hematoxylin (or other suitable nuclear stain)

  • Ethanol (70%, 95%, and 100%)

  • Xylene (or a xylene substitute)

  • Distilled Water

  • Mounting Medium

  • Microscope Slides with Paraffin-Embedded Tissue Sections

  • Staining Jars

  • Coverslips

2. Solution Preparation

  • Saturated Aqueous Picric Acid: Add picric acid crystals to distilled water in a flask until no more will dissolve. A layer of undissolved crystals should remain at the bottom. Allow to sit for at least 24 hours to ensure saturation. Carefully decant the saturated solution for use.

  • 0.1% this compound Staining Solution: Dissolve 0.1 g of this compound powder in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. This solution is stable for several months when stored in a dark bottle at room temperature.

  • Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

3. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer slides through 2 changes of 100% ethanol for 2 minutes each.

    • Transfer slides through 95% ethanol for 2 minutes.

    • Transfer slides through 70% ethanol for 2 minutes.

    • Rinse slides in running tap water for 5 minutes, then in distilled water.

  • Nuclear Counterstain (Optional):

    • If a nuclear counterstain is desired, incubate the slides in Weigert's hematoxylin for 5-10 minutes.

    • Rinse thoroughly in running tap water until the water runs clear.

    • "Blue" the nuclei by immersing in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.

    • Rinse again in running tap water for 5 minutes.

  • This compound Staining:

    • Immerse the slides in the 0.1% this compound staining solution for 60 minutes at room temperature. This extended time allows for equilibrium of dye binding.

  • Rinsing:

    • Briefly rinse the slides in two changes of acidified water to remove excess stain.

  • Dehydration:

    • Rapidly dehydrate the sections through 3 changes of 100% ethanol. Do not leave the slides in lower concentrations of ethanol as this may cause the dye to leach out.

  • Clearing:

    • Immerse the slides in 2 changes of xylene (or substitute) for 5 minutes each.

  • Mounting:

    • Place a drop of mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles.

    • Allow the slides to dry before viewing.

4. Expected Results

  • Collagen Fibers: Red to Pink

  • Muscle and Cytoplasm: Yellow to Orange

  • Nuclei (if counterstained): Blue to Black

Experimental Workflow Diagram

experimental_workflow start Start: Paraffin-Embedded Sections deparaffin Deparaffinization & Rehydration (Xylene -> Ethanol series -> Water) start->deparaffin counterstain Optional: Nuclear Counterstain (Weigert's Hematoxylin) deparaffin->counterstain stain This compound Staining (0.1% this compound in Picric Acid) counterstain->stain rinse Rinse (Acidified Water) stain->rinse 60 min dehydrate Dehydration (100% Ethanol) rinse->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting (Resinous Medium & Coverslip) clear->mount end End: Microscopy Analysis mount->end

Caption: Experimental workflow for this compound collagen staining.

Signaling Pathways and Logical Relationships

While this compound staining is a histological technique for visualizing tissue components and does not directly illustrate a signaling pathway, the logical relationship of the staining mechanism can be diagrammed. The process relies on the electrostatic attraction between the anionic dye and cationic protein fibers under acidic conditions.

staining_mechanism collagen Collagen Fibers (Positively Charged Amino Groups) binding Electrostatic Binding collagen->binding acid_red This compound Dye (Negatively Charged Sulfonate Groups) acid_red->binding acidic_env Acidic Environment (pH) acidic_env->binding facilitates visualization Red Stained Collagen binding->visualization

Caption: Logical diagram of the this compound staining mechanism.

References

Quantifying Collagen with Picrosirius Red Staining: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Picrosirius Red Staining for Collagen Quantification

Picrosirius Red (PSR) staining is a robust and widely utilized histological technique for the visualization and quantification of collagen fibers in tissue sections.[1][2] This method combines the dye Sirius Red F3B (also known as Direct Red 80) with picric acid.[3][4] The elongated, anionic sulfonated azo dye molecules of Sirius Red align with the long, cationic collagen molecules, specifically binding to the basic amino acid residues.[3][5] This highly specific interaction enhances the natural birefringence of collagen fibers when viewed under polarized light, making it a powerful tool for both qualitative and quantitative analysis.[2][3]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background.[5] However, the full potential of PSR staining is realized with polarized light microscopy, which allows for the differentiation of collagen fiber thickness and packing density.[1][5] Thicker, more mature collagen fibers (like Type I) typically appear as bright red or orange, while thinner, less organized fibers (like Type III or reticular fibers) appear green or yellow-green.[1][5] This differential staining allows for a more nuanced quantification of collagen deposition and remodeling in various physiological and pathological contexts, such as fibrosis research and wound healing studies.[1][6]

It is important to note that while the user's query mentioned "Acid Red 13," the established and scientifically validated method for this application is Picrosirius Red staining.

Experimental Protocols

I. Picrosirius Red Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is adapted from established histological procedures.[1][4]

Materials:

  • Paraffin-embedded tissue sections (5 µm thick)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Weigert's hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Picrosirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)

  • Acidified water (0.5% acetic acid in distilled water)

  • Mounting medium (resinous)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes to remove paraffin (B1166041) wax.

    • Rehydrate sections through a graded series of ethanol:

      • 100% ethanol for 2 x 3 minutes.

      • 95% ethanol for 2 minutes.

      • 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • (Optional) Nuclear Counterstaining:

    • Stain nuclei with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • Picrosirius Red Staining:

    • Incubate slides in Picrosirius Red solution for 60 minutes at room temperature.[1][4] This allows for near-equilibrium staining.[4]

  • Washing:

    • Wash slides in two changes of acidified water for 1 minute each to remove excess stain.[4]

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol:

      • 70% ethanol for 1 minute.

      • 95% ethanol for 1 minute.

      • 100% ethanol for 2 x 3 minutes.

    • Clear in xylene for 2 x 5 minutes.

    • Mount coverslips using a resinous mounting medium.

II. Quantification of Collagen using Image Analysis

Quantitative analysis of PSR-stained sections can be performed using image analysis software such as ImageJ or FIJI.[7]

Procedure:

  • Image Acquisition:

    • Acquire images of PSR-stained sections using a bright-field or polarized light microscope equipped with a digital camera.

    • Ensure consistent lighting conditions and magnification for all images to be compared.

    • For polarized light microscopy, acquiring images at multiple rotation angles of the slide can provide a more accurate representation of all collagen fibers, as some may appear dark if aligned with the polarizer's axis.[8]

  • Image Processing and Analysis (using ImageJ/FIJI):

    • Color Thresholding:

      • Open the acquired image in the software.

      • Split the image into its Red, Green, and Blue (RGB) channels.

      • Use the color thresholding tool to select the pixels corresponding to the red-stained collagen fibers. The specific threshold values will need to be optimized for your images.[6][9]

    • Area Measurement:

      • Measure the area of the selected (collagen-positive) pixels.

      • Measure the total tissue area in the image.

    • Calculation:

      • Calculate the percentage of collagen area as: (Collagen Area / Total Tissue Area) x 100

Data Presentation

Quantitative data from collagen analysis should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Example of Collagen Quantification in a Liver Fibrosis Model

Treatment GroupNCollagen Area (%)Standard Deviationp-value vs. Control
Control52.50.8-
Vehicle52.81.1>0.05
Drug A515.73.2<0.01
Drug B58.92.5<0.05

Table 2: Example of Collagen Fiber Type Analysis in Cardiac Tissue

RegionNRed/Orange Fibers (%)Green/Yellow Fibers (%)
Infarct Core675.224.8
Border Zone645.954.1
Remote Myocardium610.389.7

Visualization of Workflows and Pathways

G cluster_0 Tissue Preparation cluster_1 Staining Protocol cluster_2 Image Analysis Fixation Tissue Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Picrosirius Red Staining (60 min) Deparaffinization->Staining Washing Washing (Acidified Water) Staining->Washing Dehydration Dehydration & Mounting Washing->Dehydration Acquisition Image Acquisition (Bright-field or Polarized) Dehydration->Acquisition Processing Image Processing (e.g., Color Thresholding) Acquisition->Processing Quantification Area Measurement & Calculation Processing->Quantification G cluster_0 Collagen Synthesis cluster_1 Collagen Degradation TGFb TGF-β1 Receptor Cell Surface Receptors TGFb->Receptor ET1 Endothelin-1 ET1->Receptor Signaling Intracellular Signaling (e.g., SMAD2/3, PKC) Receptor->Signaling Gene Collagen Gene Transcription Signaling->Gene Procollagen Procollagen Synthesis (ER/Golgi) Gene->Procollagen Secretion Secretion & Fibril Assembly Procollagen->Secretion Extracellular Extracellular Degradation Secretion->Extracellular Collagen Fibrils MMPs Matrix Metalloproteinases (MMPs) MMPs->Extracellular Cathepsins Cathepsins Intracellular Intracellular Degradation (Phagocytosis) Cathepsins->Intracellular Extracellular->Intracellular

References

Application of Picrosirius Red (Acid Red 80) in the Assessment of Tissue Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tissue fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, leading to the scarring and dysfunction of organs such as the liver, heart, kidneys, and lungs[1]. The accurate assessment and quantification of fibrosis are critical for diagnosing and staging fibroproliferative diseases, monitoring disease progression, and evaluating the efficacy of anti-fibrotic therapies. Picrosirius Red (PSR) staining, utilizing the dye Sirius Red F3B (also known as Direct Red 80 or C.I. 35782), is considered a gold standard for the specific visualization and quantification of collagen fibers in histological sections[2]. The "picro" prefix refers to the use of picric acid as a solvent and mordant, which enhances the specificity of the stain for collagen[3][4]. While the user requested information on "Acid Red 13," the common and scientifically accepted terminology for this application is Picrosirius Red or Sirius Red staining.

Principle of Staining

The Picrosirius Red staining method relies on the specific binding of the long, anionic sulphonic acid groups of the Sirius Red dye molecules to the basic amino acid residues (lysine and hydroxylysine) of collagen[5]. The picric acid solution provides the necessary acidic environment and helps to suppress the staining of non-collagenous proteins, thereby increasing specificity[2].

A key advantage of PSR staining is its utility in conjunction with polarized light microscopy. When viewed under polarized light, collagen fibers exhibit a strong birefringence (the ability to split a light beam into two), which is significantly enhanced by the oriented binding of the Sirius Red molecules along the collagen fibrils[3][5]. This birefringence allows for the differentiation of collagen fibers based on their thickness and packing density. Typically, thicker, more mature Type I collagen fibers appear as bright yellow to red-orange, while thinner, less organized Type III collagen (reticular) fibers appear green[2][3].

Applications in Fibrosis Research

PSR staining is a versatile technique applicable across various organs and disease models:

  • Liver Fibrosis: Used to assess collagen deposition in conditions like cirrhosis and non-alcoholic steatohepatitis (NASH)[6][7]. The Collagen Proportional Area (CPA) is a common quantitative measure derived from PSR-stained liver biopsies[7][8].

  • Cardiac Fibrosis: Enables visualization and quantification of interstitial and replacement fibrosis following myocardial infarction or in pressure-overload hypertrophy[9][10][11].

  • Kidney Fibrosis: Applied to models of chronic kidney disease (CKD) to measure tubulointerstitial fibrosis[12][13][14].

  • Lung Fibrosis: Used to evaluate collagen accumulation in idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases[1][15].

  • Intestinal Fibrosis: Employed in models of Crohn's disease to assess fibrosis in intestinal segments[16].

Advantages and Limitations

Advantages:

  • High Specificity: More specific for collagen fibers compared to other methods like Masson's trichrome[2][9].

  • Quantitative Analysis: The high contrast staining is ideal for digital image analysis and automated quantification[2][17].

  • Collagen Differentiation: Under polarized light, it allows for the qualitative and sometimes quantitative assessment of different collagen fiber types[2].

  • Stability: The staining solution is stable, and the stain itself is less prone to fading than other histological stains[9].

Limitations:

  • Interpretation: While birefringence colors can differ, this may reflect fiber thickness, orientation, and packing rather than strictly different collagen types. Careful interpretation is necessary.

  • Non-Specific Staining: May occasionally stain other structures like basement membranes, requiring careful observation[3][6].

  • Technique Dependency: Staining results can be influenced by fixation methods, section thickness, and staining time[4].

Quantitative Data Presentation

The following tables summarize quantitative data from studies using Picrosirius Red to assess fibrosis in various tissues.

Table 1: Quantification of Myocardial Fibrosis in a Rat Model of Pulmonary Hypertension [9]

Analysis MethodControl Group (Mean % Fibrosis ± SEM)Monocrotaline (MCT) Group (Mean % Fibrosis ± SEM)p-value
Right Ventricle (RV)
Polarized Light Microscopy1.36 ± 0.09%3.02 ± 0.20%< 0.05
Semi-automated ImageJ Macro1.58 ± 0.19%4.03 ± 0.73%< 0.05
Left Ventricle (LV)
Polarized Light Microscopy1.21 ± 0.20%2.72 ± 0.19%< 0.05
Semi-automated ImageJ Macro1.22 ± 0.10%3.20 ± 0.45%< 0.05
Septum
Polarized Light Microscopy1.00 ± 0.07%2.50 ± 0.17%< 0.05
Semi-automated ImageJ Macro1.04 ± 0.12%2.63 ± 0.38%< 0.05

Table 2: Collagen Proportional Area (CPA) in a Mouse Model of Liver Fibrosis [17]

Liver RegionNormal Livers (Mean % CPA)Fibrotic Livers (2 weeks) (Mean % CPA)Fibrotic Livers (7 weeks) (Mean % CPA)
Perivascular Areas~1.5%~3.0%~3.0%
Fibrotic BridgesNot Applicable~7.0%~13.0%
Parenchyma~0.1%~0.2%~0.3%

Experimental Protocols

Protocol 1: Picrosirius Red Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is adapted from standard histological procedures and is suitable for most tissue types[4][12].

Reagents and Materials:

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Distilled water

  • Weigert's iron hematoxylin (B73222) solution (for nuclear counterstaining, optional)

  • Picro-sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's hematoxylin for 8-10 minutes.

    • Wash in running tap water for 10 minutes to allow the color to "blue."

    • Rinse in distilled water.

  • Picrosirius Red Staining:

    • Immerse slides in the Picro-sirius Red solution for 60 minutes. This ensures equilibrium staining[4].

  • Washing and Dehydration:

    • Wash slides in two changes of acidified water. This step helps to maintain the dye binding[4].

    • Dehydrate rapidly through three changes of 100% ethanol. Prolonged exposure to lower ethanol concentrations can strip the picric acid and weaken the stain.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 5 minutes each.

    • Mount coverslip with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen fibers will be stained red, cytoplasm pale yellow, and nuclei (if counterstained) will be black or dark blue/purple[4].

  • Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, red, or green on a black background[3][5].

Protocol 2: Quantification of Fibrosis using Digital Image Analysis (e.g., with ImageJ/FIJI)

This protocol provides a general workflow for quantifying the fibrotic area from PSR-stained slides[9][18].

Equipment and Software:

  • Microscope with a digital camera or a whole slide scanner.

  • ImageJ or FIJI software (open-source).

Procedure:

  • Image Acquisition:

    • Acquire high-quality images of the stained tissue sections under bright-field illumination.

    • Ensure consistent lighting, magnification, and white balance across all samples to be compared.

    • Randomly select multiple (e.g., 10-20) non-overlapping fields of view per section, avoiding large vessels, artifacts, and empty spaces[18].

  • Image Processing in ImageJ/FIJI:

    • Open the acquired image.

    • Color Deconvolution: Use the "Colour Deconvolution" tool with the "H&E DAB" vectors (or custom vectors for PSR) to separate the image into its constituent stains. The red channel will represent the PSR-stained collagen.

    • Thresholding: Select the image corresponding to the red stain. Go to Image > Adjust > Threshold. Adjust the threshold levels to specifically select the positively stained (red) areas while excluding the background. The selected area will be highlighted.

    • Measurement: Go to Analyze > Set Measurements and ensure "Area" and "Area fraction" are selected. Then, go to Analyze > Measure to calculate the percentage of the image area that is positively stained.

  • Data Analysis:

    • Repeat the process for all acquired images.

    • Calculate the average percentage of fibrotic area for each tissue section or experimental group.

    • Perform statistical analysis to compare between groups.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinize Deparaffinize & Rehydrate Sectioning->Deparaffinize Counterstain Nuclear Counterstain (Optional) Deparaffinize->Counterstain PSR_Stain Picrosirius Red Stain (1 hour) Counterstain->PSR_Stain Dehydrate_Clear Dehydrate & Clear PSR_Stain->Dehydrate_Clear Imaging Image Acquisition Dehydrate_Clear->Imaging Quantification Digital Quantification (e.g., ImageJ) Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for assessing tissue fibrosis using Picrosirius Red staining.

quantification_workflow Acquire Acquire Digital Image of Stained Section Split Split Image into Color Channels (Color Deconvolution) Acquire->Split Threshold Apply Color Threshold to Isolate Red (Collagen) Signal Split->Threshold Measure Measure Area of Thresholded Signal Threshold->Measure Calculate Calculate Collagen Proportional Area (% CPA) Measure->Calculate Result Quantitative Fibrosis Score Calculate->Result

Caption: Workflow for digital quantification of fibrosis from a Picrosirius Red stained image.

tgf_beta_pathway cluster_input Pro-fibrotic Stimuli cluster_cell Fibroblast / Myofibroblast Injury Tissue Injury / Inflammation TGFb TGF-β1 Activation Injury->TGFb AngII Angiotensin II AngII->TGFb Aldosterone Aldosterone Aldosterone->TGFb Smad Smad2/3 Phosphorylation TGFb->Smad Gene Nuclear Translocation & Gene Transcription Smad->Gene Collagen Increased Collagen Synthesis Gene->Collagen Fibrosis Tissue Fibrosis Collagen->Fibrosis

Caption: Simplified TGF-β signaling pathway, a key driver of tissue fibrosis.[19][20]

il13_pathway cluster_input Immune Response cluster_signaling Signaling Cascade Th2 Th2 Cells IL13 IL-13 Secretion Th2->IL13 Macrophage Macrophages Macrophage->IL13 TGFb_Prod Stimulates TGF-β1 Production (in Macrophages) IL13->TGFb_Prod TGFb_Act Activates Latent TGF-β1 TGFb_Prod->TGFb_Act Fibroblast_Act Fibroblast Activation TGFb_Act->Fibroblast_Act Fibrosis Tissue Fibrosis Fibroblast_Act->Fibrosis

Caption: Role of Interleukin-13 (IL-13) in promoting fibrosis via TGF-β.[19][21][22]

References

Application Notes: Utilizing Acid Red 13 for Enhanced Histopathological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 13, an azo dye, presents a promising candidate for use as a primary red stain in various trichrome staining protocols for histopathological analysis.[1][2] While not as traditionally utilized as Acid Fuchsin or Biebrich Scarlet, its properties as an acid dye make it suitable for staining cytoplasm, muscle, and erythrocytes. These application notes provide a comprehensive overview of the principles, a detailed experimental protocol for the use of this compound in a Masson's Trichrome-type staining procedure, and a comparison with other common red dyes.

Principle of Staining

In trichrome staining, the differential coloration of tissue components is achieved through the sequential application of acid dyes with varying molecular weights, in conjunction with a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid). The initial red dye, in this case, this compound, is a relatively small molecule that stains most acidophilic tissue elements, including cytoplasm, muscle, and collagen. The subsequent application of a polyacid acts as a decolorizing agent, selectively removing the red dye from the more porous collagen fibers. This allows a larger, contrasting dye (e.g., Aniline Blue or Light Green) to subsequently bind to and stain the collagen, while the denser tissues like cytoplasm and muscle retain the initial red stain.

Data Presentation: Comparison of Red Dyes

The selection of a red dye in trichrome staining is influenced by its molecular size and charge, which affect its binding affinity and differentiation. Below is a comparison of this compound with other commonly used red dyes in histopathology.

PropertyThis compoundAcid FuchsinBiebrich ScarletPonceau 2R
C.I. Number 16045[1][3]42685[4]26905[5][6]16150[7][8]
Chemical Class Single Azo[3]TriphenylmethaneAzoAzo
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[1][3]C₂₀H₁₇N₃Na₂O₉S₃[4]C₂₂H₁₄N₄Na₂O₇S₂[5]C₁₈H₁₄N₂Na₂O₇S₂[7][8]
Molecular Weight ( g/mol ) 502.42[1][2]585.54[4]556.49[6]480.4[7][8]
Color Red[3]MagentaScarletRed

Experimental Protocols

The following protocol is a modified Masson's Trichrome stain, substituting this compound as the primary red dye.

Reagents
  • Bouin's Solution (Mordant)

  • Weigert's Iron Hematoxylin

    • Solution A: 1% Hematoxylin in 95% Ethanol (B145695)

    • Solution B: 4% Ferric Chloride in 1% aqueous Hydrochloric Acid

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • This compound Staining Solution (0.5% w/v)

    • This compound: 0.5 g

    • Glacial Acetic Acid: 1.0 mL

    • Distilled Water: 100 mL

  • Phosphomolybdic/Phosphotungstic Acid Solution

    • Phosphomolybdic Acid: 2.5 g

    • Phosphotungstic Acid: 2.5 g

    • Distilled Water: 100 mL

  • Aniline Blue Counterstain (2.5% w/v)

    • Aniline Blue: 2.5 g

    • Glacial Acetic Acid: 2.0 mL

    • Distilled Water: 100 mL

  • 1% Acetic Acid Solution

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through 95% ethanol for 3 minutes.

    • Transfer through 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Mordanting:

    • Place slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

    • Allow slides to cool and wash in running tap water until the yellow color disappears.

  • Nuclear Staining:

    • Stain in working Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • Wash in running tap water.

    • "Blue" in Scott's tap water substitute or saturated lithium carbonate solution.

    • Wash in running tap water.

  • Cytoplasmic and Muscle Staining:

    • Stain in 0.5% this compound solution for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Treat with Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes. This step is critical for removing the red stain from collagen.

    • Rinse briefly in distilled water.

  • Collagen Staining:

    • Stain in 2.5% Aniline Blue solution for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% acetic acid solution for 1-2 minutes.

    • Rinse in distilled water.

    • Dehydrate through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a synthetic mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen, Mucin: Blue

Mandatory Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (Bouin's Solution) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Cytoplasm_Stain Cytoplasm/Muscle Staining (this compound) Nuclear_Stain->Cytoplasm_Stain Differentiation Differentiation (Phosphomolybdic Acid) Cytoplasm_Stain->Differentiation Collagen_Stain Collagen Staining (Aniline Blue) Differentiation->Collagen_Stain Final_Diff Final Differentiation (Acetic Acid) Collagen_Stain->Final_Diff Dehydration Dehydration Final_Diff->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound trichrome staining.

Signaling_Pathway cluster_tissue Tissue Components cluster_dyes Staining Reagents Cytoplasm Cytoplasm & Muscle Fibers AR13 This compound (Small Molecule) Cytoplasm->AR13 Binds to Collagen Collagen Fibers Collagen->AR13 Binds to AnilineBlue Aniline Blue (Large Molecule) Collagen->AnilineBlue Binds to Nuclei Nuclei Hematoxylin Hematoxylin Nuclei->Hematoxylin Binds to PMA Phosphomolybdic Acid (Large Molecule) AR13->PMA Displaced from Collagen by

Caption: Logical relationships in trichrome staining with this compound.

References

Preparation of Acid Red 13 Staining Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Acid Red 13, also known by its Colour Index number C.I. 16045 and as Fast Red E, is a synthetic azo dye.[1][2][3] While extensively used in the textile and printing industries, its application in biological and histological staining is less commonly documented in standard protocols.[2][4] This document provides an overview of its properties and a generalized protocol for the preparation of staining solutions based on the principles of acid dye staining for biological applications.

Acid dyes, such as this compound, are typically sodium salts of sulfonic acids.[1] In an acidic solution, these dyes are anionic (negatively charged) and bind to cationic (positively charged) components within tissue sections, primarily proteins. This interaction allows for the visualization of various cellular and extracellular structures.

Quantitative Data Summary

Reagent/ParameterRecommended Starting Concentration/ValueRange for OptimizationPurpose
This compound (C.I. 16045)0.1% (w/v)0.01% - 1.0% (w/v)Primary Stain
SolventDistilled Water-Vehicle for the dye
AcidifierAcetic Acid (Glacial)1% - 5% (v/v)To lower the pH and promote electrostatic binding of the dye to tissue proteins.
pH of final solution~2.5 - 3.5-Optimal for acid dye staining

Experimental Protocols

I. Preparation of a 0.1% (w/v) this compound Staining Solution

This protocol outlines the steps to prepare a stock solution of this compound that can be used for staining biological specimens.

Materials:

  • This compound (C.I. 16045) powder

  • Distilled or deionized water

  • Glacial Acetic Acid

  • Volumetric flask (100 mL)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Filter paper

Procedure:

  • Weighing the Dye: Accurately weigh 0.1 g of this compound powder.

  • Dissolving the Dye: Add approximately 80 mL of distilled water to a 100 mL volumetric flask. Add the weighed this compound powder to the water.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but boiling should be avoided.

  • Acidification: Add 1 mL of glacial acetic acid to the solution. This will result in a final acetic acid concentration of approximately 1% (v/v).

  • Final Volume Adjustment: Once the dye is fully dissolved and the solution has cooled to room temperature (if heated), carefully add distilled water to bring the final volume to the 100 mL mark on the volumetric flask.

  • Filtration: Filter the solution through filter paper to remove any undissolved particles.

  • Storage: Store the staining solution in a well-labeled, airtight container at room temperature, protected from light.

II. General Staining Protocol for Paraffin-Embedded Tissue Sections

This is a generalized procedure for the application of the prepared this compound solution. Incubation times and differentiation steps may need to be optimized.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Immerse the slides in the prepared this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration:

    • Dehydrate the sections through ascending grades of ethanol (70%, 95%, and two changes of 100%) for 3 minutes each.

  • Clearing:

    • Clear the sections in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a coverslip using a compatible mounting medium.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the preparation of the staining solution and the general staining procedure.

G cluster_prep Staining Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Distilled Water weigh->dissolve mix Mix Until Dissolved dissolve->mix acidify Add Glacial Acetic Acid mix->acidify volume Adjust to Final Volume acidify->volume filter Filter Solution volume->filter store Store at Room Temperature filter->store

Caption: Workflow for Preparing this compound Staining Solution.

G cluster_stain General Staining Protocol deparaffinize Deparaffinize and Rehydrate stain Stain with this compound Solution deparaffinize->stain rinse Rinse in Acetic Acid stain->rinse dehydrate Dehydrate in Ethanol Series rinse->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount

Caption: General Protocol for Staining Tissue with this compound.

References

Determining the Optimal Concentration of Acid Red 13 for Tissue Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acid Red 13 in tissue staining. While specific quantitative data for the optimal concentration of this compound is not extensively documented in readily available literature, this guide offers a comprehensive starting point for optimization based on the well-established principles of acid dye staining in histology. The provided protocols are adapted from standard methods for similar anionic dyes used in techniques such as Masson's trichrome, where they serve as a "plasma stain" for cytoplasmic and muscle fibers.

Principle of Staining

This compound is an anionic azo dye. In histological applications, its staining mechanism relies on electrostatic interactions. The negatively charged sulfonate groups on the dye molecule bind to positively charged (cationic) components within the tissue, primarily the amino groups of proteins.[1] This affinity makes it suitable for staining protein-rich structures such as cytoplasm, muscle, collagen, and erythrocytes.[1] The intensity of the staining is pH-dependent, with a more acidic environment enhancing the positive charge of tissue proteins and thus promoting stronger dye binding.[2][3]

Data Presentation: Optimizing Staining Parameters

Due to the limited specific data for this compound, the following tables, adapted from protocols for the similar acid dye, Acid Red 35, can be used as a starting point for optimizing staining conditions.[1][4] Researchers will need to perform a systematic evaluation to determine the ideal parameters for their specific tissue type and application.

Table 1: Optimization of this compound Concentration

Concentration (w/v)Expected Staining IntensityNotes
0.1%Light to moderate redA good starting point for initial trials.
0.5%Moderate to strong redOften provides good contrast for most tissues.
1.0%Intense redMay lead to overstaining and loss of background detail.

Table 2: Optimization of Staining Incubation Time

Incubation Time (minutes)Expected Staining IntensityNotes
5 - 10Light to moderate redSuitable for rapid screening and initial optimization.
15 - 30Moderate to strong redGenerally provides a good balance of staining intensity and clarity.
> 30Intense to very dark redIncreased risk of overstaining and high background.

Table 3: Troubleshooting Common Staining Issues

IssuePossible CauseSuggested Solution
Weak or No Staining Staining solution pH is too high.Ensure the pH of the staining solution is acidic (pH 2.5-4.5) by adding 1-5% acetic acid.[3]
Low dye concentration.Prepare a fresh solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v).[3]
Insufficient staining time.Increase the incubation time in the staining solution.
Overstaining Dye concentration is too high.Dilute the working staining solution (e.g., to 0.05%).[4]
Excessive incubation time.Reduce the staining duration.
High Background Inadequate rinsing.Increase the duration and number of post-staining rinses.[4]
Tissue section is too thick.Use thinner sections (e.g., 4-6 microns).[4][5]

Experimental Protocols

The following are detailed protocols for the use of this compound as a cytoplasmic counterstain and as part of a trichrome staining procedure.

Protocol 1: this compound as a Cytoplasmic Counterstain to Hematoxylin

This protocol utilizes this compound to stain the cytoplasm and extracellular matrix in contrast to the nuclei stained by hematoxylin.

Materials:

  • This compound powder

  • Glacial Acetic Acid

  • Distilled Water

  • Harris' Hematoxylin solution

  • Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (optional)

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Permanent mounting medium

Staining Solution Preparation (0.5% this compound in 1% Acetic Acid):

  • To 99 mL of distilled water, add 1 mL of glacial acetic acid.

  • Add 0.5 g of this compound powder.

  • Stir until the dye is completely dissolved. A magnetic stirrer may be used.

  • Filter the solution before use.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer through 100% ethanol (2 changes of 3 minutes each).

    • Transfer through 95% ethanol (1 change of 3 minutes).

    • Transfer through 70% ethanol (1 change of 3 minutes).

    • Rinse in running tap water for 5 minutes.[2]

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol with a few quick dips.

    • Wash in running tap water.

    • "Blue" the nuclei in Scott's Tap Water Substitute for 1-2 minutes or in running tap water.

    • Wash in running tap water.

  • Cytoplasmic Staining:

    • Immerse slides in the 0.5% this compound solution for 5-10 minutes.

  • Dehydration and Clearing:

    • Quickly rinse in distilled water.

    • Dehydrate through 95% ethanol (2 changes of 1 minute each).

    • Dehydrate through 100% ethanol (2 changes of 1 minute each).

    • Clear in xylene or xylene substitute (2 changes of 3 minutes each).

  • Mounting:

    • Apply a drop of permanent mounting medium and coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Pink/Red

Protocol 2: Modified Masson's Trichrome using this compound

This protocol adapts the Masson's Trichrome method to use this compound as the plasma stain to differentiate muscle and cytoplasm from collagen.[6][7]

Materials:

  • Bouin's Solution (optional, for mordanting)

  • Weigert's Iron Hematoxylin (Working Solution)

  • This compound Staining Solution (see Protocol 1)

  • Phosphomolybdic/Phosphotungstic Acid Solution (e.g., 5% phosphomolybdic acid)

  • Aniline Blue Solution (2.5g Aniline Blue, 2mL glacial acetic acid, 100mL distilled water) or Light Green SF Yellowish Solution

  • 1% Acetic Acid Solution

  • Graded ethanol series and xylene

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Mordanting (Optional but Recommended for Formalin-Fixed Tissues):

    • Immerse slides in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.[1][5]

    • Wash in running tap water for 5-10 minutes until the yellow color is removed.[5]

  • Nuclear Staining:

    • Stain in Weigert's Iron Hematoxylin working solution for 10 minutes.[5][7]

    • Wash in running tap water for 10 minutes.[7]

  • Plasma Staining:

    • Stain in the this compound solution for 10-15 minutes.[8]

    • Rinse briefly in distilled water.[8]

  • Differentiation:

    • Immerse in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[7] This step removes the red stain from the collagen.

  • Collagen Staining:

    • Transfer slides directly to the Aniline Blue (or Light Green) solution and stain for 5-10 minutes.[1]

  • Final Differentiation and Dehydration:

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 1-3 minutes.[1]

    • Dehydrate rapidly through graded alcohols, clear in xylene, and mount.[1]

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue (with Aniline Blue) or Green (with Light Green)

Mandatory Visualizations

G Experimental Workflow for Tissue Staining with this compound cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_finish Final Steps Fixation Fixation (e.g., 10% NBF) Processing Processing (Dehydration, Clearing) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (4-6 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) Sectioning->Deparaffinization Mordanting Mordanting (Optional) (e.g., Bouin's Solution) Deparaffinization->Mordanting Optional Nuclear_Stain Nuclear Staining (e.g., Weigert's Hematoxylin) Deparaffinization->Nuclear_Stain If no mordanting Mordanting->Nuclear_Stain Plasma_Stain Plasma Staining (this compound) Nuclear_Stain->Plasma_Stain Differentiation Differentiation (Phosphomolybdic Acid) Plasma_Stain->Differentiation Fiber_Stain Collagen Staining (e.g., Aniline Blue) Differentiation->Fiber_Stain Final_Rinse Final Rinse & Differentiation (1% Acetic Acid) Fiber_Stain->Final_Rinse Dehydration Dehydration (Graded Ethanol) Final_Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for a trichrome staining protocol using this compound.

G Logical Relationships in Differential Acid Dye Staining Muscle Muscle & Cytoplasm (Densely packed proteins) Collagen Collagen Fibers (Porous protein structure) AcidRed13 This compound (Small molecular weight) AcidRed13->Muscle Stains all protein components AcidRed13->Collagen Stains all protein components Polyacid Polyacid (e.g., Phosphomolybdic Acid) (Large molecular weight) Polyacid->Collagen Binds to collagen Polyacid->AcidRed13 Displaces from collagen AnilineBlue Aniline Blue (Intermediate molecular weight) AnilineBlue->Collagen Stains collagen AnilineBlue->Polyacid Displaces from collagen

Caption: Logical flow of a multi-step trichrome stain, demonstrating dye displacement.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended incubation times for Acid Red 13 staining, a critical technique for the visualization and quantification of collagen in tissue sections. This compound, also known as Sirius Red F3B or Direct Red 80, is the key component of the Picro-Sirius Red stain. This method is highly valued in fields such as fibrosis research, tissue engineering, and pathology for its ability to specifically stain collagen fibers, which can then be visualized using bright-field or polarized light microscopy.

The intensity and specificity of Picro-Sirius Red staining are influenced by several factors, with incubation time being a critical parameter. The following sections summarize recommended incubation times from various established protocols and provide detailed methodologies for reproducible results.

Data Presentation: Recommended Incubation Times

The incubation times for this compound (within Picro-Sirius Red solutions) can vary depending on the specific protocol and whether it is used in combination with other dyes. The table below provides a summary of common incubation periods for different staining protocols.

Staining ProtocolTarget Tissue/SampleRecommended Incubation TimeTemperature
Standard Picro-Sirius Red Paraffin-embedded tissue sections60 minutesRoom Temperature
Sirius Red/Fast Green Paraffin-embedded tissue sections30 - 60 minutesRoom Temperature
Sirius Red/Fast Green Cultured cell layers30 minutesRoom Temperature
Optimized Microplate Assay Cultured cell layers60 minutesRoom Temperature

Experimental Protocols

Protocol 1: Standard Picro-Sirius Red Staining for Collagen in Paraffin Sections

This protocol is the most widely cited method for the histological visualization of collagen fibers. An incubation time of 60 minutes is recommended to achieve near-equilibrium staining, ensuring robust and reproducible results.[1][2][3][4] Shorter incubation times are generally not advised as they may result in incomplete staining.[3][4]

Materials:

  • Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous Picric Acid)

  • Acidified Water (0.5% Acetic Acid in distilled water)

  • Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by immersing in two changes of 100% ethanol for 2 minutes each, followed by 95%, 80%, and 70% ethanol for 2 minutes each.

    • Rinse in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's hematoxylin for 8-10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol if necessary.

    • Wash again in running tap water.

  • Picro-Sirius Red Staining:

    • Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room temperature.[1][2][3]

  • Washing:

    • Wash slides in two changes of acidified water for 2 minutes each to remove excess stain.[3]

  • Dehydration and Clearing:

    • Dehydrate the sections through three changes of 100% ethanol.

    • Clear in two changes of xylene.

  • Mounting:

    • Mount the coverslip with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen will appear red, with the background appearing pale yellow. Nuclei, if stained, will be black or dark blue.[3][4]

  • Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, with larger fibers appearing yellow-orange and thinner fibers appearing green.[2][3]

Protocol 2: Sirius Red/Fast Green Staining for Differential Quantification of Collagen and Non-Collagenous Proteins

This method allows for the simultaneous staining and subsequent quantification of collagenous and non-collagenous proteins.

Materials:

  • Sirius Red/Fast Green Staining Solution

  • Distilled Water

  • Extraction Buffer (if quantification is desired)

Procedure for Tissue Sections:

  • Deparaffinization and Rehydration: Follow the same procedure as in Protocol 1.

  • Staining:

    • Immerse slides in the Sirius Red/Fast Green Staining Solution and incubate for 30-60 minutes at room temperature.[5]

  • Washing:

    • Rinse the slides with several changes of distilled water until the water runs clear.[5]

  • Dehydration, Clearing, and Mounting: Follow the same procedure as in Protocol 1.

Procedure for Cultured Cells:

  • Fixation: Fix cell layers as required by your experimental protocol (e.g., with Kahle's fixative).

  • Staining:

    • Add enough Sirius Red/Fast Green Dye Solution to completely cover the cell layer.

    • Incubate for 30 minutes at room temperature.[6]

  • Washing:

    • Carefully aspirate the dye solution and rinse the cell layers repeatedly with distilled water until the water is clear.[6]

  • Visualization or Elution: The stained cells can be observed under a microscope, or the bound dye can be eluted for quantification.

Mandatory Visualizations

Experimental Workflow for Picro-Sirius Red Staining

G cluster_prep Sample Preparation cluster_stain Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Wash_H2O Wash (Distilled Water) Rehydration->Wash_H2O Hematoxylin Nuclear Counterstain (Optional) Wash_H2O->Hematoxylin PSR_Stain Picro-Sirius Red (60 min Incubation) Hematoxylin->PSR_Stain Acid_Wash Wash (Acidified Water) PSR_Stain->Acid_Wash Dehydration_post Dehydration (100% Ethanol) Acid_Wash->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting Visualization Visualization Mounting->Visualization

Caption: General workflow for Picro-Sirius Red staining of tissue sections.

Logical Relationship of Staining Components

G cluster_components Components PSR Picro-Sirius Red Solution SiriusRed Sirius Red (this compound) PicricAcid Picric Acid Collagen Collagen Fibers SiriusRed->Collagen Binds Specifically NonCollagen Non-Collagenous Proteins PicricAcid->NonCollagen Stains

Caption: Binding specificity of Picro-Sirius Red components.

References

Visualizing Connective Tissue with Acid Red 13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 13, a member of the azo dye family, is a valuable tool for the selective staining and visualization of connective tissues in histological preparations.[1][2] Its anionic properties allow it to bind avidly to the basic proteins abundant in the extracellular matrix, most notably collagen.[3] This interaction, occurring under acidic conditions, results in a vibrant red staining of connective tissue fibers, providing clear differentiation from cytoplasm and other tissue elements.[4][5] The specificity of this compound for connective tissue makes it an excellent stain for assessing fibrosis, monitoring tissue remodeling in response to drug candidates, and general histopathological evaluation.

The underlying principle of this staining technique relies on the electrostatic attraction between the negatively charged sulfonate groups of the this compound dye and the positively charged amino groups of proteins like collagen.[3][4] By performing the staining in an acidic solution, the protonation of these amino groups is enhanced, thereby promoting strong, specific binding of the dye.[4]

Applications in Research and Drug Development

  • Assessment of Fibrosis: Quantify the extent of collagen deposition in tissues to evaluate the progression of fibrotic diseases and the efficacy of anti-fibrotic therapies.

  • Wound Healing Studies: Visualize the formation and remodeling of connective tissue during the wound healing process.

  • Toxicology and Safety Pharmacology: Evaluate potential drug-induced tissue damage and fibrotic responses in preclinical studies.

  • General Histopathology: Provide clear demarcation of connective tissue for routine microscopic examination and diagnosis.

Quantitative Data Summary

For optimal and reproducible staining, careful consideration of reagent concentrations and incubation times is crucial. The following tables provide recommended starting parameters that can be further optimized based on tissue type and fixation method.

Table 1: Staining Solution Parameters

ParameterRecommended RangePurpose
This compound Concentration0.1% - 1.0% (w/v)Controls the intensity of the red stain.
Acetic Acid Concentration1% - 5% (v/v)Ensures an acidic pH for optimal protein protonation and dye binding.[4]
SolventDistilled or Deionized WaterVehicle for the staining solution.

Table 2: Staining Time and Expected Results

Staining TimeExpected OutcomeApplication
1-3 minutesLight to moderate pink/redRapid screening and initial optimization.
5-10 minutesModerate to strong redGood contrast for most connective tissues.[4]
> 15 minutesIntense redMay risk overstaining and loss of background detail.

Experimental Protocols

Preparation of Staining Solution

0.5% (w/v) this compound in 1% (v/v) Acetic Acid

Materials:

  • This compound powder (C.I. 16045)

  • Glacial Acetic Acid

  • Distilled or Deionized Water

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh 0.5 g of this compound powder.

  • In a beaker, measure 99 mL of distilled water.

  • Carefully add 1 mL of glacial acetic acid to the water.

  • Place the beaker on a magnetic stirrer and add the this compound powder.

  • Stir until the dye is completely dissolved.

  • Store the solution at room temperature in a tightly sealed container.

Staining Protocol for Paraffin-Embedded Sections

1. Deparaffinization and Rehydration:

  • Place slides in two changes of xylene for 5 minutes each.

  • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.

  • Transfer slides through two changes of 95% ethanol for 3 minutes each.

  • Transfer slides through one change of 70% ethanol for 3 minutes.

  • Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.[4]

2. Staining:

  • Immerse the rehydrated slides in the this compound staining solution for 5-10 minutes at room temperature.[4]

3. Rinsing and Differentiation:

  • Briefly rinse the slides in distilled water to remove excess stain.[4]

  • (Optional) For finer control over staining intensity, dip the slides in 1% acetic acid for a few seconds to differentiate. This step helps to remove non-specific background staining.[4]

  • Rinse slides in running tap water for 2 minutes.

4. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols: 70% ethanol for 1 minute, 95% ethanol for 1 minute (two changes), and 100% ethanol for 1 minute (two changes).

  • Clear the slides in two changes of xylene for 3 minutes each.

  • Mount with a permanent mounting medium.

Expected Results:

  • Connective Tissue (Collagen): Red

  • Muscle and Cytoplasm: Pink to light red

  • Nuclei: Will not be specifically stained by this compound. A counterstain such as hematoxylin (B73222) can be used prior to the this compound staining if nuclear detail is required.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining Processing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol -> Water) Deparaffinization->Rehydration Staining This compound Staining (5-10 min) Rehydration->Staining Rinse Rinse (Distilled Water) Staining->Rinse Differentiation Differentiation (Optional) (1% Acetic Acid) Rinse->Differentiation Dehydration Dehydration (Graded Ethanol) Differentiation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Experimental workflow for this compound staining of connective tissue.

logical_relationship cluster_reagents Key Reagents cluster_tissue Tissue Components cluster_interaction Staining Mechanism cluster_result Result AcidRed13 This compound (Anionic Dye) Binding Electrostatic Binding AcidRed13->Binding AceticAcid Acetic Acid Solution Collagen Collagen (Basic Proteins) AceticAcid->Collagen Protonates Amino Groups (NH3+) Collagen->Binding Cytoplasm Cytoplasm/Muscle StainedCollagen Red Stained Connective Tissue Binding->StainedCollagen

References

Application Notes and Protocols: Utilizing Acid Red 13 in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of histology, the precise differentiation of tissue components is paramount for accurate morphological assessment in research, diagnostics, and drug development. Acid dyes are anionic stains that bind to cationic components of the tissue, such as proteins in the cytoplasm, muscle, and connective tissue.[1] This makes them excellent counterstains, particularly in conjunction with nuclear stains like hematoxylin (B73222), and as key components in polychromatic staining techniques such as the Masson's Trichrome method.[2]

This document provides detailed application notes and protocols for the use of Acid Red 13 (C.I. 16045) in conjunction with other common histological stains. While less commonly cited than other red acid dyes like Acid Fuchsin or Biebrich Scarlet, its properties as a water-soluble, single azo dye make it a viable candidate for similar applications.[3][4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and for adapting existing protocols.

PropertyValueReference
Synonyms C.I. 16045, Fast Red E[3]
CAS Number 2302-96-7[3]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[3]
Molecular Weight 502.42 g/mol [3]
Class Single Azo Dye[4]
Appearance Dark red to dark purple crystalline powder[3]
Solubility Soluble in water (yields a cherry red solution), slightly soluble in ethanol[4]
λmax 505 nm[3]

Application I: this compound as a Plasma Stain in a Modified Masson's Trichrome Protocol

The Masson's Trichrome stain is a cornerstone technique used to differentiate collagen from muscle and other cytoplasmic elements.[5] This method typically employs a sequence of dyes, including an iron hematoxylin for nuclei, a red "plasma stain" for cytoplasm and muscle, and a contrasting blue or green dye for collagen.[6]

Given its molecular characteristics and affinity for proteins, this compound can be effectively substituted for the more traditional red dyes in this protocol. The following is an adapted protocol for its use.

Experimental Protocol: Modified Masson's Trichrome with this compound

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

1. Solutions and Reagents:

  • Bouin's Solution (Optional Mordant): Saturated Picric Acid (75 ml), Formaldehyde 40% (25 ml), Glacial Acetic Acid (5 ml).

  • Weigert's Iron Hematoxylin:

    • Solution A: 1% Hematoxylin in 95% Ethanol.

    • Solution B: 4% Ferric Chloride in water, 1% concentrated Hydrochloric Acid.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • This compound Plasma Stain (1% w/v):

    • This compound: 1.0 g

    • Distilled Water: 99.0 ml

    • Glacial Acetic Acid: 1.0 ml

  • Differentiating Solution: 1% Phosphomolybdic Acid in distilled water.

  • Collagen Stain (Aniline Blue):

    • Aniline Blue: 2.5 g

    • Distilled Water: 98.0 ml

    • Glacial Acetic Acid: 2.0 ml

  • Final Rinse: 1% Acetic Acid in distilled water.

2. Staining Procedure:

StepProcedureTimePurpose
1Deparaffinize and rehydrate sections to distilled water.10-15 minPrepare tissue for aqueous stains.
2(Optional) Mordant in Bouin's solution at 56°C.1 hourEnhances staining intensity and contrast.
3Rinse in running tap water until yellow color disappears.5-10 minRemove excess picric acid.
4Stain nuclei with Weigert's Iron Hematoxylin.10 minStains nuclei black; resistant to subsequent acidic solutions.[5]
5Rinse in running tap water.10 minRemove excess hematoxylin.
6Stain in 1% this compound Plasma Stain solution.10-15 minStains cytoplasm, muscle, and keratin (B1170402) red.
7Rinse briefly in distilled water.10 secRemove excess red stain.
8Differentiate in 1% Phosphomolybdic Acid.10-15 minRemoves red stain from collagen fibers.
9Stain in Aniline Blue solution (without rinsing after step 8).5-10 minStains collagen blue.
10Differentiate in 1% Acetic Acid solution.2-5 minRemoves excess blue stain and sharpens contrast.
11Dehydrate quickly, clear, and mount.5 minPrepare for coverslipping.

3. Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Workflow Diagram: Modified Masson's Trichrome

Masson_Trichrome_Workflow Workflow for Modified Masson's Trichrome with this compound start Deparaffinize & Rehydrate mordant Optional: Mordant (Bouin's Solution) start->mordant rinse1 Rinse (Tap Water) mordant->rinse1 hematoxylin Stain Nuclei (Weigert's Hematoxylin) rinse1->hematoxylin rinse2 Rinse (Tap Water) hematoxylin->rinse2 acid_red Plasma Stain (this compound) rinse2->acid_red rinse3 Rinse (Distilled Water) acid_red->rinse3 differentiate Differentiate (Phosphomolybdic Acid) rinse3->differentiate aniline_blue Collagen Stain (Aniline Blue) differentiate->aniline_blue rinse4 Differentiate/Rinse (1% Acetic Acid) aniline_blue->rinse4 end Dehydrate, Clear & Mount rinse4->end

Caption: Workflow of the Modified Masson's Trichrome staining protocol.

Application II: this compound as a Cytoplasmic Counterstain to Hematoxylin

In routine histological examination, a nuclear stain is often paired with a cytoplasmic counterstain to provide context to the nuclear morphology. The Hematoxylin and Eosin (H&E) stain is the most common example.[2] this compound can serve as an effective counterstain, providing a vibrant red contrast to the blue-purple of hematoxylin-stained nuclei.

Experimental Protocol: Hematoxylin and this compound (H&AR)

This protocol is a general template and may require optimization based on tissue type and desired staining intensity.

1. Solutions and Reagents:

  • Harris' Hematoxylin Solution (or other suitable hematoxylin).

  • Differentiating Solution: 1% Acid Alcohol (1% HCl in 70% Ethanol).

  • Bluing Agent: Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.2% ammonia (B1221849) water).

  • This compound Counterstain (0.5% w/v):

    • This compound: 0.5 g

    • Distilled Water: 100.0 ml

    • Glacial Acetic Acid: 0.2 ml (to achieve a pH of approx. 2.5-3.0)

2. Staining Procedure:

StepProcedureTimePurpose
1Deparaffinize and rehydrate sections to distilled water.10-15 minPrepare tissue for aqueous stains.
2Stain in Harris' Hematoxylin.5-15 minStains nuclei blue/purple.
3Rinse in running tap water.1-5 minRemove excess hematoxylin.
4Differentiate in 1% Acid Alcohol.3-10 secRemove background staining and excess nuclear stain.
5Rinse in running tap water.1 minStop differentiation.
6Blue in a suitable bluing agent.1-2 minConverts the initial reddish-purple of hematoxylin to a crisp blue.
7Rinse in running tap water.5 minRemove bluing agent.
8Counterstain with 0.5% this compound solution.1-3 minStains cytoplasm and other acidophilic structures red.
9Rinse briefly in distilled water.10 secRemove excess counterstain.
10Dehydrate, clear, and mount.5 minPrepare for coverslipping.

3. Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Erythrocytes: Shades of Red

Logical Diagram: Principle of H&AR Staining

Staining_Principle Principle of Differential Staining in H&AR cluster_tissue Tissue Components cluster_stains Histological Stains Nuclei Nuclei (Basophilic) - Nucleic Acids (PO₄³⁻) Cytoplasm Cytoplasm (Acidophilic) - Proteins (NH₃⁺) Hematoxylin Hematoxylin (Basic Dye) - Cationic (+ charge) Hematoxylin->Nuclei Ionic Bonding AcidRed13 This compound (Acid Dye) - Anionic (- charge) AcidRed13->Cytoplasm Ionic Bonding

Caption: Logical relationship of dye affinity in H&AR staining.

Conclusion

This compound is a versatile azo dye with significant potential for use in routine and special histological staining.[1] Its properties are comparable to other acid red dyes commonly employed in established protocols like Masson's Trichrome. By adapting these protocols, researchers can effectively utilize this compound to achieve high-quality differential staining of tissue components. The provided protocols serve as a robust starting point for methodology development and can be optimized to meet the specific needs of various research and diagnostic applications. As with all histological techniques, consistency in fixation, processing, and staining times is critical for reproducible results.

References

Application Notes and Protocols for the Analysis of Acid Red 13 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the determination of Acid Red 13 in textile samples. The protocols are intended for research and quality control purposes.

Introduction

This compound, a member of the azo dye class, is utilized in the textile industry to achieve vibrant red hues on various fabrics. Analytical monitoring of this dye in textiles is crucial for quality control, ensuring product safety, and for research into the environmental and health impacts of textile manufacturing. This document outlines the key analytical techniques and detailed protocols for the extraction and quantification of this compound from textile matrices.

Data Presentation

Table 1: Example HPLC-DAD Method Performance for an Acid Azo Dye (Acid Red 114) in Textiles

ParameterValue
Linearity Range10 - 500 µg/L
Correlation Coefficient (r)> 0.99
Recovery88 - 116%
Intra-day Precision (%RSD)1.8 - 12.1%
Inter-day Precision (%RSD)1.8 - 12.1%

Data adapted from a study on Acid Red 114 and should be considered as a reference for method development for this compound.

Table 2: Example LC-MS/MS Method Performance for a Disperse Azo Dye (Disperse Red 13) in Aqueous Solution

ParameterValue
Linearity Range2.0 - 100.0 ng/mL
Limit of Detection (LOD)~2.0 ng/L
Limit of Quantification (LOQ)~8.0 ng/L
Intra-day Precision (%RSD)< 6%
Inter-day Precision (%RSD)< 13%
Recovery (in spiked water samples)> 70%

Data for Disperse Red 13 in an aqueous matrix. Performance in a textile matrix may vary.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from textile samples.

Protocol 1: Extraction of this compound from Textile Samples

This protocol describes a common method for extracting azo dyes from textile fibers.

Materials:

  • Textile sample (e.g., cotton, wool)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Accurately weigh approximately 1 gram of the textile sample, cut into small pieces.

  • Place the sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.

  • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of a 95:5 water/methanol mixture.

  • Vortex the sample to ensure it is fully dissolved. The sample is now ready for HPLC or LC-MS/MS analysis.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol provides a general method for the chromatographic separation and quantification of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

Procedure:

  • Preparation of Standards: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). From this stock, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 505 nm) and acquire spectra from 200-700 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the prepared standards and extracted textile samples.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be employed.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC/UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for faster analysis

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound analytical standard

Procedure:

  • Preparation of Standards and Samples: Follow the same procedure as for the HPLC-DAD method.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • A suitable gradient elution program should be developed to ensure good separation.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for sulfonated dyes.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.

    • Determine the precursor ion (the molecular ion [M-H]⁻ or [M-2H]²⁻) and optimize the collision energy to generate specific product ions for Multiple Reaction Monitoring (MRM).

  • Analysis and Quantification: Inject standards and samples. Quantify this compound using the peak areas from the MRM transitions and a calibration curve.

Visualizations

Experimental Workflow for Textile Dye Analysis

The following diagram illustrates the general workflow for the analysis of this compound in textile samples.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Sample Textile Sample Extraction Extraction with Methanol (Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis HPLC-DAD or LC-MS/MS Analysis Reconstitution->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Report Report Results Quantification->Report

Caption: Workflow for the analysis of this compound in textiles.

Logical Relationship for Method Selection

This diagram shows the decision-making process for selecting an appropriate analytical method.

G node_method node_method start High Sensitivity & Selectivity Required? lcmsms LC-MS/MS start->lcmsms Yes hplc HPLC-DAD start->hplc No

Caption: Decision tree for analytical method selection.

Acid Red 13 as a pH Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Acid Red 13 is presented in the table below.

PropertyValueReference
Synonyms Fast Red E, C.I. 16045[1]
CAS Number 2302-96-7[1]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[1]
Molecular Weight 502.42 g/mol [1]
Appearance Orange to brown to dark purple powder/crystal[1]
Solubility Soluble in water[1]

pH Indicator Properties

The color of an aqueous solution of this compound is dependent on the pH. Qualitative observations indicate the following color changes:

ConditionObserved Color
Acidic (in the presence of HCl) Yellow-orange
Basic (in the presence of NaOH) Orange-light brown

Note: The precise pH at which these color transitions occur has not been quantitatively documented in available literature.

Experimental Protocols

Preparation of this compound Indicator Solution

Objective: To prepare a stock solution of this compound for use as a pH indicator.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Ethanol (B145695) (95%)

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula

  • Beaker

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh out 0.1 g of this compound powder using an analytical balance.

  • Transfer the powder to a 100 mL beaker.

  • Add approximately 50 mL of distilled or deionized water to the beaker.

  • Stir the solution until the dye is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.

  • For improved solubility, a small amount of ethanol (e.g., 1-5 mL of 95% ethanol) can be added.

  • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the dye is transferred.

  • Bring the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the indicator solution in a clearly labeled, sealed container, protected from light.

General Protocol for Acid-Base Titration using a Visual Indicator

Objective: To determine the endpoint of an acid-base titration using a visual indicator like this compound.

Materials:

  • This compound indicator solution

  • Analyte (acid or base of unknown concentration)

  • Titrant (standardized solution of base or acid)

  • Burette

  • Pipette

  • Erlenmeyer flask

  • White tile or paper

  • Magnetic stirrer and stir bar (optional)

Experimental Workflow:

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Pipette known volume of analyte into Erlenmeyer flask add_indicator Add a few drops of This compound indicator prep_analyte->add_indicator fill_burette Rinse and fill burette with titrant record_initial Record initial burette volume fill_burette->record_initial titrate Add titrant to analyte while swirling record_initial->titrate observe Observe for permanent color change (endpoint) titrate->observe record_final Record final burette volume observe->record_final calculate Calculate volume of titrant used record_final->calculate determine_conc Determine analyte concentration calculate->determine_conc

Caption: Workflow for a typical acid-base titration experiment.

Procedure:

  • Rinse the burette with a small amount of the titrant and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Pipette a known volume of the analyte into a clean Erlenmeyer flask.

  • Add 2-3 drops of the this compound indicator solution to the analyte in the flask. The solution should take on the color of the indicator in that specific pH environment (acidic or basic).

  • Place the Erlenmeyer flask on a white tile or paper under the burette to easily visualize the color change.

  • Slowly add the titrant from the burette to the analyte while continuously swirling the flask to ensure thorough mixing. A magnetic stirrer can be used for this purpose.

  • As the endpoint is approached, the color of the solution will start to change in the area where the titrant is added and will disappear upon swirling.

  • Continue adding the titrant drop by drop until a permanent color change is observed throughout the solution. This is the endpoint of the titration.

  • Record the final volume on the burette.

  • Calculate the volume of titrant used by subtracting the initial volume from the final volume.

  • Use the volume and concentration of the titrant, and the initial volume of the analyte to calculate the concentration of the analyte.

Logical Relationship for Indicator Color Change

The color change of a pH indicator is governed by the equilibrium between its acidic (HIn) and basic (In⁻) forms.

Indicator_Equilibrium HIn HIn (Acidic form) Color A In_ In⁻ (Basic form) Color B HIn->In_ + OH⁻ H_plus H⁺ HIn->H_plus In_->HIn + H⁺

Caption: Equilibrium of an acid-base indicator.

Conclusion

This compound exhibits pH-dependent color changes, suggesting its potential as a pH indicator. However, the lack of precise data on its pKa value and pH transition range limits its application in quantitative chemical analysis where a high degree of accuracy is required. The protocols provided here are based on general laboratory practices for using visual indicators. For precise analytical work, it is recommended to first determine the pKa and transition range of this compound spectrophotometrically or to use a well-characterized pH indicator with a known transition range that is appropriate for the specific acid-base titration being performed.

References

Troubleshooting & Optimization

How to troubleshoot weak or inconsistent Acid Red 13 staining results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid Red 13 staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound staining experiments. Here you will find answers to frequently asked questions and detailed guides to resolve common issues such as weak or inconsistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound (C.I. 16045), also known as Fast Red E, is a water-soluble, anionic azo dye.[1] In histological and biochemical research, it is primarily used for staining protein-rich structures such as cytoplasm, muscle, and particularly collagen. Its anionic nature allows it to bind to positively charged amino acid residues in proteins under acidic conditions.

Q2: What is the underlying principle of this compound staining?

The staining mechanism of this compound is based on electrostatic interactions. In an acidic solution, basic amino groups in tissue proteins become protonated, acquiring a positive charge. The negatively charged sulfonate groups of the this compound dye molecules then bind to these positively charged sites, resulting in a red coloration of the targeted structures. The specificity and intensity of the staining are highly dependent on the pH of the staining solution.

Q3: What are the critical parameters to control for optimal this compound staining?

For successful and reproducible this compound staining, it is crucial to control the following parameters:

  • pH of the staining solution: An acidic pH is essential for protonating tissue proteins and enabling dye binding.

  • Dye concentration: The concentration of this compound in the staining solution will directly impact the staining intensity.

  • Incubation time: Sufficient time is required for the dye to penetrate the tissue and bind to the target structures.

  • Fixation: Proper tissue fixation is critical for preserving tissue morphology and antigenicity.

  • Rinsing and differentiation: These steps are crucial for removing excess dye and reducing background staining.

Troubleshooting Guide

This guide addresses common problems encountered during this compound staining procedures.

Issue 1: Weak or No Staining

Weak or no staining is a common issue that can arise from several factors in the staining protocol. The following troubleshooting workflow can help identify and resolve the root cause.

G Troubleshooting Workflow for Weak or No Staining A Start: Weak or No Staining B Check pH of Staining Solution A->B C Is pH acidic (e.g., pH 2.5-4.0)? B->C Yes D Adjust pH with acetic acid and restain B->D No E Check Dye Concentration C->E D->E F Is concentration adequate (e.g., 0.1-1.0%)? E->F Yes G Increase dye concentration and restain E->G No H Check Incubation Time F->H G->H I Was incubation time sufficient? H->I Yes J Increase incubation time and restain H->J No K Review Fixation Protocol I->K J->K L Was fixation adequate? K->L Yes M Optimize fixation protocol (e.g., use Bouin's solution for connective tissue) K->M No N Review Deparaffinization/Rehydration L->N M->N O Was it complete? N->O Yes P Ensure complete removal of wax with fresh xylene and proper rehydration N->P No Q Staining Successful O->Q P->Q

Caption: Troubleshooting workflow for weak or no this compound staining.

Detailed Solutions for Weak Staining:

  • Incorrect pH of Staining Solution: Acid dyes require an acidic environment to effectively bind to tissue proteins.

    • Recommendation: Ensure your staining solution is acidic, ideally within a pH range of 2.5 to 4.0. You can adjust the pH by adding a small amount of a weak acid, such as 1-5% acetic acid.

  • Insufficient Dye Concentration: A low concentration of this compound will result in a weak signal.

    • Recommendation: If staining is faint, prepare a fresh solution with a higher dye concentration. A common starting range is 0.1% to 1.0% (w/v).

  • Inadequate Incubation Time: The dye needs sufficient time to penetrate the tissue and bind to the target structures.

    • Recommendation: Increase the incubation time in the this compound solution. The optimal time can vary depending on the tissue type and thickness.

  • Poor Fixation: The choice of fixative and the fixation process can significantly impact staining results.

    • Recommendation: Ensure that the tissue is adequately fixed. For connective tissues, post-fixation in Bouin's solution can enhance staining.

  • Incomplete Deparaffinization or Rehydration: Residual paraffin (B1166041) in the tissue will prevent the aqueous dye solution from penetrating the tissue, leading to patchy or weak staining.

    • Recommendation: Use fresh xylene for deparaffinization and ensure complete rehydration through a graded series of ethanol.

Issue 2: Inconsistent or Uneven Staining

Inconsistent staining across a slide or between different samples can be frustrating. The following logical relationship diagram illustrates the common causes and their connections.

G Causes of Inconsistent this compound Staining A Inconsistent Staining B Tissue Preparation Issues A->B C Staining Procedure Issues A->C D Reagent Issues A->D E Uneven Fixation B->E F Tissue Folds or Air Bubbles B->F G Incomplete Rehydration B->G H Insufficient Reagent Volume C->H I Inadequate Rinsing C->I J Contaminated Solutions D->J K Aged or Improperly Stored Dye D->K

Caption: Logical relationships between causes of inconsistent staining.

Detailed Solutions for Inconsistent Staining:

  • Tissue Folds or Air Bubbles: Ensure tissue sections are flat on the slide and that no air bubbles are trapped underneath during staining.

  • Insufficient Reagent Volume: Use enough staining solution to completely cover the entire tissue section.

  • Contaminated Reagents: Always use fresh, filtered staining solutions to avoid precipitates that can cause speckling or uneven staining.

Issue 3: Overstaining or High Background

Excessively dark or non-specific staining can obscure important details in your tissue.

Detailed Solutions for Overstaining:

  • Excessive Dye Concentration: If the staining is too intense, dilute your working staining solution.

  • Prolonged Incubation Time: Reduce the duration of the staining step.

  • Inadequate Differentiation: The differentiation step is crucial for removing excess dye. Ensure you are using a fresh differentiating solution (e.g., dilute acetic acid) and that the rinsing time is optimized.

Quantitative Data Summary

While specific quantitative data for this compound staining intensity is limited in the literature, the following tables, based on general principles of acid dye staining and data from similar dyes, can guide your optimization process.

Table 1: Effect of pH on Staining Intensity (Illustrative)

pH of Staining SolutionExpected Staining IntensityRemarks
< 2.5++++ (Very Strong)May lead to high background and non-specific binding.
2.5 - 4.0+++ (Strong)Optimal range for robust and specific staining.
4.1 - 5.5++ (Moderate)Good for applications requiring less intense staining.
> 5.5+ (Weak) to NoneInsufficient protonation of tissue proteins leads to poor dye binding.

Table 2: Effect of Dye Concentration on Staining Outcome (Illustrative)

Dye Concentration (% w/v)Expected Staining IntensityPotential Issues
< 0.1WeakMay not be sufficient for clear visualization.
0.1 - 0.5Moderate to StrongGood starting range for most applications.
> 0.5Very StrongIncreased risk of overstaining and high background.

Table 3: Effect of Incubation Time on Staining Results (Illustrative)

Incubation Time (minutes)Expected Staining IntensityBackground Staining
5 - 15Weak to ModerateLow
20 - 40Moderate to StrongLow to Moderate
> 45Strong to Very StrongCan become high, obscuring details.

Experimental Protocols

The following is a general protocol for this compound staining of paraffin-embedded tissue sections. Note: This is a starting point and should be optimized for your specific tissue and experimental conditions.

Preparation of Staining Solution
  • 0.1% this compound Staining Solution:

    • Dissolve 0.1 g of this compound powder in 100 mL of distilled water.

    • Add 1 mL of glacial acetic acid to achieve an acidic pH.

    • Stir until the dye is completely dissolved.

    • Filter the solution before use.

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.1% this compound staining solution for 10-30 minutes.

  • Rinsing/Differentiation:

    • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration:

    • Dehydrate through ascending grades of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 3 minutes each).

  • Clearing and Mounting:

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

Experimental Workflow Diagram

G General this compound Staining Workflow A Start: Paraffin-Embedded Tissue Section B Deparaffinization (Xylene) A->B C Rehydration (Ethanol Series) B->C D Rinse in Distilled Water C->D E Staining with this compound Solution D->E F Rinsing/Differentiation (Acetic Acid) E->F G Dehydration (Ethanol Series) F->G H Clearing (Xylene) G->H I Mounting H->I J End: Stained Slide for Microscopy I->J

Caption: A generalized workflow for this compound staining.

References

Methods for optimizing the Acid Red 13 staining protocol for specific tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Acid Red 13 staining protocol for specific tissues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In an acidic solution, the amino groups on proteins within tissues become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged sites through electrostatic interactions, resulting in the red staining of protein-rich structures like cytoplasm, muscle, and collagen.

Q2: Why is an acidic pH crucial for effective this compound staining?

A2: An acidic environment is critical for maximizing the number of positively charged sites on tissue proteins, which enhances the binding of the anionic this compound dye.[1] As the pH decreases, more amino groups become protonated, leading to a stronger and more intense stain.[2] Conversely, a neutral or alkaline pH will result in fewer available positive charges, leading to weak or no staining.[3]

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes is between pH 2.5 and 4.5.[1] For most histological applications, preparing the this compound solution in 1-5% acetic acid is a common practice to achieve a sufficiently low pH for effective staining.

Q4: Can this compound be used as a counterstain with hematoxylin (B73222)?

A4: Yes, this compound, like other acid dyes such as eosin, can be used as a counterstain in protocols similar to the Hematoxylin and Eosin (H&E) stain. It provides excellent contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue-purple nuclear staining of hematoxylin.

Q5: How does tissue fixation affect this compound staining?

A5: Proper fixation is crucial for preserving tissue morphology and the chemical properties of cellular components. Inadequate fixation can lead to a loss of proteins, which are the primary binding sites for this compound, resulting in weak or uneven staining.[1] 10% neutral buffered formalin is a standard fixative compatible with most acid dyes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or Faint Staining Incorrect pH of Staining Solution: The pH is too high (not acidic enough).[1]Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.
Insufficient Staining Time: The incubation time in the dye solution is too short.[1]Increase the staining duration. Optimization will be required depending on the tissue type and thickness.
Suboptimal Dye Concentration: The concentration of the this compound solution is too low.[1]Increase the concentration of this compound in your staining solution. A typical starting concentration for acid dyes is 0.1% to 1.0% (w/v).
Inadequate Deparaffinization: Residual paraffin (B1166041) wax prevents the aqueous stain from penetrating the tissue.[4]Ensure complete deparaffinization by using fresh xylene and a sufficient number of changes.
Over-differentiation: If using a differentiation step, excessive time in the differentiating solution can remove too much stain.Reduce the time in the differentiating solution or use a milder differentiator. Monitor microscopically.
Excessively Dark or Non-Specific Staining pH is Too Low: A very low pH can cause widespread, non-specific binding of the dye.[5]Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.
Overstaining: The incubation time in the dye solution is too long.[5]Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.
High Dye Concentration: The staining solution is too concentrated.[5]Dilute the staining solution or prepare a new solution with a lower concentration of this compound.
Uneven or Patchy Staining Incomplete Fixation: Poorly fixed areas of the tissue will stain differently.Ensure proper and consistent fixation protocols are followed during tissue preparation.
Air Bubbles: Air bubbles trapped on the tissue surface prevent the dye from making contact.[5]Carefully apply the staining solution to avoid trapping air bubbles. If present, gently tap the slide to dislodge them.
Inadequate Rinsing: Carryover from previous reagents can affect staining consistency.[5]Ensure thorough but gentle rinsing between steps.
Stain Washes Out During Rinsing Rinse Solution is Too Alkaline: Using tap water with a high or variable pH can strip the dye from the tissue.[5]Use a brief rinse in distilled water or a dilute acid solution (e.g., 1% acetic acid) to preserve the stain before dehydration.

Experimental Protocols

Note: The following protocols are general starting points. Optimization of incubation times, concentrations, and pH is recommended for specific tissues and experimental conditions.

Protocol 1: General Staining of Cytoplasm and Muscle with this compound

This protocol is analogous to an Eosin counterstain in a standard H&E procedure and is suitable for general visualization of cytoplasm and muscle fibers.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (two changes of 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse in distilled water.

  • Nuclear Staining (Optional):

    • Immerse slides in a suitable hematoxylin solution (e.g., Mayer's or Gill's) for the desired time.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol if necessary.

    • "Blue" the sections in running tap water or a bluing agent.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in 0.5% this compound solution in 1% acetic acid for 3-5 minutes.

  • Rinsing and Dehydration:

    • Briefly rinse in distilled water to remove excess stain.

    • Dehydrate through ascending grades of ethanol: 70% (1 minute), 95% (1 minute), and 100% (two changes of 2 minutes each).

  • Clearing and Mounting:

    • Clear in xylene (two changes of 3 minutes each).

    • Mount with a resinous mounting medium.

Protocol 2: Optimized Staining of Collagen with this compound (Experimental)

This protocol is adapted from the principles of Picro-Sirius Red staining, which is the gold standard for collagen visualization.[6] The use of picric acid can enhance the specificity of acid dyes for collagen.

  • Deparaffinization and Rehydration:

    • Follow the steps outlined in Protocol 1.

  • Nuclear Staining (Optional):

    • Follow the steps for nuclear staining in Protocol 1. An iron hematoxylin (e.g., Weigert's) is recommended as it is more resistant to acidic solutions.

  • Picro-Acid Red 13 Staining:

    • Prepare a 0.1% solution of this compound in a saturated aqueous solution of picric acid.

    • Immerse slides in the Picro-Acid Red 13 solution for 60 minutes.

  • Rinsing:

    • Briefly rinse in two changes of 0.5% acetic acid solution.[7]

  • Dehydration, Clearing, and Mounting:

    • Rapidly dehydrate in three changes of 100% ethanol.

    • Clear in xylene and mount with a resinous mounting medium.

Data Presentation: Optimization Parameters

The following table provides suggested starting ranges for key parameters when optimizing your this compound staining protocol.

ParameterGeneral Cytoplasm/MuscleCollagen (with Picric Acid)Rationale for Optimization
This compound Concentration 0.5% - 1.0% (w/v)0.1% (w/v)Higher concentrations can lead to darker staining but may increase background. Lower concentrations can improve specificity.
pH of Staining Solution 2.5 - 4.0~2.0 (due to picric acid)Lowering the pH generally increases staining intensity. A slightly higher pH within the acidic range can reduce non-specific binding.
Staining Time 3 - 10 minutes60 minutesLonger incubation times may be necessary for dense connective tissues to ensure full penetration of the dye.
Differentiation Optional (e.g., dilute acid)Not typically usedA brief rinse in a weak acid can help remove background staining and improve contrast.

Visualization

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Wash_H2O Wash in dH2O Rehydration->Wash_H2O Nuclear_Stain Nuclear Stain (Hematoxylin, Optional) Wash_H2O->Nuclear_Stain Wash_1 Wash Nuclear_Stain->Wash_1 AR13_Stain This compound Staining Wash_1->AR13_Stain Rinse Rinse (Acetic Acid or dH2O) AR13_Stain->Rinse Dehydration Dehydration (Graded Ethanol) Rinse->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for this compound staining of tissue sections.

Troubleshooting Decision Tree for Weak Staining

G Start Weak or No Staining Check_pH Is the staining solution pH in the acidic range (2.5-4.5)? Start->Check_pH Check_Conc Is the dye concentration adequate (e.g., 0.1-1.0%)? Check_pH->Check_Conc Yes Adjust_pH Adjust pH with acetic acid. Check_pH->Adjust_pH No Check_Time Was the staining time sufficient for the tissue type? Check_Conc->Check_Time Yes Increase_Conc Increase dye concentration. Check_Conc->Increase_Conc No Check_Fixation Was tissue fixation and processing adequate? Check_Time->Check_Fixation Yes Increase_Time Increase staining duration. Check_Time->Increase_Time No Review_Prep Review tissue preparation protocol. Check_Fixation->Review_Prep No Success Staining Improved Check_Fixation->Success Yes Adjust_pH->Success Increase_Conc->Success Increase_Time->Success Review_Prep->Success

Caption: A decision tree for troubleshooting weak this compound staining results.

References

Technical Support Center: Techniques for Reducing Background Noise in Acid Red Stained Slides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise in Acid Red 13 stained slides. The following information offers structured solutions and detailed protocols to optimize your staining results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background staining with Acid Red dyes?

High background staining is a common issue where the stain non-specifically binds to the entire tissue section, obscuring the target structures. The primary causes include:

  • Overstaining: Using a dye concentration that is too high or an incubation time that is too long.[1][2]

  • Incorrect pH: The pH of the staining solution is critical. A pH that is too low can increase electrostatic interactions, leading to widespread, non-specific binding.[3]

  • Inadequate Rinsing or Differentiation: Failing to sufficiently rinse the slides after staining leaves excess, unbound dye on the tissue.[1]

  • Poor Tissue Preparation: Issues such as thick tissue sections, incomplete deparaffinization, or improper fixation can trap the stain and contribute to background noise.[1][4]

Q2: How does the pH of the staining solution affect background noise?

This compound is an anionic (negatively charged) dye. Staining is based on the electrostatic attraction between the negatively charged dye and positively charged proteins in the tissue, such as cytoplasm and collagen. An acidic environment (low pH) is necessary to ensure the amino groups on tissue proteins are protonated (positively charged).[3] However, if the pH is excessively low, it can cause a global increase in positive charges across various tissue components, leading to high non-specific binding and background.[3]

Q3: What is the purpose of a differentiation step, and how does it reduce background?

Differentiation is the process of selectively removing excess stain from the tissue until the target structures are clearly defined against a clean background. This is often achieved by briefly rinsing the slide in a weak acid solution (e.g., 0.5% acetic acid) or alcohol.[5] This step is crucial for controlling staining intensity and removing weakly bound, non-specific dye molecules, thereby enhancing the signal-to-noise ratio.

Q4: Can the thickness of the tissue section influence background staining?

Yes, tissue section thickness is a critical factor. Thicker sections (e.g., >10 µm) can physically trap staining reagents, making it difficult to wash out unbound dye effectively. This leads to higher background noise. Using thinner sections (e.g., 5-8 µm) allows for more uniform reagent penetration and more effective rinsing.[1][4]

Troubleshooting Guide: High Background Staining

This guide addresses the most common issues related to excessive background noise in a direct question-and-answer format.

Issue: My entire slide is too dark, and I cannot distinguish specific structures.

  • Possible Cause 1: Dye concentration is too high.

    • Solution: The working concentration of your this compound solution may be too high, leading to overstaining. Prepare a new solution with a lower dye concentration (e.g., dilute from 0.5% to 0.1% w/v) and repeat the staining.[2]

  • Possible Cause 2: Staining incubation time is too long.

    • Solution: Excessive incubation allows the dye to bind non-specifically to various tissue elements. Reduce the staining time significantly. If the protocol suggests 10 minutes, try staining for 3-5 minutes and check the intensity microscopically.[1]

  • Possible Cause 3: Inadequate rinsing after staining.

    • Solution: Insufficient rinsing fails to remove all of the unbound dye from the slide. Increase the duration of the post-staining rinse or use multiple changes of fresh rinsing solution (e.g., 0.5% acetic acid).[1][6]

  • Possible Cause 4: The pH of the staining solution is too low.

    • Solution: A very low pH can promote excessive non-specific binding. Measure the pH of your staining solution and adjust it to be slightly higher (e.g., from pH 2.5 to 3.5) to improve specificity.[3]

Issue: The background staining is patchy or uneven.

  • Possible Cause 1: Incomplete deparaffinization or rehydration.

    • Solution: Residual paraffin (B1166041) wax will block the aqueous stain from reaching the tissue, while incomplete rehydration will prevent even stain penetration. Ensure you are using fresh xylene and a complete series of descending alcohol grades.[2]

  • Possible Cause 2: Air bubbles were trapped on the slide.

    • Solution: Air bubbles prevent the staining solution from making uniform contact with the tissue. When applying the staining solution, do so carefully at an angle to avoid trapping bubbles.[3]

  • Possible Cause 3: Sections are drying out during the procedure.

    • Solution: Allowing tissue sections to dry at any stage before mounting can cause artifacts and uneven staining. Use a humidified chamber for incubation steps to prevent this.[7]

Data Presentation

Table 1: Effect of Staining Solution pH on Acid Red Staining

pH RangeStaining IntensityBackground LevelRecommendation
2.0 - 3.0+++ (Strong)HighOptimal for intense staining, but may require careful differentiation to reduce background.
3.1 - 4.0++ (Moderate)Low to ModerateA good starting range for balancing signal intensity and clarity.[3]
4.1 - 5.0+ (Weak)MinimalStaining may be too faint for most applications due to reduced protein protonation.[3]
> 5.0- (Minimal to None)MinimalStaining is likely to be absent.

Table 2: Effect of Incubation Time on Acid Red Staining (at 0.1% w/v)

Incubation TimeStaining IntensityBackground LevelRecommendation
1-2 minutesWeak / Pale RedMinimalLikely under-stained; insufficient time for optimal dye binding.
3-5 minutesModerate RedLowGood starting point for many tissues; provides a balance of signal and low background.
8-10 minutesStrong, Bright RedModerateCan provide strong signal but may require optimization to control increasing background.[1]
> 15 minutesVery Strong / Dark RedHighLikely over-stained; specific structures may be obscured by high background.[1]

Experimental Protocols

Protocol 1: General Staining Procedure for FFPE Sections

This protocol provides a standard workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse thoroughly in distilled water.

  • Staining:

    • Prepare the staining solution: 0.1% (w/v) this compound in 1% aqueous acetic acid. Filter the solution before use.

    • Immerse slides in the this compound solution for 3-5 minutes at room temperature.

  • Rinsing/Differentiation:

    • Briefly rinse the slides in a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess stain. This step is critical and may require microscopic monitoring to avoid over-differentiating.

  • Dehydration:

    • Immerse in 95% Ethanol: 1 minute.

    • Immerse in 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing and Mounting:

    • Immerse in Xylene or a xylene substitute: 2 changes, 5 minutes each.

    • Mount with a permanent, resinous mounting medium.

Visualizations

G start_node High Background Observed decision_node1 decision_node1 start_node->decision_node1 Check Staining Pattern decision_node decision_node process_node process_node end_node end_node process_node1 Possible Causes: - High Dye Concentration - Long Incubation Time - Low pH - Poor Rinsing decision_node1->process_node1  Uniformly Dark   process_node2 Possible Causes: - Incomplete Deparaffinization - Sections Drying Out - Air Bubbles decision_node1->process_node2  Patchy / Uneven   decision_node2 Test Solution? process_node1->decision_node2 process_node5 Review Slide Preparation: 1. Use Fresh Reagents 2. Use Humidified Chamber 3. Apply Reagents Carefully process_node2->process_node5 process_node3 1. Dilute Staining Solution 2. Increase pH of Solution decision_node2->process_node3 Yes decision_node3 Test Timing? decision_node2->decision_node3 No end_node1 Problem Solved process_node3->end_node1 No process_node3->end_node1 Re-stain process_node4 1. Reduce Incubation Time 2. Increase Rinse Time decision_node3->process_node4 Yes process_node4->end_node1 Re-stain process_node5->end_node1 Re-prepare Slides

Caption: Troubleshooting workflow for diagnosing and resolving high background staining.

Caption: Standard experimental workflow for Acid Red staining of FFPE tissue sections.

References

Technical Support Center: Investigating and Preventing Non-Specific Binding of Acid Red 13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid Red 13. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding of this compound in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound?

A1: Non-specific binding of this compound, an anionic azo dye, primarily stems from two types of molecular interactions:

  • Electrostatic Interactions: this compound possesses negatively charged sulfonate groups.[1][2] These can bind ionically to positively charged amino acid residues (like lysine (B10760008) and arginine) on proteins, especially under acidic conditions where these residues are protonated.[1][3]

  • Hydrophobic Interactions: The aromatic ring structures in this compound can engage in non-specific hydrophobic interactions with non-polar regions of proteins or other macromolecules in your sample.[4][5]

Q2: How does pH influence the binding of this compound?

A2: The pH of the staining solution is a critical factor. An acidic environment (typically pH 2.5-4.5) increases the number of positively charged sites on tissue proteins, which promotes stronger electrostatic binding of the negatively charged this compound.[6][7] However, a very low pH can also increase non-specific binding by protonating a wider range of molecules. Therefore, optimizing the pH is crucial for achieving a balance between specific signal and background.

Q3: What are the most common blocking agents to prevent non-specific binding?

A3: Common blocking agents work by saturating non-specific binding sites before the application of the primary reagent. These include:

  • Protein-based blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are frequently used to block non-specific hydrophobic and ionic interactions.[8]

  • Normal Serum: Using serum from the same species as the secondary antibody (in immunoassays) can help block non-specific binding to Fc receptors.

  • Detergents: Non-ionic detergents like Tween 20 can be added to buffers to disrupt hydrophobic interactions.

Q4: Can high salt concentrations in buffers reduce non-specific binding?

A4: Yes, increasing the ionic strength of your buffers with salts like sodium chloride (NaCl) can help mitigate non-specific electrostatic interactions. The salt ions effectively shield the charges on both the dye and the tissue components, reducing their non-specific attraction. However, excessively high salt concentrations can also disrupt specific binding, so optimization is key.[6][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to non-specific binding of this compound.

Issue 1: High Background Staining

High background staining can obscure the specific signal, making data interpretation difficult.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Blocking Increase the concentration of your blocking agent (e.g., 1-5% BSA) or the incubation time. Consider trying a different blocking agent.
Suboptimal pH of Staining Buffer Verify and adjust the pH of your staining buffer. For this compound, an acidic pH is generally required for specific binding, but a pH that is too low can increase background. Experiment with a pH range (e.g., 3.0-5.0).
Excessive Dye Concentration Reduce the concentration of the this compound working solution. Perform a titration to find the optimal concentration that provides a strong signal with low background.
Insufficient Washing Increase the number and/or duration of wash steps after staining to remove unbound dye. The addition of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer can improve efficiency.
Hydrophobic Interactions Include a low concentration of a non-ionic surfactant (e.g., 0.05-0.1% Tween 20) in your staining and wash buffers to minimize hydrophobic-driven non-specific binding.
Electrostatic Interactions Increase the salt concentration (e.g., 150-300 mM NaCl) in your buffers to shield non-specific ionic interactions.[6]
Issue 2: Uneven or Splotchy Staining

Uneven staining can result from inconsistent dye access to the target or improper solution preparation.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Dye Dissolution Ensure the this compound powder is fully dissolved in the buffer before use. Gentle heating and vortexing can aid dissolution. Filtering the staining solution can remove any aggregates.[4]
Rapid Dye Incubation Increase the temperature of the dye bath gradually to allow for even penetration of the dye before it fixes to the tissue.
Inadequate Substrate Preparation Ensure the tissue sections are properly deparaffinized and rehydrated. Any residual wax can prevent even staining.
Uneven Reagent Application Ensure the entire sample is consistently covered with all solutions (blocking, staining, and washing). Gentle agitation during incubation steps can promote even distribution.

Quantitative Data

While specific quantitative data for the non-specific binding of this compound is limited in the literature, the following table provides illustrative data on how pH and ionic strength can affect the binding of a similar sulfonated azo dye to Bovine Serum Albumin (BSA). This demonstrates the importance of optimizing these parameters in your own experiments.

Table 1: Influence of pH and Ionic Strength on the Dissociation Constant (Kd) of a Sulfonated Azo Dye with BSA

A lower Kd indicates stronger binding.

Condition pH Ionic Strength (KCl) Dissociation Constant (Kd) in µM Interpretation
pH Variation 7.00 M24.0Moderate Binding
6.50 M28.0Weaker Binding
6.00 M7.0Strongest Binding
5.50 M11.0Strong Binding
5.00 M17.6Moderate Binding
4.30 M46.0Weakest Binding
Ionic Strength Variation (at optimal pH 6.0) 6.00.1 M8.8Strong Binding
6.00.2 M20.0Weaker Binding
6.00.3 M18.0Weaker Binding

Data adapted from a study on a similar vinyl sulfonate azo dye.[6]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific application and sample type.

Protocol 1: General Histological Staining with this compound and Troubleshooting Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through graded ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Blocking (Crucial for reducing NSB):

    • Incubate sections with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.

  • Staining:

    • Prepare a 0.1% (w/v) this compound solution in 1% acetic acid (pH ~2.5-3.0). Optimization of pH and dye concentration is recommended.

    • Incubate slides for 5-10 minutes.

  • Washing:

    • Rinse briefly in 1% acetic acid to remove excess dye.

    • Wash thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a resinous mounting medium.

Visualizations

Troubleshooting Workflow for High Background Staining

Troubleshooting_High_Background Start High Background Staining Observed Check_Blocking Review Blocking Step Start->Check_Blocking Check_Dye_Conc Review Dye Concentration Check_Blocking->Check_Dye_Conc Adequate Optimize_Blocking Optimize Blocking: - Increase concentration/time - Change blocking agent Check_Blocking->Optimize_Blocking Inadequate Check_Washing Review Washing Protocol Check_Dye_Conc->Check_Washing Optimal Optimize_Dye_Conc Optimize Dye Concentration: - Perform titration to lower concentration Check_Dye_Conc->Optimize_Dye_Conc Too High Check_pH Review Buffer pH Check_Washing->Check_pH Sufficient Optimize_Washing Optimize Washing: - Increase number/duration of washes - Add Tween 20 to wash buffer Check_Washing->Optimize_Washing Insufficient Optimize_pH Optimize pH: - Adjust pH of staining buffer - Test a range of pH values Check_pH->Optimize_pH Suboptimal Add_Surfactant Add Surfactant (e.g., Tween 20) to buffers to reduce hydrophobic interactions Check_pH->Add_Surfactant Optimal Resolved Problem Resolved Optimize_Blocking->Resolved Optimize_Dye_Conc->Resolved Optimize_Washing->Resolved Optimize_pH->Resolved Increase_Salt Increase Salt Concentration (NaCl) to reduce electrostatic interactions Add_Surfactant->Increase_Salt Increase_Salt->Resolved

Caption: Troubleshooting workflow for high background staining with this compound.

Mechanisms of Non-Specific Binding of this compound

NSB_Mechanisms cluster_dye This compound cluster_protein Protein in Tissue Dye This compound (Anionic Azo Dye) Sulfonate Sulfonate Groups (-SO3-) Dye->Sulfonate Aromatic Aromatic Rings Dye->Aromatic NSB Non-Specific Binding Sulfonate->NSB Electrostatic Interaction Aromatic->NSB Hydrophobic Interaction Protein Protein Positive_Charge Positively Charged Residues (+NH3) Protein->Positive_Charge Hydrophobic_Region Hydrophobic Regions Protein->Hydrophobic_Region Positive_Charge->NSB Hydrophobic_Region->NSB

Caption: Primary mechanisms of this compound non-specific binding to proteins.

References

How to improve the signal-to-noise ratio in Acid Red 13 imaging.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Acid Red 13 imaging.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

This compound is an anionic azo dye. Its staining mechanism relies on electrostatic interactions. In an acidic environment, proteins in tissue sections become positively charged due to the protonation of amine groups. The negatively charged sulfonate groups of the this compound molecules then bind to these positively charged sites, resulting in red coloration of protein-rich structures.[1]

Q2: What are the optimal excitation and emission wavelengths for this compound?

This compound has a maximum absorption wavelength (λmax) of approximately 505 nm in a 0.02 mol/L ammonium (B1175870) acetate (B1210297) solution.[1] For fluorescence microscopy, it is crucial to use a filter set that aligns with these spectral properties to maximize signal detection.

Q3: How does pH affect this compound staining intensity?

An acidic pH is critical for effective this compound staining. Lowering the pH of the staining solution increases the number of positively charged sites on tissue proteins, enhancing the binding of the anionic dye and leading to a more intense signal. Conversely, a neutral or alkaline pH will result in weaker or no staining.

Q4: My fluorescent signal is bright initially but fades quickly during imaging. What is causing this?

This phenomenon is known as photobleaching, where the fluorophore is chemically damaged by the excitation light. To minimize photobleaching, you can reduce the intensity and duration of the excitation light, use an anti-fade mounting medium, and acquire images using a more sensitive detector to decrease the required exposure time.

Q5: Can I use this compound for live-cell imaging?

The suitability of this compound for live-cell imaging is not well-documented. Many azo dyes can be toxic to living cells. It is recommended to perform cytotoxicity assays to determine the appropriate concentration and incubation time if considering live-cell applications. For established live-cell imaging of acidic organelles, other far-red and photostable dyes may be more suitable.[2]

Troubleshooting Guides

Problem: Weak or No Signal

A weak or absent fluorescent signal is a common issue in imaging experiments. The following guide provides a systematic approach to diagnose and resolve the underlying cause.

Troubleshooting Workflow for Weak Signal

start Start: Weak or No Signal check_dye Check Dye Solution start->check_dye dye_conc Concentration Too Low? check_dye->dye_conc check_protocol Review Staining Protocol inc_time Incubation Time Sufficient? check_protocol->inc_time check_microscope Verify Microscope Settings filters Correct Filter Set? check_microscope->filters check_tissue Assess Tissue Preparation fixation Proper Fixation? check_tissue->fixation dye_age Dye Degraded? dye_conc->dye_age No increase_conc Increase Concentration dye_conc->increase_conc Yes dye_age->check_protocol No fresh_dye Prepare Fresh Dye dye_age->fresh_dye Yes ph_level pH Optimal? inc_time->ph_level No increase_time Increase Incubation Time inc_time->increase_time Yes ph_level->check_microscope Yes adjust_ph Adjust pH (2.5-4.0) ph_level->adjust_ph No exposure Exposure/Gain Adequate? filters->exposure Yes correct_filters Use Appropriate Filters (Ex: ~505nm, Em: >520nm) filters->correct_filters No exposure->check_tissue Yes optimize_exposure Increase Exposure/Gain exposure->optimize_exposure No deparaffinization Complete Deparaffinization? fixation->deparaffinization Yes optimize_fixation Optimize Fixation Protocol fixation->optimize_fixation No redo_deparaffinization Ensure Complete Wax Removal deparaffinization->redo_deparaffinization No end_bad Issue Persists deparaffinization->end_bad Yes end_good Signal Improved increase_conc->end_good fresh_dye->end_good increase_time->end_good adjust_ph->end_good correct_filters->end_good optimize_exposure->end_good optimize_fixation->end_good redo_deparaffinization->end_good

Caption: Troubleshooting workflow for weak or no signal in this compound imaging.

Potential Cause Recommended Solution
Dye Concentration Too Low Increase the working concentration of this compound. Perform a concentration gradient to find the optimal signal-to-noise ratio.
Inadequate Staining Time Extend the incubation time to allow for better dye penetration and binding.
Suboptimal pH of Staining Solution Ensure the staining solution is acidic (pH 2.5-4.0) to facilitate electrostatic binding.
Improper Fixation Use an appropriate fixative (e.g., 10% neutral buffered formalin) and ensure adequate fixation time.
Incomplete Deparaffinization Ensure complete removal of paraffin (B1166041) wax with fresh xylene to allow the aqueous stain to penetrate the tissue.
Incorrect Microscope Filter Set Use filters that match the excitation and emission spectra of this compound.
Photobleaching Minimize exposure to excitation light and use an anti-fade mounting medium.
Problem: High Background Staining

Excessive background staining can obscure specific signals and reduce image contrast. This guide provides steps to identify and mitigate the causes of high background.

Troubleshooting Workflow for High Background

start Start: High Background check_staining Review Staining Protocol start->check_staining dye_conc Dye Concentration Too High? check_staining->dye_conc check_washing Evaluate Washing Steps wash_duration Washing Sufficient? check_washing->wash_duration check_tissue_prep Assess Tissue Preparation section_thickness Sections Too Thick? check_tissue_prep->section_thickness inc_time Incubation Time Too Long? dye_conc->inc_time No decrease_conc Decrease Concentration dye_conc->decrease_conc Yes inc_time->check_washing No decrease_time Decrease Incubation Time inc_time->decrease_time Yes wash_buffer Washing Buffer Optimal? wash_duration->wash_buffer Yes increase_wash Increase Wash Duration/Steps wash_duration->increase_wash No wash_buffer->check_tissue_prep Yes optimize_buffer Use Mildly Acidic Wash wash_buffer->optimize_buffer No autofluorescence Autofluorescence Present? section_thickness->autofluorescence No thinner_sections Use Thinner Sections (4-5 µm) section_thickness->thinner_sections Yes autofluorescence_control Image Unstained Control autofluorescence->autofluorescence_control Yes end_bad Issue Persists autofluorescence->end_bad No end_good Background Reduced decrease_conc->end_good decrease_time->end_good increase_wash->end_good optimize_buffer->end_good thinner_sections->end_good autofluorescence_control->end_good

Caption: Troubleshooting workflow for high background in this compound imaging.

Potential Cause Recommended Solution
Dye Concentration Too High Reduce the working concentration of this compound.
Excessive Staining Time Decrease the incubation time to prevent non-specific binding.
Inadequate Washing Increase the number and/or duration of wash steps after staining to remove unbound dye.
Tissue Section Thickness Use thinner tissue sections (e.g., 4-5 µm) to reduce background.
Autofluorescence Image an unstained control slide to assess the level of endogenous fluorescence. If significant, consider using a different emission filter or spectral imaging.
Mounting Medium Ensure the mounting medium is fresh and does not contribute to background fluorescence.

Experimental Protocols

Protocol 1: Standard this compound Staining for Paraffin-Embedded Sections

This protocol provides a starting point for staining paraffin-embedded tissue sections with this compound. Optimization may be required depending on the tissue type and experimental goals.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Anti-fade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate in 95% ethanol for 2 minutes.

    • Hydrate in 70% ethanol for 2 minutes.

    • Rinse in distilled water for 5 minutes.

  • Staining Solution Preparation:

    • Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

    • For the working solution, add glacial acetic acid to a final concentration of 1% (v/v) to achieve a pH between 2.5 and 4.0.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-10 minutes at room temperature.

  • Washing and Differentiation:

    • Briefly rinse slides in distilled water.

    • Differentiate in 1% acetic acid for 15-30 seconds to remove excess stain.

    • Rinse thoroughly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with an anti-fade mounting medium.

Protocol 2: Optimization of this compound Concentration

To determine the optimal dye concentration for maximizing the signal-to-noise ratio, a concentration gradient experiment is recommended.

Procedure:

  • Prepare a series of this compound working solutions with varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v) in 1% acetic acid.

  • Stain serial tissue sections with each concentration, keeping all other parameters (incubation time, washing, etc.) constant.

  • Image all slides using identical microscope settings (exposure time, gain, laser power).

  • Quantify the fluorescence intensity of the specifically stained structures (signal) and an adjacent background region (noise) for each concentration.

  • Calculate the signal-to-noise ratio (SNR = Mean Signal Intensity / Standard Deviation of Background Intensity) for each concentration.

  • Plot the SNR against the dye concentration to identify the optimal concentration that yields the highest SNR.

Data Presentation

The following tables provide illustrative data for optimizing this compound staining parameters. These values should be used as a starting point for your specific experimental conditions.

Table 1: Effect of Dye Concentration on Signal-to-Noise Ratio (Illustrative)

This compound Concentration (w/v)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
0.01%5005010
0.05%15007520
0.1% 2500 100 25
0.5%350025014
1.0%40005008

Table 2: Influence of Staining Solution pH on Staining Intensity (Illustrative)

pH of Staining SolutionStaining IntensityBackground Staining
2.0Very StrongHigh
3.0 Strong Low
4.0ModerateLow
5.0WeakMinimal
6.0Very Weak/NoneMinimal

Table 3: Recommended Starting Parameters for this compound Staining

ParameterRecommended Value/RangeNotes
Fixation 10% Neutral Buffered FormalinEnsure adequate fixation time for tissue size.
Section Thickness 4-5 µmThicker sections may increase background.
Dye Concentration 0.05% - 0.5% (w/v)Start with 0.1% and optimize.
Staining Solution pH 2.5 - 4.0Acidify with acetic acid.
Staining Time 5 - 15 minutesDependent on tissue type and desired intensity.
Differentiation 1% Acetic Acid (15-30 sec)Visually monitor to prevent over-differentiation.
Mounting Medium Anti-fade formulationTo preserve fluorescence signal during imaging.

References

Identifying and preventing common artifacts in Acid Red 13 staining.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid Red 13 Staining. This guide is designed for researchers, scientists, and drug development professionals to help identify and prevent common artifacts encountered during this compound staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in histology?

A1: this compound, also known as Fast Red E or C.I. 16045, is an acidic azo dye.[1][2] In histology, acidic dyes are used to stain basic tissue components such as cytoplasm, muscle, and collagen.[3] While specific applications in published literature are not widespread, its properties suggest it can be used as a counterstain or for connective tissue visualization, similar to other red acidic dyes.

Q2: Why is my this compound staining weak or pale?

A2: Weak or pale staining with acidic dyes can be due to several factors:

  • Incorrect pH of the staining solution: The optimal pH for most acidic dyes is in the acidic range (typically pH 2.5-3.0) to ensure tissue proteins are positively charged for proper dye binding.[1]

  • Insufficient staining time: The tissue may not have been incubated in the staining solution long enough.[4]

  • Exhausted staining solution: Over time and with repeated use, the staining solution can lose its efficacy.

  • Excessive differentiation: If a differentiation step is used, prolonged exposure can remove too much of the dye.[5]

Q3: What causes precipitate to form on my tissue sections during staining?

A3: Precipitate from acidic dyes can occur due to:

  • Dye concentration and temperature: Saturated dye solutions or changes in temperature can cause the dye to fall out of solution.

  • Evaporation of the staining solution: Allowing the staining solution to dry on the slide can lead to the formation of crystals.[6]

  • Contamination: Contamination of the staining solution or other reagents can introduce particles that appear as precipitate.

Q4: How can I prevent uneven staining?

A4: Uneven staining can be caused by a variety of factors throughout the tissue preparation and staining process:

  • Improper fixation: Incomplete or delayed fixation can lead to inconsistent staining.[7]

  • Incomplete deparaffinization: Residual paraffin (B1166041) wax will prevent the aqueous stain from penetrating the tissue.

  • Tissue folds or wrinkles: Folds in the tissue section can trap stain or prevent even staining.

  • Insufficient reagent volume: Ensure the entire tissue section is covered with each reagent during the staining process.

Q5: What leads to high background staining and how can I reduce it?

A5: High background staining can obscure the specific structures of interest. Common causes include:

  • Over-staining: The tissue may have been left in the staining solution for too long.

  • Inadequate rinsing: Insufficient rinsing after the staining step may leave excess dye on the tissue.

  • Non-specific binding: The dye may bind non-specifically to other tissue components. The use of a picric acid solution, as in Picrosirius Red staining, can help increase the specificity for collagen.[8]

Troubleshooting Guide: Common Artifacts and Solutions

This guide provides a systematic approach to identifying and resolving common artifacts in this compound staining.

Table of Common Artifacts and Corrective Actions
ArtifactPotential CauseRecommended Action
Stain Precipitate/Crystals Staining solution is too concentrated or old.Filter the staining solution before use. Prepare fresh staining solution.
Evaporation of the staining solution during incubation.Keep staining dishes covered during incubation.
Contamination of reagents.Use clean glassware and fresh reagents.
Uneven or Patchy Staining Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.
Tissue section is too thick.Cut thinner sections (e.g., 4-5 µm).[9]
Folds or wrinkles in the tissue.Take care when mounting the section on the slide to ensure it is flat.
Inadequate reagent coverage.Ensure the entire tissue section is covered by all solutions.
Weak or Pale Staining Staining time is too short.Increase the incubation time in the this compound solution.
Staining solution pH is incorrect.Adjust the pH of the staining solution to be more acidic (e.g., with acetic acid).
Excessive rinsing or dehydration.Reduce the time in rinsing and dehydrating solutions after staining.
Staining solution is depleted.Prepare a fresh staining solution.
High Background Staining Staining time is too long.Decrease the incubation time in the this compound solution.
Inadequate rinsing after staining.Increase the duration and/or number of rinses after the staining step.
Non-specific binding of the dye.Consider adding picric acid to the staining solution to increase specificity for collagen, similar to Picrosirius Red staining.[8]
Tissue Section Lifting or Floating Off Improperly coated or dirty slides.Use positively charged slides or an adhesive (e.g., poly-L-lysine). Ensure slides are clean.
Aggressive washing steps.Be gentle during washing steps.
Incomplete drying of sections onto the slide.Ensure sections are thoroughly dried on a slide warmer before staining.[10]
Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for this compound staining and a logical approach to troubleshooting common issues.

experimental_workflow This compound Staining Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure Fixation Fixation (e.g., 10% NBF) Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Drying Drying Mounting->Drying Deparaffinization Deparaffinization (Xylene) Drying->Deparaffinization Rehydration Rehydration (Graded Alcohols to Water) Deparaffinization->Rehydration Staining This compound Staining Rehydration->Staining Rinsing Rinsing (e.g., Acetic Acid Water) Staining->Rinsing Dehydration2 Dehydration (Graded Alcohols) Rinsing->Dehydration2 Clearing Clearing (Xylene) Dehydration2->Clearing Coverslipping Coverslipping Clearing->Coverslipping

A generalized workflow for this compound staining of paraffin-embedded tissue sections.

troubleshooting_logic Troubleshooting Common Staining Artifacts cluster_solutions Potential Solutions Start Observe Staining Artifact WeakStain Weak/Pale Staining? Start->WeakStain UnevenStain Uneven/Patchy Staining? WeakStain->UnevenStain No IncreaseTime Increase Staining Time WeakStain->IncreaseTime Yes Precipitate Precipitate Present? UnevenStain->Precipitate No CheckDeparaffinization Check Deparaffinization UnevenStain->CheckDeparaffinization Yes Background High Background? Precipitate->Background No FilterStain Filter Staining Solution Precipitate->FilterStain Yes DecreaseTime Decrease Staining Time Background->DecreaseTime Yes CheckpH Check/Adjust Stain pH IncreaseTime->CheckpH FreshStain Use Fresh Stain CheckpH->FreshStain CheckThickness Check Section Thickness CheckDeparaffinization->CheckThickness CoverDish Cover Staining Dish FilterStain->CoverDish IncreaseRinse Increase Rinsing DecreaseTime->IncreaseRinse

A decision tree for troubleshooting common this compound staining artifacts.

Experimental Protocol: this compound Staining (Adapted from General Acidic Dye Protocols)

This protocol is a generalized procedure and may require optimization for your specific tissue type and experimental conditions.

Reagents
  • This compound (Fast Red E, C.I. 16045)

  • Saturated Picric Acid Solution (optional, for increased specificity for collagen)

  • Acetic Acid, Glacial

  • Distilled Water

  • Ethanol (B145695) (100%, 95%, 70%)

  • Xylene

  • Resinous Mounting Medium

  • Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstain)

Solution Preparation
  • This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 ml of distilled water. Add 1 ml of glacial acetic acid to acidify the solution.

  • Picro-Acid Red 13 Solution (optional): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid solution.[8][11]

  • Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Staining Procedure
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer through two changes of 100% ethanol for 3 minutes each. c. Transfer through two changes of 95% ethanol for 3 minutes each. d. Rinse in 70% ethanol for 3 minutes. e. Rinse in running tap water for 5 minutes.

  • Nuclear Counterstain (Optional): a. Stain in Weigert's iron hematoxylin for 5-10 minutes. b. Wash in running tap water for 5-10 minutes. c. Differentiate briefly in acid alcohol if needed. d. "Blue" the sections in running tap water or a bluing agent.

  • This compound Staining: a. Immerse slides in the this compound staining solution for 30-60 minutes.[8]

  • Rinsing: a. Rinse slides in two changes of acidified water.[8]

  • Dehydration: a. Quickly dehydrate through two changes of 95% ethanol followed by two changes of 100% ethanol.

  • Clearing: a. Clear in two changes of xylene for 5 minutes each.

  • Coverslipping: a. Mount with a resinous mounting medium.

Expected Results
  • Collagen/Cytoplasm/Muscle: Shades of red to pink

  • Nuclei (if counterstained): Blue/black

References

Causes and solutions for uneven staining with Acid Red 13.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid Red 13. Our aim is to help you resolve common issues, with a focus on achieving even and consistent staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound (CAS 2302-96-7), also known as Fast Red E, is a water-soluble, anionic azo dye.[1][2][3][4][5] In research, it is used for staining protein-rich structures in tissue samples, such as cytoplasm, muscle, and collagen.[3] Its vibrant red color provides excellent contrast for visualizing these components under a microscope.

Q2: What is the general mechanism of action for this compound staining?

As an acid dye, this compound carries a negative charge (anionic) and binds to positively charged (cationic) components in tissue. In an acidic environment, proteins in the tissue become protonated, creating positive charges that attract the negatively charged dye molecules, resulting in staining.

Q3: How should I prepare and store this compound staining solutions?

This compound powder should be dissolved in distilled water to create a stock solution.[1][2] It is recommended to prepare fresh staining solutions for optimal performance. If storing, keep the solution in a tightly sealed container in a cool, dark place to prevent degradation.

Q4: Can this compound be used in combination with other stains?

Yes, this compound is often used as a counterstain in various histological procedures. It can be combined with nuclear stains like hematoxylin (B73222) to provide a comprehensive view of tissue morphology.

Troubleshooting Guide: Uneven Staining with this compound

Uneven or patchy staining is a common issue that can compromise the interpretation of your results. This guide will help you identify the potential causes and implement effective solutions.

Problem: My this compound stain is uneven, with some areas darker than others.

Possible Cause 1: Improper Tissue Preparation

  • Inadequate Fixation: Insufficient or delayed fixation can lead to poor preservation of tissue morphology and uneven dye binding. For formalin-fixed tissues, a post-fixation step in Bouin's solution may enhance the quality of acid dye staining.[1]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue slide will prevent the aqueous dye solution from penetrating the tissue, resulting in unstained or weakly stained patches.[6][7]

  • Tissue Folds or Air Bubbles: Any folds in the tissue section or air bubbles trapped underneath will create physical barriers that block the dye from reaching the tissue.

Solution:

  • Ensure tissues are fixed in a sufficient volume of fixative (at least 10-20 times the tissue volume) for an adequate duration.

  • Use fresh xylene and sufficient changes to completely remove all paraffin from the slides.

  • Carefully place the tissue sections on the slides to avoid folds and ensure no air bubbles are trapped.

Possible Cause 2: Staining Protocol Issues

  • Incorrect pH of Staining Solution: The binding of acid dyes is highly pH-dependent. If the pH is too high (not acidic enough), staining will be weak and potentially uneven.

  • Dye Concentration Too High or Too Low: An incorrect dye concentration can lead to either weak, patchy staining or overly intense background staining that obscures details.

  • Insufficient Staining Time: If the incubation time is too short, the dye may not have enough time to fully penetrate and bind to the tissue, especially in thicker sections.

  • Rapid Temperature Changes: Heating the staining solution too quickly can cause the dye to bind to the tissue surface unevenly.[1]

Solution:

  • Adjust the pH of the this compound staining solution to the optimal range, typically between pH 4 and 6 for acid dyes.

  • Optimize the dye concentration. A typical starting point for acid dyes in histology is 0.1% to 1.0% (w/v).

  • Increase the staining time to allow for complete dye penetration.

  • If your protocol involves heating, ensure a gradual increase in temperature.

Possible Cause 3: Reagent and Handling Problems

  • Undissolved Dye Particles: If the this compound powder is not fully dissolved, these particles can settle on the tissue and cause dark spots or specks.

  • Contaminated Reagents: Using old or contaminated reagents can lead to unpredictable and inconsistent staining results.

  • Uneven Reagent Application: Failure to completely cover the tissue with the staining solution will result in unstained areas.

Solution:

  • Ensure the dye is completely dissolved before use. Filtering the staining solution can help remove any undissolved particles.

  • Use fresh, high-quality reagents and clean glassware.

  • Make sure the entire tissue section is covered with a sufficient volume of the staining solution during incubation.

Quantitative Data Summary

ParameterRecommended RangeNotes
pH of Staining Solution 4.0 - 6.0The optimal pH for acid dye binding. Can be adjusted with acetic acid.
This compound Concentration 0.1% - 1.0% (w/v)Start with a lower concentration and optimize as needed for your specific tissue and protocol.
Staining Time 5 - 15 minutesThis can vary depending on tissue type, thickness, and desired staining intensity.
Temperature Room Temperature to 60°CGradual heating can sometimes improve dye penetration but should be done carefully to avoid uneven staining.

Experimental Protocols

Protocol 1: Standard this compound Staining for Paraffin-Embedded Sections

This protocol provides a general guideline for using this compound as a counterstain.

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

  • Deparaffinized and rehydrated tissue sections on slides

  • Hematoxylin (optional, for nuclear staining)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • (Optional) Nuclear Staining:

    • If a nuclear counterstain is desired, stain with hematoxylin according to your standard protocol.

    • Rinse thoroughly with tap water.

    • "Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute).

    • Rinse again with tap water.

  • This compound Staining:

    • Prepare a 0.5% (w/v) this compound staining solution by dissolving 0.5g of this compound powder in 100mL of distilled water.

    • Add a few drops of glacial acetic acid to adjust the pH to approximately 4.5-5.5.

    • Immerse slides in the this compound solution for 5-10 minutes.

  • Dehydration and Clearing:

    • Quickly rinse the slides in distilled water.

    • Dehydrate through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

  • Coverslipping:

    • Mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Optional: Hematoxylin) Rehydration->Nuclear_Stain Acid_Red_Stain This compound Staining Nuclear_Stain->Acid_Red_Stain Dehydration_Post Dehydration (Graded Alcohols) Acid_Red_Stain->Dehydration_Post Clearing Clearing (Xylene) Dehydration_Post->Clearing Coverslipping Coverslipping Clearing->Coverslipping

Caption: Experimental workflow for this compound staining.

troubleshooting_uneven_staining Start Uneven Staining Observed Check_Prep Review Tissue Preparation Start->Check_Prep Check_Protocol Evaluate Staining Protocol Check_Prep->Check_Protocol No Fixation Inadequate Fixation? Check_Prep->Fixation Yes Deparaffinization Incomplete Deparaffinization? Check_Prep->Deparaffinization Yes Folds Tissue Folds/Bubbles? Check_Prep->Folds Yes Check_Reagents Inspect Reagents & Handling Check_Protocol->Check_Reagents No pH Incorrect pH? Check_Protocol->pH Yes Concentration Wrong Dye Concentration? Check_Protocol->Concentration Yes Time Insufficient Staining Time? Check_Protocol->Time Yes Dissolution Undissolved Dye? Check_Reagents->Dissolution Yes Contamination Contaminated Reagents? Check_Reagents->Contamination Yes Application Uneven Application? Check_Reagents->Application Yes Solution_Prep Optimize Fixation Ensure Complete Deparaffinization Careful Section Mounting Fixation->Solution_Prep Deparaffinization->Solution_Prep Folds->Solution_Prep Solution_Protocol Adjust pH (4.0-6.0) Optimize Concentration (0.1-1.0%) Increase Incubation Time pH->Solution_Protocol Concentration->Solution_Protocol Time->Solution_Protocol Solution_Reagents Filter Staining Solution Use Fresh Reagents Ensure Full Coverage of Tissue Dissolution->Solution_Reagents Contamination->Solution_Reagents Application->Solution_Reagents

References

The effect of different fixatives on the quality of Acid Red 13 staining.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for Acid Red 13 staining. The following information addresses the critical role of fixatives in achieving high-quality staining results and offers solutions to common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. In histological staining, it binds to cationic (positively charged) components within tissue sections. These are primarily proteins found in the cytoplasm, muscle, and connective tissues. The staining mechanism is based on electrostatic interactions between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue.[1][2]

Q2: How does the choice of fixative impact this compound staining?

The fixative used to preserve the tissue plays a crucial role in the quality of this compound staining. Fixatives alter the chemical and physical state of proteins, which can affect their charge and therefore their affinity for acid dyes. Some fixatives may mask the sites where the dye binds, leading to weak staining, while others can enhance it.[3] The choice of fixative can also influence tissue morphology, such as shrinkage or hardening, which can affect the final appearance of the stained section.[4][5][6]

Q3: Which fixatives are commonly used for tissues intended for this compound staining?

Commonly used fixatives in histology include 10% Neutral Buffered Formalin (NBF), Bouin's Solution, and Carnoy's Fixative. Each has distinct advantages and disadvantages for staining with acid dyes like this compound.

  • 10% Neutral Buffered Formalin (NBF): A widely used, all-purpose fixative that provides good morphological preservation.[7][8] However, it may not always yield the most intense staining with acid dyes compared to other fixatives.

  • Bouin's Solution: A compound fixative containing picric acid, formaldehyde, and acetic acid. It is known to produce excellent and crisp nuclear and cytoplasmic staining with acid dyes and is often recommended for trichrome staining methods.[8][9][10]

  • Carnoy's Fixative: An alcohol-based, non-aqueous fixative that acts rapidly.[11] It is excellent for preserving nucleic acids but can cause significant tissue shrinkage.[11][12]

Q4: Can I switch between different fixatives for my experiments?

Yes, but it is crucial to be aware that changing the fixative will likely require optimization of your staining protocol. Staining times, dye concentrations, and differentiation steps may need to be adjusted to achieve comparable results between tissues fixed with different solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Inappropriate Fixative: 10% NBF may result in less vibrant staining with some acid dyes.Consider using Bouin's Solution, which is known to enhance acid dye staining.
Incorrect pH of Staining Solution: Acid dyes require an acidic environment (typically pH 2.5-4.0) for optimal binding to tissue proteins.[1]Ensure your this compound staining solution is acidic. A small amount of acetic acid can be added to lower the pH.
Insufficient Staining Time: The incubation time may be too short for the dye to penetrate and bind to the tissue adequately.Increase the incubation time in the this compound solution. This may require optimization based on tissue type and thickness.
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can block the aqueous dye from reaching the tissue.[13]Ensure complete deparaffinization by using fresh xylene and allowing for sufficient changes and incubation time.[13]
Uneven or Patchy Staining Incomplete Fixation: The fixative may not have fully penetrated the center of the tissue, leading to differential staining.Ensure tissue samples are no more than 4-5 mm thick and use a fixative volume that is 15-20 times the tissue volume.
Incomplete Rehydration: If rehydration after deparaffinization is not complete, the aqueous stain will not penetrate the tissue evenly.Ensure a gradual and thorough rehydration of tissue sections through a descending series of alcohol concentrations before staining.
Tissue Folds or Air Bubbles: Folds or trapped air bubbles will prevent the dye from reaching the underlying tissue.[14]Carefully flatten tissue sections on the slide during mounting and ensure no air bubbles are trapped underneath.
High Background Staining Excessive Staining Time or Concentration: Over-staining can lead to high background noise, obscuring specific details.Reduce the staining time or dilute the this compound solution.
Inadequate Rinsing: Insufficient rinsing after staining can leave excess, unbound dye on the slide.Ensure thorough but brief rinsing after the staining step to remove unbound dye. A dilute acid rinse can help to remove background staining.
Presence of Pigments/Artifacts Formalin Pigment: Fixation in unbuffered or acidic formalin can result in the formation of a dark brown, microcrystalline pigment.[15][16]Use 10% neutral buffered formalin. This pigment can be removed by treating sections with alcoholic picric acid.[15]
Mercury Pigment: If using a mercury-based fixative (e.g., Zenker's), a brown granular deposit will be present.[16]Treat sections with an iodine solution followed by sodium thiosulfate (B1220275) to remove mercury deposits.

Data Presentation

Table 1: Qualitative Comparison of Different Fixatives on Staining Quality

FixativeStaining Intensity with Acid DyesMorphological PreservationCommon ArtifactsRecommendations
10% Neutral Buffered Formalin Good, but may be less intense than other fixatives.Excellent preservation of tissue architecture.[7][8]Can produce formalin pigment if not buffered.[15][16]A good general-purpose fixative, but may require mordanting for optimal trichrome staining.[12]
Bouin's Solution Excellent, vibrant staining.Good preservation, especially for delicate tissues; causes minimal shrinkage.[5][6][10]Lyses red blood cells; imparts a yellow color that must be washed out.[9][10]Highly recommended for studies requiring intense cytoplasmic staining and for trichrome methods.[9]
Carnoy's Fixative Good, but can be variable.Preserves glycogen (B147801) and nucleic acids well, but causes significant tissue shrinkage.[11][12]Can lead to tissue hardening and brittleness.Best for applications where preservation of nucleic acids is critical; less ideal for routine morphological studies due to shrinkage.[11]

Experimental Protocols

General this compound Staining Protocol

This protocol provides a general guideline and should be optimized for your specific tissue and fixative.

Reagents:

  • This compound Staining Solution (0.1% - 1.0% w/v in distilled water with 1% acetic acid)

  • Xylene

  • Graded alcohols (100%, 95%, 70%)

  • Distilled water

  • 1% Acetic Acid solution (for differentiation)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse in distilled water.

    • Differentiate in 1% acetic acid solution for a few seconds to 1 minute, checking microscopically to ensure desired staining intensity.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Fixation Protocols

10% Neutral Buffered Formalin (NBF) Fixation:

  • Preparation: Mix 100 ml of 37-40% formaldehyde, 900 ml of distilled water, 4 g of sodium phosphate (B84403) monobasic, and 6.5 g of sodium phosphate dibasic (anhydrous).

  • Procedure: Immerse tissue specimens in at least 10-20 times their volume of 10% NBF for 24-48 hours at room temperature. For larger specimens, ensure a thickness of no more than 4-5 mm to allow for adequate penetration.

Bouin's Solution Fixation:

  • Preparation: Mix 75 ml of saturated aqueous picric acid, 25 ml of 37-40% formaldehyde, and 5 ml of glacial acetic acid.

  • Procedure: Fix small tissue samples for 4-18 hours. After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of the picric acid is removed before processing.[3]

Carnoy's Fixative:

  • Preparation: Mix 60 ml of absolute ethanol, 30 ml of chloroform, and 10 ml of glacial acetic acid.[11]

  • Procedure: Fix small tissue pieces for 1-4 hours. Transfer directly to 95% or absolute ethanol. Due to its rapid action and potential for shrinkage, fixation time should be carefully monitored.

Visualizations

Experimental_Workflow cluster_pre_staining Pre-Staining cluster_staining Staining Protocol Tissue_Collection Tissue Collection Fixation Fixation (Formalin, Bouin's, or Carnoy's) Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene) Mounting->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Staining This compound Staining Rehydration->Staining Differentiation Differentiation (1% Acetic Acid) Staining->Differentiation Dehydration_Post Dehydration (Graded Alcohols) Differentiation->Dehydration_Post Clearing Clearing (Xylene) Dehydration_Post->Clearing Coverslipping Coverslipping Clearing->Coverslipping

Caption: General experimental workflow for this compound staining.

Troubleshooting_Logic cluster_weak Weak or No Staining cluster_uneven Uneven Staining cluster_background High Background Start Staining Issue Observed Check_Fixative Review Fixative Choice Start->Check_Fixative Weak/No Stain Check_Fixation_Time Assess Fixation Penetration Start->Check_Fixation_Time Uneven Stain Reduce_Stain Decrease Stain Time/Concentration Start->Reduce_Stain High Background Check_pH Verify Staining Solution pH Check_Fixative->Check_pH Increase_Time Increase Staining Time Check_pH->Increase_Time Check_Rehydration Ensure Complete Rehydration Check_Fixation_Time->Check_Rehydration Check_Section Examine for Folds/Bubbles Check_Rehydration->Check_Section Improve_Rinse Optimize Rinsing Step Reduce_Stain->Improve_Rinse

Caption: Troubleshooting decision tree for common this compound staining issues.

References

Importance of pH control in Acid Red 13 staining solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Acid Red 13 staining protocols. Accurate pH control is paramount for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound staining?

This compound is an anionic dye, meaning it carries a negative charge. In biological tissues, the primary targets for acid dyes are proteins. For effective staining to occur, the tissue proteins must carry a positive charge. This is achieved in an acidic environment where the amino groups (-NH2) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged this compound dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in the characteristic red staining of protein-rich structures like cytoplasm, muscle, and collagen.[1][2][3]

Q2: Why is an acidic pH essential for successful this compound staining?

An acidic environment is critical for maximizing the number of positively charged sites within the tissue, which in turn enhances the binding of the anionic this compound dye.[1][3] As the pH of the staining solution decreases, more amino groups on tissue proteins become protonated, leading to a stronger and more intense stain. Conversely, a higher pH (neutral or alkaline) will result in fewer protonated amino groups, leading to weak or no staining.[1][3]

Q3: What is the recommended pH range for this compound staining solutions?

While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes like this compound is between pH 2.5 and 4.5 .[3] For many histological applications, preparing the this compound solution in 1-5% acetic acid is a common practice to achieve a sufficiently low pH for effective staining.[3]

Troubleshooting Guide

Issue 1: Weak or Faint Staining

Weak or faint staining is a common problem that can often be traced back to several factors in the staining protocol, with the pH of the staining solution being a primary cause.

Potential Cause Recommended Solution
Incorrect pH of Staining Solution The pH is too high (not acidic enough), leading to insufficient protonation of tissue proteins. Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.[3]
Insufficient Staining Time The incubation time in the dye solution is too short for adequate binding. Increase the staining duration. Optimization may be required depending on the tissue type and thickness.[2]
Low Dye Concentration The concentration of the this compound solution may be too low. A typical starting concentration is 0.1% (w/v), but this can be optimized.[2]
Inadequate Fixation Improper or insufficient fixation can lead to a loss of binding sites for the dye. Ensure tissue is adequately fixed, for instance, with 10% neutral buffered formalin.[2]
Issue 2: Excessively Dark or Non-Specific Staining

Overstaining can obscure important cellular details and lead to high background, making interpretation difficult.

Potential Cause Recommended Solution
pH is Too Low A very low pH can cause widespread, non-specific binding of the dye to various tissue components. Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.[1][3]
Overstaining The incubation time in the dye solution is too long. Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.[3]
High Dye Concentration The staining solution is too concentrated. Dilute the staining solution or prepare a new solution with a lower concentration of this compound.[3]
Inadequate Rinsing Insufficient rinsing after the staining step can leave excess dye on the slide. Ensure thorough but brief rinsing after staining to remove unbound dye. Using a dilute acid rinse can help remove background staining.[1][2]

Quantitative Data Summary

The pH of the staining solution directly impacts the intensity of the stain. The following table summarizes the expected staining outcomes at different pH ranges for typical acid dyes.

pH RangeExpected Staining IntensityRemarks
> 6.0 Minimal to NoneStaining is likely to be very faint or absent as the tissue proteins are not sufficiently protonated.[3]
4.6 - 6.0 Weak (+)Reduced staining intensity due to decreased protonation of tissue proteins.[3]
3.6 - 4.5 Moderate (++)Good balance between staining intensity and specificity. A common starting range for many applications.[3]
2.5 - 3.5 Strong (+++)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.[3]
< 2.5 Very Strong (++++)Can lead to overstaining and high background, obscuring cellular details.[1]

Experimental Protocols

Preparation of this compound Staining Solution (0.1% w/v)

This protocol provides a general method for preparing a 0.1% this compound staining solution with an acidic pH.

Materials:

  • This compound powder

  • Distilled water

  • Glacial Acetic Acid

  • Calibrated pH meter

Procedure:

  • Dissolve Dye: Weigh 0.1 g of this compound powder and dissolve it in 80 mL of distilled water. Stir until the dye is completely dissolved.

  • Adjust pH: While stirring, slowly add glacial acetic acid dropwise to lower the pH of the solution. Monitor the pH continuously with a calibrated pH meter until the desired pH (typically between 3.0 and 4.0) is reached.[1]

  • Final Volume: Adjust the final volume of the solution to 100 mL with distilled water.

  • Filter: Filter the solution before use to remove any undissolved particles.

General Staining Workflow
  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Staining: Immerse slides in the prepared this compound staining solution for 3-10 minutes. This time may need to be optimized based on tissue type and desired intensity.[1]

  • Rinsing: Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.[1] This step helps to differentiate the stain and reduce background.

  • Dehydration: Dehydrate the sections through a graded series of ethanol.

  • Clearing and Mounting: Clear in xylene and mount with a suitable mounting medium.

Visualizations

Staining_Principle cluster_tissue Tissue Protein cluster_staining_solution Staining Solution Protein Protein (-NH2) Protonated_Protein Protonated Protein (-NH3+) Dye Dye (-SO3-) Stained_Tissue Stained Tissue Acidic_pH Acidic pH (H+) Acidic_pH->Protein Protonation Protonated_Protein->Dye Electrostatic Binding

Caption: Principle of this compound Staining.

Troubleshooting_Workflow Start Staining Issue Observed Weak_Stain Weak or Faint Staining Start->Weak_Stain Dark_Stain Dark or Non-Specific Staining Start->Dark_Stain Check_pH_High Is pH too high (>4.5)? Weak_Stain->Check_pH_High Check_pH_Low Is pH too low (<2.5)? Dark_Stain->Check_pH_Low Adjust_pH_Down Lower pH with Acetic Acid Check_pH_High->Adjust_pH_Down Yes Increase_Time Increase Staining Time Check_pH_High->Increase_Time No Adjust_pH_Up Raise pH slightly Check_pH_Low->Adjust_pH_Up Yes Decrease_Time Decrease Staining Time Check_pH_Low->Decrease_Time No Result_OK Optimal Staining Adjust_pH_Down->Result_OK Adjust_pH_Up->Result_OK Increase_Time->Result_OK Decrease_Time->Result_OK

Caption: Troubleshooting workflow for pH-related issues.

References

Best practices for the storage and stability of Acid Red 13 dye.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the storage, stability, and use of Acid Red 13 dye. It includes troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the solid this compound powder?

For optimal stability, the solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept in its original packaging and protected from light.[1][2] While the powder is stable at room temperature, it is crucial to avoid excess heat and strong oxidizing or reducing agents.[2][3][4] Properly stored, powder dyes can be viable indefinitely.[5]

Q2: My prepared this compound solution appears to have precipitated after cooling. Is it still usable?

Yes, this can be normal. It is common for some concentrated acid dye solutions to have dye particles fall out of solution when the water cools.[6] Gently heating the solution will typically restore its solubility and it can be used as intended.[6]

Q3: What is the recommended shelf-life for an aqueous solution of this compound?

For best results, it is recommended to only prepare enough dye solution for use within approximately one month. Over longer periods, the dye solution may weaken, leading to less vivid and inconsistent results in staining applications.[6]

Q4: I am observing small, dark spots ("freckles") on my stained sample. What is the cause and how can I prevent this?

"Freckling" is caused by clumps of undissolved dye powder making direct contact with the specimen.[6] To prevent this, ensure the dye is completely dissolved before use. A best practice is to create a paste by mixing the dye powder with a small amount of warm water and urea, mashing any clumps with a spoon, before gradually adding the rest of the solvent to reach the final concentration.[7]

Q5: My staining results are uneven and splotchy. What could be causing this?

Uneven staining can result from several factors in the experimental protocol:

  • Adding Acid Too Early: Acid dyes require heat and an acidic environment to fix properly. If the acid is added to the bath before the fabric or sample is fully submerged and equilibrated, the dye can fix too rapidly on the first areas of contact.[6]

  • Rapid Heating: The temperature of the dye bath should be raised slowly to allow the dye molecules to penetrate the sample evenly before fixing.[6]

  • Uneven Heat Distribution: Without frequent and gentle stirring, some parts of a sample may be exposed to higher temperatures at the bottom of the container, causing the dye to strike faster in those areas.[6]

Q6: The staining is very weak or faint. How can I improve the intensity?

Weak staining can be troubleshooted by addressing the following points:

  • Insufficient Staining Time: The sample may require a longer incubation period in the dye solution for adequate penetration and binding.[8]

  • Old or Diluted Dye Solution: As mentioned, dye solutions can lose potency over time.[6] Ensure your solution is freshly prepared or within its recommended use period.

  • Excessive Differentiation: If your protocol involves a differentiation step (e.g., with a dilute acid), too much time in this solution can strip the stain from the sample. Reduce the differentiation time and monitor the process microscopically.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2302-96-7[3][9][10]
Synonyms Fast Red E, C.I. 16045[3][10]
Molecular Formula C₂₀H₁₂N₂Na₂O₇S₂[3][9][10]
Molecular Weight 502.42 g/mol [3][10]
Appearance Orange to dark purple crystalline powder[3][10]
Solubility Soluble in water (yields a cherry red solution)[9][10]
Slightly soluble in ethanol[9]
Almost insoluble in acetone[9]
Maximum Absorption (λmax) ~505 nm[10]

Table 2: Recommended Storage Conditions Summary

FormConditionRationaleReference(s)
Solid Powder Room TemperatureStable under normal temperatures.[2][3]
Cool, Dry, Well-Ventilated AreaPrevents degradation from moisture and heat.[1][2]
Tightly Sealed, Original ContainerProtects from contamination and light.[1][2]
Aqueous Solution Cool, Dark PlaceMinimizes degradation from light and heat.[2]
Use within ~1 monthEnsures potency and consistent results.[6]

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Stock Solution of this compound

This protocol provides a standard method for preparing an aqueous stock solution.

Materials:

  • This compound powder (CAS 2302-96-7)

  • Distilled or deionized water

  • Glacial Acetic Acid (optional, for pH adjustment depending on application)

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • Weighing scale and weigh paper

Methodology:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Pasting (Recommended): Transfer the powder to a beaker. Add a small amount of warm distilled water (e.g., 5-10 mL) and mix thoroughly to create a uniform paste. This helps to break up any powder clumps.[7]

  • Dissolving: Place a magnetic stir bar in the beaker. While stirring, slowly add approximately 80 mL of distilled water. Continue stirring until all the dye is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Final Volume: Carefully transfer the dissolved dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure a complete transfer.

  • pH Adjustment (Optional): For certain histological applications, the pH may need to be acidic. A few drops of glacial acetic acid can be added.

  • Dilution to Volume: Add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogenous. Transfer to a clearly labeled storage bottle and store in a cool, dark place.

Visualizations

Diagram 1: Troubleshooting Workflow for Weak Staining start Weak Staining Observed check_solution Is the dye solution freshly prepared (<1 month old)? start->check_solution prepare_new Prepare fresh 1% (w/v) This compound solution. check_solution->prepare_new No check_time Was the incubation time sufficient? check_solution->check_time Yes prepare_new->check_time increase_time Increase incubation time. Optimize for tissue type. check_time->increase_time No check_diff Does the protocol use a differentiation step? check_time->check_diff Yes end_good Staining Improved increase_time->end_good reduce_diff Reduce differentiation time. Monitor microscopically. check_diff->reduce_diff Yes review_protocol Review entire protocol for other potential errors. check_diff->review_protocol No reduce_diff->end_good review_protocol->end_good

Caption: Troubleshooting workflow for weak this compound staining results.

Diagram 2: Logical Flow for Storage of this compound start This compound Received check_form Is the dye in solid or liquid form? start->check_form solid_storage Store in tightly sealed original container. check_form->solid_storage Solid Powder liquid_storage Store in a clearly labeled, sealed bottle. check_form->liquid_storage Aqueous Solution solid_conditions Place in a cool, dry, well-ventilated area. solid_storage->solid_conditions solid_protect Protect from excess heat and light. solid_conditions->solid_protect end_node Properly Stored solid_protect->end_node liquid_conditions Place in a cool, dark location. liquid_storage->liquid_conditions liquid_shelf_life Use within ~1 month for best results. liquid_conditions->liquid_shelf_life liquid_shelf_life->end_node

Caption: Decision-making diagram for the proper storage of this compound.

Diagram 3: Experimental Workflow for Dye Preparation & Use weigh 1. Weigh Powder paste 2. Create Paste (with small amount of water) weigh->paste dissolve 3. Dissolve in Bulk Solvent (stir until clear) paste->dissolve volume 4. Adjust to Final Volume dissolve->volume store 5. Store Solution Appropriately volume->store rehydrate 6. Rehydrate Specimen store->rehydrate stain 7. Incubate in Dye Solution rehydrate->stain rinse 8. Rinse Excess Dye stain->rinse differentiate 9. Differentiate (Optional) rinse->differentiate dehydrate 10. Dehydrate & Mount differentiate->dehydrate

Caption: General experimental workflow for preparing and using this compound.

References

Validation & Comparative

A Comparative Analysis of Stains for Collagen Quantification: Sirius Red as the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of collagen is crucial for understanding fibrosis, tissue remodeling, and the efficacy of therapeutic interventions. The choice of staining method is a critical determinant of the reliability and reproducibility of these assessments. This guide provides a comparative analysis of Sirius Red, the industry-acknowledged gold standard, against Acid Red 13 for the quantification of collagen.

Our extensive review of scientific literature and technical data reveals that Picrosirius Red (PSR), a solution of Sirius Red in picric acid, is the premier method for specific and quantitative collagen staining.[1][2][3] In stark contrast, there is no documented evidence or established application of this compound for collagen analysis in biological tissues. Therefore, for all applications requiring the visualization and quantification of collagen, Sirius Red is the unequivocally recommended reagent.[1]

Performance in Collagen Analysis: A One-Sided Comparison

The utility of a dye for collagen analysis is predicated on its specificity, sensitivity, and amenability to quantitative methods. In this regard, Sirius Red is exceptionally well-characterized, while this compound has no established presence in this scientific application.

Sirius Red: High Specificity and Quantitative Power

Sirius Red, an anionic dye, demonstrates a strong affinity for the basic amino acid residues of collagen molecules.[3][4][5] Its elongated and planar molecular structure aligns with the parallel polypeptide chains of fibrillar collagen, which significantly enhances its natural birefringence when viewed under polarized light.[1] This property is fundamental to its utility in quantitative analysis.

Key Performance Characteristics of Picrosirius Red (PSR):

  • High Specificity: The use of Sirius Red in a saturated picric acid solution minimizes non-specific background staining, leading to a highly specific visualization of collagen fibers.[1][3]

  • Quantitative Analysis: Under polarized light, the birefringence of PSR-stained collagen enables the quantification of collagen content and can help differentiate collagen types based on fiber thickness.[3][6][7][8] Thicker, more mature Type I collagen fibers typically appear yellow to orange, while thinner Type III collagen fibers appear green.[3][7][8]

  • Sensitivity: The Sirius Red/Fast Green staining method has been shown to be more sensitive for both qualitative and quantitative evaluation of collagen fibers compared to Sirius Red alone or other methods like van Gieson staining.[9][10]

This compound: An Absence of Evidence

A comprehensive search of scientific literature reveals no established protocols or validation studies for the use of this compound in collagen staining and quantification. Dyes with similar names, such as Acid Red 35, are primarily used in the textile and ink industries and are not appropriate for histological analysis of collagen.[1][2]

Quantitative Data Summary

Due to the lack of application for this compound in collagen analysis, a direct quantitative comparison is not feasible. The following table summarizes the key performance characteristics of the well-established Picrosirius Red method.

FeaturePicrosirius Red (Sirius Red)This compound
Common Name Sirius Red F3B, Direct Red 80-
C.I. Number 35780-
Primary Application Histological staining of collagen and amyloidNo documented use in histology
Specificity for Collagen High, especially when combined with picric acidNot applicable
Quantitative Capability Excellent, particularly with polarized light microscopy for measuring collagen area and fiber thicknessNot applicable
Qualitative Assessment Excellent for visualizing collagen fiber organization and maturityNot applicable

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reproducible and reliable results in collagen staining and quantification.

Picrosirius Red Staining Protocol for Collagen Visualization

This protocol is a widely accepted method for staining collagen in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.[1][11][12]

  • Weigert's Iron Hematoxylin (B73222): For optional nuclear counterstaining.[1]

  • Acidified Water: 0.5% (v/v) acetic acid in distilled water.[1][11]

  • Ethanol (B145695): Graded series (e.g., 95%, 100%).[7][11]

  • Xylene (or a xylene substitute).[7][11]

  • Resinous Mounting Medium. [7][11]

Procedure:

  • Deparaffinize sections if necessary and hydrate (B1144303) to distilled water.[7]

  • (Optional) Stain nuclei with Weigert's iron hematoxylin working solution for 10 minutes, then rinse in running warm tap water for 10 minutes.[11][13]

  • Stain in Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.[6][7][11]

  • Rinse slides quickly in two changes of acidified water (0.5% acetic acid solution).[7][8][11]

  • Dehydrate rapidly through graded ethanol series.[7][8]

  • Clear in xylene and mount with a resinous mounting medium.[7][11]

Expected Results:

  • Bright-field Microscopy: Collagen fibers appear red on a pale yellow background. Nuclei, if stained, will be black or dark brown.[11]

  • Polarized Light Microscopy: Collagen fibers will be birefringent. Thicker Type I fibers appear yellow-orange, while thinner Type III fibers appear green.[7][8]

Visualizing the Methodology

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps cluster_analysis Analysis start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize hematoxylin Optional: Nuclear Staining (Weigert's Hematoxylin) deparaffinize->hematoxylin psr_stain Picro-Sirius Red Staining (60 min) hematoxylin->psr_stain acid_wash Acidified Water Rinse (2x) psr_stain->acid_wash dehydrate Dehydration (Ethanol Series) acid_wash->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount brightfield Bright-field Microscopy mount->brightfield polarized Polarized Light Microscopy mount->polarized quantification Quantitative Image Analysis polarized->quantification

Picrosirius Red Staining Workflow for Collagen Quantification.

sirius_red_collagen_interaction cluster_visualization Enhanced Birefringence under Polarized Light collagen Collagen Fibril Positively Charged Basic Amino Acids (Lysine, Arginine) stained_collagen Aligned Sirius Red Molecules on Collagen Fibril sirius_red {Sirius Red Dye Molecule |  Negatively Charged Sulfonic Acid Groups} binding Electrostatic Interaction sirius_red:f0->binding binding->collagen:f0 polarized_light Polarized Light Source polarized_light->stained_collagen birefringence Birefringence (Yellow-Orange/Green) stained_collagen->birefringence

Principle of Sirius Red Interaction with Collagen.

Conclusion

For researchers, scientists, and professionals in drug development requiring accurate and reliable collagen quantification, Picrosirius Red staining is the unequivocally superior method. Its high specificity, well-documented protocols, and amenability to quantitative analysis under polarized light make it an indispensable tool.[1] There is no scientific evidence to support the use of this compound for this purpose. Therefore, for rigorous scientific investigation of collagen, the use of Picrosirius Red is strongly recommended.

References

A Comparative Guide to Fibrosis Assessment: Acid Red 13 (Sirius Red) vs. Masson's Trichrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of fibrosis is critical for understanding disease progression and evaluating therapeutic efficacy. This guide provides a detailed comparison of two of the most common histological staining methods for collagen visualization and quantification: Acid Red 13, more commonly known as Sirius Red, and Masson's Trichrome.

This comparison guide delves into the principles, performance, and protocols of each staining technique, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences and Performance

FeatureThis compound (Sirius Red)Masson's Trichrome
Principle The strong acidic dye, Sirius Red, specifically binds to the basic amino acids of collagen molecules.[1] Picric acid is often used in conjunction (Picro-Sirius Red method) to enhance specificity and prevent non-specific binding.[1][2]Utilizes three dyes with different molecular weights to differentially stain tissue components based on their density.[1]
Specificity for Collagen High specificity, selectively staining collagen fibers (especially Type I and III) red.[1][3]Stains collagen fibers blue or green, but can also stain other tissue components, potentially leading to less specificity.[1][4]
Ease of Quantification Ideal for automated quantification with image analysis software due to the high contrast of red collagen against a pale yellow background.[1][5]Automated quantification can be more challenging due to the blue or green staining, which can be harder to extract digitally compared to the red in Sirius Red.[1]
Visualization Collagen appears red, while muscle fibers and cytoplasm are stained yellow.[6][7] Under polarized light, collagen fibers exhibit birefringence, appearing yellow, orange, or green depending on their thickness.[3]Collagen fibers are stained blue or green, cytoplasm and muscle fibers appear red, and nuclei are stained black or dark red.[1][8][9]
Variability Generally considered to provide more consistent and reproducible results, especially with controlled pH of the staining solution.[1]The multi-step procedure can lead to greater variability in staining results depending on the technician's technique.[1]
Primary Application Widely used for quantitative assessment of collagen deposition in fibrosis research across various organs.[5]A routine and versatile stain for observing the overall tissue structure, including fibrosis, in a variety of pathological conditions.[8][10][11]

Experimental Protocols

This compound (Picro-Sirius Red) Staining Protocol

This protocol is a widely accepted method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

  • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Acidified Water: Distilled water with 0.5% glacial acetic acid.

  • Weigert's Iron Hematoxylin (B73222) (for nuclear counterstaining, optional).

  • Ethanol (B145695) (100% and lower concentrations for dehydration).

  • Xylene or xylene substitute.

  • Resinous mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • (Optional) Nuclear Staining: Stain with Weigert's iron hematoxylin for 5-10 minutes. Differentiate in acid-alcohol if necessary. Wash in running tap water.

  • Picro-Sirius Red Staining: Immerse slides in the Picro-Sirius Red solution for 60 minutes.[2] This extended time allows for equilibrium staining.

  • Washing: Wash slides in two changes of acidified water.[2]

  • Dehydration: Dehydrate rapidly through three changes of 100% ethanol.[2]

  • Clearing and Mounting: Clear in xylene and mount with a resinous medium.[2]

Expected Results:

  • Collagen: Red[7]

  • Muscle and Cytoplasm: Yellow[6]

  • Nuclei (if counterstained): Black/Blue

Masson's Trichrome Staining Protocol

This protocol is a common method for differentiating collagen from other tissue components.

Reagents:

  • Bouin's Solution or other suitable fixative.

  • Weigert's Iron Hematoxylin.

  • Biebrich Scarlet-Acid Fuchsin Solution.

  • Phosphomolybdic-Phosphotungstic Acid Solution.

  • Aniline (B41778) Blue or Light Green Solution.

  • 1% Acetic Acid Solution.

  • Ethanol (graded series).

  • Xylene or xylene substitute.

  • Resinous mounting medium.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: If the tissue was not fixed in Bouin's solution, mordant the slides in pre-warmed Bouin's solution for 1 hour at 56°C to improve staining quality.[12][13]

  • Washing: Rinse well in running tap water until the yellow color disappears.[13]

  • Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes.[12] Wash in running tap water.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[12]

  • Washing: Rinse in distilled water.

  • Differentiation: Place slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[12]

  • Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.[12]

  • Washing: Rinse briefly in 1% acetic acid solution.[12]

  • Dehydration, Clearing, and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount with a resinous medium.[12]

Expected Results:

  • Collagen: Blue or Green[1]

  • Cytoplasm, Muscle: Red[1]

  • Nuclei: Black[1]

Visualizing the Workflow

To better understand the comparative process, the following diagram illustrates a typical experimental workflow for assessing fibrosis using both staining methods.

G cluster_0 Tissue Preparation cluster_1 Staining Procedures cluster_2 Data Acquisition & Analysis A Tissue Sample Collection B Fixation (e.g., Formalin) A->B C Paraffin Embedding B->C D Sectioning (4-5 µm) C->D E Deparaffinization & Rehydration D->E F This compound (Sirius Red) Staining E->F G Masson's Trichrome Staining E->G H Brightfield & Polarized Light Microscopy F->H F->H G->H G->H I Image Acquisition H->I J Quantitative Image Analysis I->J K Statistical Comparison J->K

References

A Researcher's Guide to Validating Collagen Stains: A Comparative Analysis of Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of collagen is paramount for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. While numerous histological stains are available, validating the specificity of any given stain is crucial for reliable and reproducible results. This guide provides a framework for validating a novel collagen stain, using the hypothetical "Acid Red 13" as an example, by comparing its performance against established gold-standard methods: Picrosirius Red, Masson's Trichrome, and Van Gieson's stain.

This guide presents a comprehensive comparison of these methods, supported by experimental data and detailed protocols for both staining and robust validation techniques, including immunohistochemistry and biochemical assays.

Comparative Analysis of Collagen Staining Methods

The selection of an appropriate collagen stain depends on the specific research question, the required level of specificity, and the desired quantitative output. Below is a summary of the key performance characteristics of the established collagen staining methods.

FeaturePicrosirius RedMasson's TrichromeVan Gieson's Stain
Specificity for Collagen High, especially with polarized light microscopy.Good, but can also stain other acidophilic structures.Moderate, stains collagen but can also bind to other tissue components.
Primary Staining Principle The elongated sulfonic acid groups of Sirius Red bind to the basic amino groups of collagen fibers. Picric acid suppresses the staining of non-collagenous proteins.A multi-step method that uses dyes of different molecular weights to differentiate collagen from muscle and cytoplasm.A mixture of picric acid and acid fuchsin that differentially stains collagen and other tissues based on their porosity and basicity.
Visualization Bright red under bright-field microscopy. Under polarized light, thick collagen fibers appear yellow-orange, and thin fibers appear green.Collagen appears blue or green (depending on the counterstain), nuclei are black, and muscle/cytoplasm are red.Collagen appears red/pink, while muscle and cytoplasm appear yellow.
Quantitative Capability Excellent, especially with polarized light and image analysis software for measuring collagen area fraction and fiber thickness.Semi-quantitative at best; staining intensity can be variable and less specific than Picrosirius Red.Limited quantitative potential due to a tendency for the stain to fade and its lack of selectivity for thin collagen fibrils.[1]
Reproducibility High, with consistent and stable staining.Moderate, can be influenced by variations in protocol and reagent batches.Lower, prone to fading and variability in staining intensity.

Experimental Validation Workflow

To validate the specificity of a new collagen stain like "this compound," a multi-faceted approach is recommended, comparing its staining pattern and intensity with established methods on serial tissue sections. The following workflow provides a comprehensive validation strategy.

Validation_Workflow cluster_histology Histological Staining cluster_validation Specificity Validation cluster_quantification Quantitative & Biochemical Correlation stain_ar13 Stain with this compound imagej Image Analysis (Collagen Area Fraction) stain_ar13->imagej stain_psr Stain with Picrosirius Red stain_psr->imagej stain_mt Stain with Masson's Trichrome stain_mt->imagej stain_vg Stain with Van Gieson stain_vg->imagej ihc Immunohistochemistry (IHC) (e.g., anti-Collagen I/III) ihc->imagej Compare Patterns shg Second Harmonic Generation (SHG) Microscopy shg->imagej Compare Patterns western Western Blot (Collagen Protein Levels) imagej->western Correlate elisa ELISA (Soluble Collagen) imagej->elisa Correlate tissue Serial Tissue Sections tissue->stain_ar13 tissue->stain_psr tissue->stain_mt tissue->stain_vg tissue->ihc tissue->shg

Figure 1. Experimental workflow for validating a novel collagen stain.

Logical Relationships of Validation Methods

Logical_Relationships cluster_observation Observation cluster_hypothesis Hypothesis cluster_validation_methods Validation Methods cluster_conclusion Conclusion ar13_staining This compound Staining collagen_specific This compound is Collagen-Specific ar13_staining->collagen_specific leads to psr_match Co-localization with Picrosirius Red collagen_specific->psr_match predicts ihc_match Co-localization with Collagen I/III IHC collagen_specific->ihc_match predicts shg_match Co-localization with SHG Signal collagen_specific->shg_match predicts quant_correlation Correlation of Staining Intensity with Western Blot/ELISA collagen_specific->quant_correlation predicts validated Specificity Validated psr_match->validated not_validated Specificity Not Validated psr_match->not_validated if not observed ihc_match->validated ihc_match->not_validated if not observed shg_match->validated shg_match->not_validated if not observed quant_correlation->validated quant_correlation->not_validated if not observed

Figure 2. Logical relationships in the validation of collagen stain specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are summarized protocols for the key histological and validation techniques.

Histological Staining Protocols

1. Picrosirius Red Staining

  • Purpose: To stain collagen fibers red and allow for the differentiation of collagen types I and III with polarized light.

  • Reagents:

    • Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)

    • 0.5% Acetic Acid Solution

    • Xylene and graded ethanol (B145695) series

  • Procedure:

    • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

    • (Optional) Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes and rinse.

    • Stain in Picro-Sirius Red solution for 60 minutes.

    • Wash in two changes of 0.5% acetic acid solution.

    • Dehydrate rapidly through graded ethanol, clear in xylene, and mount.

2. Masson's Trichrome Staining

  • Purpose: To differentiate collagen from muscle, cytoplasm, and nuclei.

  • Reagents:

    • Bouin's solution (optional mordant)

    • Weigert's iron hematoxylin

    • Biebrich scarlet-acid fuchsin solution

    • Phosphomolybdic/phosphotungstic acid solution

    • Aniline (B41778) blue or light green counterstain

    • 1% Acetic acid solution

  • Procedure:

    • Deparaffinize and rehydrate sections.

    • (Optional) Mordant in Bouin's solution at 56°C for 1 hour.

    • Stain nuclei with Weigert's hematoxylin for 10 minutes.

    • Stain with Biebrich scarlet-acid fuchsin for 5 minutes.

    • Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline blue or light green for 5 minutes.

    • Differentiate in 1% acetic acid for 1 minute.

    • Dehydrate, clear, and mount.

3. Van Gieson's Staining

  • Purpose: A simple method to stain collagen red/pink and other tissues yellow.

  • Reagents:

    • Weigert's iron hematoxylin

    • Van Gieson's solution (saturated aqueous picric acid with 1% acid fuchsin)

  • Procedure:

    • Deparaffinize and rehydrate sections.

    • Stain nuclei with Weigert's hematoxylin for 10 minutes.

    • Rinse well in tap water.

    • Stain in Van Gieson's solution for 3-5 minutes.

    • Dehydrate rapidly through graded ethanol, clear in xylene, and mount.

Validation Protocols

1. Immunohistochemistry (IHC) for Collagen Type I

  • Purpose: To specifically label Collagen Type I using a monoclonal or polyclonal antibody.

  • Reagents:

    • Primary antibody (e.g., anti-Collagen I antibody, diluted 1:100-1:1000)[2]

    • HRP-conjugated secondary antibody

    • DAB substrate kit

    • Antigen retrieval solution (e.g., citrate (B86180) buffer pH 6.0)

    • Blocking buffer (e.g., 5% normal goat serum)

  • Procedure:

    • Deparaffinize, rehydrate, and perform heat-induced antigen retrieval.

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with blocking buffer for 30 minutes.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with DAB substrate and counterstain with hematoxylin.

    • Dehydrate, clear, and mount.

2. Western Blot for Collagen Type I

  • Purpose: To detect and quantify the amount of Collagen Type I protein in tissue lysates.

  • Reagents:

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • Primary antibody (e.g., anti-Collagen I antibody, diluted 1:1000-1:3000)[2]

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Homogenize tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE (6% acrylamide (B121943) gel is suitable for collagen).[3]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect with ECL substrate and image the blot.

3. ELISA for Soluble Collagen

  • Purpose: To quantify the concentration of soluble collagen in biological fluids, such as cell culture supernatant.

  • Reagents:

    • Collagen Type I ELISA kit (containing capture antibody, detection antibody, standards, and substrate)

  • Procedure (summarized from a typical sandwich ELISA kit protocol): [4]

    • Coat a 96-well plate with capture antibody.

    • Block non-specific binding sites.

    • Add standards and samples (e.g., cell culture supernatant) to the wells and incubate.

    • Wash and add biotinylated detection antibody.

    • Wash and add streptavidin-HRP conjugate.

    • Wash and add TMB substrate for color development.

    • Stop the reaction and measure absorbance at 450 nm.

    • Calculate collagen concentration based on the standard curve.

By employing this comprehensive comparative and validation framework, researchers can confidently assess the specificity of novel collagen stains like "this compound" and ensure the generation of accurate and reliable data in their studies of the extracellular matrix.

References

Differentiating Collagen Types: A Comparative Guide to Staining Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of collagen types are crucial for understanding tissue architecture, fibrosis, and the effects of novel therapeutics. While various histological stains are available for visualizing collagen, their ability to distinguish between specific collagen types varies significantly. This guide provides a comprehensive comparison of Picro-Sirius Red (PSR) staining and Immunohistochemistry (IHC), two primary methods used for collagen type differentiation, with supporting experimental data and protocols.

It is important to note that a comprehensive search of scientific literature and technical data reveals no established role for "Acid Red 13" in the context of collagen staining. The predominant and validated method for enhanced collagen visualization and differentiation is Picro-Sirius Red, which utilizes Sirius Red (Direct Red 80). In contrast, other acid dyes like Acid Red 35 are primarily used in the textile and ink industries with no documented application for collagen analysis in biological tissues.[1] Therefore, this guide will focus on the comparison between the gold standard, Picro-Sirius Red, and the highly specific method of Immunohistochemistry.

Picro-Sirius Red (PSR) Staining vs. Immunohistochemistry (IHC)

Picro-Sirius Red staining, when viewed with polarized light microscopy, is a widely used method to evaluate the organization of collagen fibers.[2][3] It is often cited for its ability to differentiate between type I and type III collagen based on the birefringence color.[4] However, the accuracy of this differentiation is a subject of debate, with some studies suggesting that factors other than collagen type can influence the color.[2] Immunohistochemistry, on the other hand, offers a more definitive identification of specific collagen types through antibody-antigen interactions.

FeaturePicro-Sirius Red (PSR) StainingImmunohistochemistry (IHC)
Principle Anionic dye (Sirius Red) binds to basic amino acids in collagen, enhancing its natural birefringence under polarized light.[5][6]Specific primary antibodies bind to target collagen type epitopes, followed by detection with a labeled secondary antibody system.
Specificity Stains all fibrillar collagens. Differentiation between Type I and III is based on birefringence color (thicker fibers appear yellow-orange, thinner fibers appear green), which can be influenced by fiber orientation and packing.[4][5]Highly specific for the target collagen type, allowing for the detection of a wide range of collagen types (e.g., I, II, III, IV, V, VI).[7][8]
Data Output Qualitative assessment of collagen organization and distribution. Quantitative analysis of total collagen content.[2][3] Semi-quantitative differentiation of Type I and III based on color.Qualitative localization of specific collagen types. Semi-quantitative and quantitative analysis of the expression of a specific collagen type.
Cost Cost-effective.[5]More expensive due to the cost of primary and secondary antibodies.
Throughput Relatively high throughput.Can be lower throughput, especially when staining for multiple collagen types.
Validation Well-established for total collagen staining, but its utility for definitive collagen typing is debated.[2][3]The gold standard for specific protein localization, including collagen types.

Experimental Data: A Comparative Look

A study investigating collagen types in rat Achilles tendons found that while PSR staining was suitable for assessing total collagen, it could not reliably distinguish between collagen types I and III when compared to the definitive results from double immunohistochemistry.[2] Another study on human cartilage repair tissue demonstrated the power of IHC in localizing specific collagen types, showing a greater area of immunostaining for type I collagen in fibrous tissue and for type II collagen in hyaline cartilage.[8]

Experimental Protocols

Picro-Sirius Red Staining Protocol

This protocol is a standard procedure for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[4]

  • Staining: Immerse slides in Picro-Sirius Red solution for 60 minutes.[4]

  • Rinsing: Briefly rinse slides in two changes of 0.5% acetic acid solution.[4]

  • Dehydration: Dehydrate the sections in absolute alcohol.[4]

  • Clearing and Mounting: Clear in xylene and mount with a synthetic resin.[4]

Visualization:

  • Bright-field Microscopy: Collagen appears red, while muscle and cytoplasm appear yellow.[4]

  • Polarized Light Microscopy: Type I collagen (thicker fibers) appears yellow-orange, and Type III collagen (thinner fibers) appears green.[4]

Immunohistochemistry Protocol for Collagen Type I

This is a representative protocol for the immunohistochemical staining of Collagen Type I in formalin-fixed, paraffin-embedded tissue.

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as described for PSR staining.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.[9]

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for Collagen Type I overnight at 4°C.[9]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase conjugate. Visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).[9]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize nuclei.[9]

  • Dehydration, Clearing, and Mounting: Dehydrate, clear, and mount as described previously.[9]

Visualizing the Workflow

To better understand the decision-making process for collagen staining, the following workflow diagram is provided.

CollagenStainingWorkflow Collagen Staining Decision Workflow start Start: Research Goal q1 Need to differentiate specific collagen types? start->q1 psr Picro-Sirius Red (PSR) Staining q1->psr No ihc Immunohistochemistry (IHC) q1->ihc Yes total_collagen Analyze total collagen content and organization psr->total_collagen specific_collagen Localize and quantify specific collagen types ihc->specific_collagen end End: Data Analysis total_collagen->end specific_collagen->end

References

A Researcher's Guide to Quantitative Image Analysis of Acid Red 13 Stained Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of tissue staining is paramount for robust study outcomes. This guide provides a comparative overview of common quantitative image analysis techniques for tissues stained with Acid Red 13, a dye frequently used to visualize collagen and assess fibrosis. We will delve into the methodologies of Color Deconvolution, Thresholding-based Segmentation, and Machine Learning-based Approaches, presenting their respective protocols and performance comparisons to aid in the selection of the most suitable technique for your research needs.

Comparison of Quantitative Image Analysis Techniques

The choice of quantification method can significantly impact the accuracy, efficiency, and reproducibility of your results. Below is a summary of the key performance aspects of the three major techniques.

FeatureColor DeconvolutionThresholding-based SegmentationMachine Learning-based Approach
Principle of Operation Digitally separates the image into individual stain channels based on their specific color vectors (RGB absorbance).Selects pixels based on a defined range of color values (e.g., Hue, Saturation, Brightness) to isolate the stained area.An algorithm is trained on annotated images to automatically recognize and segment the stained regions of interest.
Accuracy High. Effectively separates overlapping stains, leading to precise quantification of the target stain.Moderate to High. Can be highly accurate with consistent staining and optimal threshold settings, but susceptible to background noise and staining variability.Very High. Can learn complex patterns and is robust to variations in staining intensity and background, often providing the most accurate segmentation.[1][2]
Reproducibility High. The use of defined color vectors for the stain ensures consistency across different images and users.Moderate. Highly dependent on consistent image acquisition and the subjective setting of threshold values, which can vary between users.Very High. Once a model is trained, it applies the same criteria to all images, eliminating inter-user variability.
Processing Time (per image) Fast. Typically a few seconds per image for automated analysis.Fast. Similar to color deconvolution, processing is very quick once the threshold is set.Slow (for training), Very Fast (for analysis). Model training can be computationally intensive and time-consuming, but once trained, the analysis of new images is extremely rapid.
Ease of Use Moderate. Requires some understanding of image analysis principles and the determination of appropriate stain vectors.Easy to Moderate. Conceptually simple, but finding the optimal threshold can be a trial-and-error process.Complex (for setup), Easy (for use). Requires expertise in machine learning to train the model, but end-user application can be very straightforward.
Software/Tools ImageJ/FIJI with Colour Deconvolution plugin, Aperio ImageScope.[3][4]ImageJ/FIJI, CellProfiler, Adobe Photoshop.Python with libraries (e.g., TensorFlow, PyTorch), commercial software (e.g., Visiopharm, HALO AI).

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible quantitative data. Below are step-by-step guides for each of the discussed image analysis techniques.

Staining Protocol: this compound (Sirius Red) for Collagen

A consistent staining procedure is the foundation for any quantitative analysis.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Staining: Immerse slides in a 0.1% solution of this compound (Sirius Red) in saturated picric acid for 60 minutes.

  • Rinsing: Briefly rinse the slides in acidified water (e.g., 0.5% acetic acid).

  • Dehydration and Mounting: Dehydrate the sections quickly through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Quantitative Analysis Workflow

The general workflow for quantitative analysis of stained tissue sections involves several key steps from image acquisition to data analysis.

cluster_0 Image Acquisition cluster_1 Image Pre-processing cluster_2 Region of Interest (ROI) Selection cluster_3 Quantification Method cluster_4 Data Analysis Image_Acquisition Acquire high-resolution images of stained tissue sections (e.g., 20x or 40x magnification) White_Balance White Balance Correction Image_Acquisition->White_Balance Background_Subtraction Background Subtraction White_Balance->Background_Subtraction Select_ROI Define the tissue area to be analyzed Background_Subtraction->Select_ROI Quant_Method Apply Quantification Technique (Color Deconvolution, Thresholding, or Machine Learning) Select_ROI->Quant_Method Measure_Area Measure the area of the segmented stain Quant_Method->Measure_Area Calculate_Percentage Calculate the percentage of stained area relative to the total ROI area Measure_Area->Calculate_Percentage Statistical_Analysis Perform statistical analysis Calculate_Percentage->Statistical_Analysis

General workflow for quantitative image analysis of stained tissues.

Protocol 1: Color Deconvolution using ImageJ/FIJI

This method is ideal for separating the red stain of this compound from other counterstains like hematoxylin.

  • Open Image: Launch ImageJ/FIJI and open your stained tissue image (File > Open).

  • Set Scale: If the image is not already scaled, set the scale to microns (Analyze > Set Scale).

  • Select ROI: Use the selection tools (e.g., rectangle, polygon) to outline the region of interest.

  • Color Deconvolution:

    • Navigate to Image > Color > Colour Deconvolution.[5]

    • In the dropdown menu, select a stain profile that matches your staining. If a specific vector for this compound is not available, you can use a pre-set vector for similar red stains (e.g., "H&E DAB") and use the red channel, or determine the specific RGB vectors for your stain from a control slide with only the red stain.

    • This will generate new images, each representing a single stain channel.

  • Thresholding the Stain Channel:

    • Select the image corresponding to the this compound stain (it will likely be in grayscale).

    • Go to Image > Adjust > Threshold.

    • Adjust the threshold sliders to select the stained area, which will be highlighted in red by default.

  • Measure: With the threshold applied, go to Analyze > Measure. The results table will display the area of the thresholded region. The "%Area" will give you the percentage of the stained area within your ROI.

Protocol 2: Thresholding-based Segmentation using ImageJ/FIJI

This is a more direct method but requires careful optimization of the color space and threshold values.

  • Open Image and Set Scale: Follow steps 1 and 2 from the Color Deconvolution protocol.

  • Select ROI: Follow step 3 from the Color Deconvolution protocol.

  • Adjust Color Threshold:

    • Navigate to Image > Adjust > Color Threshold.

    • In the Color Threshold window, select the HSB (Hue, Saturation, Brightness) color space, which is often more robust for separating colors than RGB.

    • Adjust the sliders for Hue, Saturation, and Brightness to specifically select the red-stained collagen fibers. The selected pixels will be highlighted.[6] This step is critical and may require some iteration to optimize.

  • Create Binary Mask: Once you are satisfied with the threshold, click Select and then OK. This will create a binary image where the selected pixels are one color (e.g., black) and the background is another (e.g., white).

  • Measure: Go to Analyze > Measure to quantify the area of the selected pixels.

Protocol 3: Machine Learning-based Quantification (Conceptual Workflow)

This approach requires a more significant initial investment in training a model but offers the highest level of automation and accuracy for large-scale studies.

  • Image Annotation (Training Data Creation):

    • Using an image annotation tool (e.g., QuPath, Labelbox), manually outline the this compound-stained regions in a representative set of images. These annotations serve as the "ground truth" for the machine learning model.

  • Model Training:

    • Choose a suitable machine learning architecture, such as a U-Net, which is well-suited for image segmentation tasks.[7]

    • Feed the annotated images and the original images into the training algorithm. The model will learn the features (color, texture, shape) that define the this compound stain.

    • This process is computationally intensive and may require specialized hardware (e.g., GPUs).

  • Model Validation:

    • Test the trained model on a separate set of annotated images that were not used for training to evaluate its performance (e.g., accuracy, Dice score).

  • Deployment and Quantification:

    • Once validated, the trained model can be used to automatically segment and quantify the this compound stain in new, unseen images with a high degree of accuracy and no manual intervention.

Comparison of Analysis Techniques

The following diagram illustrates the decision-making process for selecting the appropriate quantification technique based on key project requirements.

cluster_0 Key Considerations cluster_1 Recommended Technique Start Start: Need to Quantify This compound Staining Accuracy High Accuracy & Reproducibility? Start->Accuracy Scale Large-scale Study (many images)? Accuracy->Scale Yes Stain_Complexity Complex Staining (overlapping stains)? Accuracy->Stain_Complexity No Expertise ML Expertise Available? Scale->Expertise ML Machine Learning Expertise->ML Yes CD Color Deconvolution Expertise->CD No Stain_Complexity->CD Yes Thresh Thresholding Stain_Complexity->Thresh No

References

Assessing the Potential Cross-Reactivity of Acid Red 13 with Other Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing dyes and small molecules in their experimental workflows, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive assessment of the potential cross-reactivity of Acid Red 13, a common azo dye, with proteins. Due to the limited availability of direct quantitative binding data for this compound, this guide leverages a comparative approach, contrasting its known properties with those of well-characterized protein staining dyes: Coomassie Brilliant Blue, Ponceau S, and Amido Black 10B. This comparison, supported by experimental protocols and pathway diagrams, will aid in making informed decisions for experimental design and data interpretation.

Understanding the Basis of Dye-Protein Interactions

The interaction between dyes like this compound and proteins is primarily governed by non-covalent forces. As an anionic azo dye, this compound possesses negatively charged sulfonate groups and a hydrophobic aromatic structure. These features facilitate interactions with proteins through two main mechanisms:

  • Electrostatic Interactions: The negatively charged sulfonate groups on the dye molecule are attracted to positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.

  • Hydrophobic Interactions: The nonpolar aromatic rings of the dye can interact with hydrophobic pockets on the protein, further stabilizing the binding.

This dual nature of interaction is a common feature among many protein-staining dyes and is a key factor in their potential for cross-reactivity.

Comparative Analysis of Binding Affinities

DyeDye TypeTarget ProteinBinding Constant (Kd)Binding Stoichiometry (n)Primary Binding Forces
This compound (Inferred) Anionic Azo DyeGeneral ProteinsNot DeterminedNot DeterminedElectrostatic & Hydrophobic
Coomassie Brilliant Blue G-250 Anionic TriphenylmethaneBovine Serum Albumin (BSA)~4.2 x 10⁻⁵ M[1]~1[1]Hydrophobic & Electrostatic
Ponceau S Anionic Azo DyeHuman Serum Albumin (HSA)Strong, but Kd not specifiedNot SpecifiedElectrostatic & Hydrophobic
Amido Black 10B Anionic Azo DyeVarious ProteinsNot SpecifiedMolar ratio of dye to basic amino acids is nearly identical across different proteinsElectrostatic & Hydrophobic
Other Azo Dyes (e.g., Azobenzene) Anionic Azo DyeBovine Serum Albumin (BSA)~1.45 x 10⁵ to 2.18 x 10⁵ L/mol (Ka)~1Hydrophobic & van der Waals

Note: The binding affinity for "Other Azo Dyes" is presented as an association constant (Ka), which is the inverse of the dissociation constant (Kd). A higher Ka indicates a stronger binding affinity.

Based on its structural similarity to other anionic azo dyes like Ponceau S and the azo dyes mentioned in the table, it is reasonable to infer that this compound exhibits a comparable strong, non-covalent affinity for a wide range of proteins, particularly those with accessible positively charged and hydrophobic regions.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of this compound or other small molecules, several robust methods can be employed. Below are detailed protocols for three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

This protocol describes a competitive ELISA to quantify the binding of a small molecule (like this compound) to a target protein by measuring its ability to compete with a known binding antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Target protein

  • This compound (or other small molecule)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Plate reader

Procedure:

  • Coating: Dilute the target protein to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound. In separate tubes, mix the diluted this compound with a constant, predetermined concentration of the primary antibody. Incubate this mixture for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the this compound/primary antibody mixture to the corresponding wells of the plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates that this compound has bound to the target protein and competed with the primary antibody.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_incubation 4. Incubation cluster_detection 5. Detection cluster_analysis 6. Analysis A Coat plate with target protein B Block non-specific sites A->B Wash D Add mixture to plate B->D Wash C Incubate primary antibody with this compound C->D E Add HRP-conjugated secondary antibody D->E Wash F Add TMB substrate E->F Wash G Add stop solution F->G H Read absorbance at 450 nm G->H

ELISA Competitive Binding Workflow
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (ligand)

  • This compound (analyte)

  • Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer to the desired immobilization level.

    • Deactivate excess reactive groups by injecting ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of this compound in running buffer over the sensor surface.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_immobilization 1. Immobilization cluster_binding 2. Binding Analysis cluster_regeneration 3. Regeneration cluster_analysis 4. Data Analysis A Activate sensor chip B Immobilize target protein A->B C Deactivate surface B->C D Inject this compound (analyte) C->D E Monitor association and dissociation D->E F Inject regeneration solution E->F G Fit sensorgrams to determine kinetic parameters F->G

Surface Plasmon Resonance (SPR) Workflow
Western Blotting for Off-Target Identification

Western blotting can be used as a qualitative or semi-quantitative method to screen for potential off-target binding of a small molecule to a complex protein mixture (e.g., cell lysate).

Materials:

  • SDS-PAGE gels

  • Protein lysate

  • This compound

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer

  • Wash buffer (e.g., TBST)

  • Detection system (e.g., chemiluminescence or fluorescence)

Procedure:

  • Sample Preparation: Incubate the protein lysate with and without this compound for a specified time.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Staining (Optional): Briefly stain the membrane with a reversible total protein stain (like Ponceau S) to confirm transfer efficiency.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with wash buffer.

  • Detection of Bound Dye: If this compound has a detectable signal (e.g., fluorescence), the membrane can be imaged directly to identify bands where the dye has bound.

  • Immunoblotting (for specific protein identification): If a specific off-target is suspected, the membrane can be probed with a primary antibody against that protein, followed by a secondary antibody for detection. A change in the signal intensity in the presence of this compound could indicate an interaction.

Conclusion and Recommendations

While direct quantitative data on the cross-reactivity of this compound is scarce, its chemical properties as an anionic azo dye strongly suggest a propensity for non-specific binding to a variety of proteins through electrostatic and hydrophobic interactions. This potential for cross-reactivity should be a key consideration for researchers using this dye in biological assays.

For applications where high specificity is critical, it is recommended to:

  • Perform validation experiments: Utilize the experimental protocols outlined in this guide to assess the binding of this compound to proteins of interest in your specific experimental system.

  • Consider alternative probes: If significant cross-reactivity is observed or suspected, explore the use of more specific labeling technologies or alternative dyes with lower off-target binding profiles.

  • Include appropriate controls: When using this compound, always include negative controls (e.g., samples without the dye) to differentiate between specific signals and non-specific binding.

By carefully considering the potential for cross-reactivity and employing rigorous experimental validation, researchers can ensure the accuracy and reliability of their findings when working with this compound and other small molecule dyes.

References

A Comparative Guide to Collagen Detection: Acid Red 13 Staining vs. Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating tissue fibrosis, wound healing, and extracellular matrix remodeling, the accurate detection and quantification of collagen is paramount. Two of the most widely employed techniques for visualizing collagen in tissue sections are Acid Red 13 staining, more commonly known as Picro-Sirius Red (PSR) staining, and immunohistochemistry (IHC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Principle of the Methods

Picro-Sirius Red (this compound) Staining is a histochemical method that utilizes the anionic dye Sirius Red F3B (C.I. 35782) dissolved in a saturated aqueous solution of picric acid. The elongated, planar molecules of Sirius Red align with the long axis of collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light. The sulfonic acid groups of the dye form strong electrostatic bonds with the basic amino acid residues of collagen, contributing to its specificity.

Immunohistochemistry (IHC) is a highly specific technique that employs the principle of antigen-antibody recognition. A primary antibody, specific to a particular collagen type (e.g., Collagen I, Collagen III), is applied to the tissue section. This is followed by a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore. The enzyme catalyzes a chromogenic reaction, producing a colored precipitate at the site of the antigen, thereby visualizing the location and distribution of the target collagen type.

Quantitative Data Presentation

The choice between PSR and IHC often depends on the specific quantitative data required. Below is a summary of the key performance characteristics of each method.

FeaturePicro-Sirius Red (this compound) StainingImmunohistochemistry (IHC)
Target All fibrillar collagens (Types I, II, III, etc.)Specific collagen types (e.g., Collagen I, Collagen III)
Specificity High for total collagen, but debated for distinguishing collagen types based on color alone.[1]Very high for the specific collagen type targeted by the primary antibody.
Sensitivity High, especially when combined with polarized light microscopy.[2]High, with the possibility of signal amplification.
Quantification Quantitative analysis of total collagen content through image analysis of stained area.[2][3] Differentiation of collagen types by birefringence color (e.g., Type I as yellow-orange, Type III as green) is possible but can be influenced by fiber orientation and thickness.[1][4]Semi-quantitative to quantitative analysis through scoring of staining intensity or image analysis of the stained area.[5]
Cost Relatively low cost.Higher cost due to the price of primary and secondary antibodies.
Throughput Relatively high throughput.Can be lower throughput, especially with manual staining.
Information Provided Total collagen content, fiber thickness, and organization.Localization and relative abundance of specific collagen types.

Experimental Protocols

Detailed methodologies for both Picro-Sirius Red staining and immunohistochemistry for collagen detection are provided below. These protocols are based on standard procedures for formalin-fixed, paraffin-embedded tissue sections.

Picro-Sirius Red (this compound) Staining Protocol

This protocol is adapted from standard histological procedures.[4][6][7][8]

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse in distilled water.

  • Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes at room temperature. The solution is 0.1% Sirius Red in saturated picric acid.

    • Wash in two changes of acidified water (0.5% acetic acid in water).

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols (95% and 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Immunohistochemistry (IHC) Protocol for Collagen Type I

This is a general protocol and may require optimization based on the specific antibody and tissue type used.[9][10]

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Picro-Sirius Red staining.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against Collagen Type I (diluted in antibody diluent) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with wash buffer.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.

    • Rinse with wash buffer.

  • Chromogen and Counterstaining:

    • Incubate with a chromogen substrate (e.g., DAB) until the desired stain intensity develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin (B73222) to visualize nuclei.

    • "Blue" the sections in a mild alkaline solution.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a resinous mounting medium.

Visualization of Methodologies

To further clarify the experimental workflows and the underlying principles of each technique, the following diagrams are provided.

G cluster_0 Picro-Sirius Red Staining Workflow cluster_1 Immunohistochemistry Workflow Deparaffinization\n& Rehydration Deparaffinization & Rehydration Picro-Sirius Red\nStaining (60 min) Picro-Sirius Red Staining (60 min) Deparaffinization\n& Rehydration->Picro-Sirius Red\nStaining (60 min) Antigen\nRetrieval Antigen Retrieval Deparaffinization\n& Rehydration->Antigen\nRetrieval Acidified Water\nWash Acidified Water Wash Picro-Sirius Red\nStaining (60 min)->Acidified Water\nWash Dehydration\n& Clearing Dehydration & Clearing Acidified Water\nWash->Dehydration\n& Clearing Mounting Mounting Dehydration\n& Clearing->Mounting Dehydration\n& Clearing->Mounting Blocking Blocking Antigen\nRetrieval->Blocking Primary Antibody\n(anti-Collagen) Primary Antibody (anti-Collagen) Blocking->Primary Antibody\n(anti-Collagen) Secondary Antibody\n(enzyme-linked) Secondary Antibody (enzyme-linked) Primary Antibody\n(anti-Collagen)->Secondary Antibody\n(enzyme-linked) Chromogen\nSubstrate Chromogen Substrate Secondary Antibody\n(enzyme-linked)->Chromogen\nSubstrate Counterstaining Counterstaining Chromogen\nSubstrate->Counterstaining Counterstaining->Dehydration\n& Clearing

Caption: Experimental workflows for Picro-Sirius Red and Immunohistochemistry.

G cluster_0 Picro-Sirius Red Staining Principle cluster_1 Immunohistochemistry Principle Sirius_Red Sirius Red Dye (Anionic) Collagen_Fiber Collagen Fiber (Basic Amino Acids) Sirius_Red->Collagen_Fiber Electrostatic Interaction Birefringence Birefringence Collagen_Fiber->Birefringence Enhanced Under Polarized Light Primary_Ab Primary Antibody (e.g., anti-Collagen I) Collagen_I Collagen Type I (Antigen) Primary_Ab->Collagen_I Specific Binding Secondary_Ab Secondary Antibody (Enzyme-conjugated) Collagen_I->Secondary_Ab Binds to Primary Ab Chromogen Chromogen Substrate Secondary_Ab->Chromogen Enzymatic Reaction Colored_Product Colored Precipitate (Visualization) Chromogen->Colored_Product

Caption: Mechanisms of Picro-Sirius Red staining and Immunohistochemistry.

Conclusion

Both Picro-Sirius Red staining and immunohistochemistry are powerful tools for the detection of collagen in tissue sections. The choice between the two methods should be guided by the specific research question. For the assessment of total collagen content and overall fibrillar organization, Picro-Sirius Red staining is a sensitive, cost-effective, and high-throughput method.[2] When the goal is to identify and localize specific collagen types, the high specificity of immunohistochemistry makes it the superior choice. In many comprehensive studies, these two techniques are used in a complementary fashion to provide a complete picture of collagen deposition and remodeling in tissues.

References

A Researcher's Guide to Collagen Quantification: Evaluating Picro-Sirius Red and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of collagen is paramount for understanding tissue architecture, fibrosis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the Picro-Sirius Red method, a common histological staining technique for collagen, with other widely used quantification assays. The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

It is important to note that while the query specified "Acid Red 13," the scientific literature overwhelmingly points to the use of Sirius Red (Direct Red 80, C.I. 35780) in the Picro-Sirius Red (PSR) method as the standard for red dye-based collagen quantification. "this compound" is not commonly cited for this application, and it is likely that "Sirius Red" was the intended subject of inquiry.

Comparative Analysis of Collagen Quantification Methods

The choice of a collagen quantification method depends on various factors, including the sample type, the required specificity (total collagen vs. specific collagen types), sensitivity, and the available equipment. The following tables summarize the key performance metrics of the Picro-Sirius Red method and its main alternatives.

Performance Metrics of Collagen Quantification Assays
MethodPrincipleAccuracyPrecision (CV%)Sensitivity (LOD/LOQ)Linearity Range
Picro-Sirius Red (PSR) with Image Analysis Dye-binding to collagen fibers, measured by color intensity in tissue sections.Good correlation with hydroxyproline (B1673980) assay, but can be influenced by staining variability and image analysis parameters.Can be variable; dependent on standardized staining and image analysis protocols.Semi-quantitative; relative quantification.Dependent on image analysis software and calibration.
Hydroxyproline Assay Colorimetric quantification of the hydroxyproline amino acid, which is nearly exclusive to collagen.Considered a "gold standard" for total collagen quantification. High accuracy (e.g., 99.36%).[1]Good; Intra-assay CV: ~5-15%, Inter-assay CV: ~5%.[2]LOD: ~0.1 µg/mL, LOQ: ~0.13 µg/mL.[1]Typically 0.5-20 µg/mL.[1][3]
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection of specific collagen types or procollagens.High; specific to the target collagen type.Good; typically <10% for both intra- and inter-assay variability.High; e.g., ~12 pg/mL for Collagen I.[4]e.g., 31-2000 pg/mL for Collagen I.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of specific collagen-derived peptides.Very high; considered a reference method for absolute quantification.Excellent; RSD often <5%.[5][6]Very high; e.g., LOQ of ~6 ng/mL for Collagen V.[5]Broad; e.g., 0.01-5.00 µg/mL.[5]
Western Blot Antibody-based detection of specific collagen alpha-chains separated by size.Semi-quantitative; provides relative quantification.Moderate; dependent on antibody specificity, transfer efficiency, and densitometry.Moderate; dependent on antibody affinity.Limited linear range for densitometry.
Advantages and Disadvantages of Common Collagen Quantification Methods
MethodAdvantagesDisadvantages
Picro-Sirius Red (PSR) - Provides spatial information on collagen distribution and organization within tissues.[7] - Cost-effective and relatively simple to implement.[8] - Can distinguish between thicker (Type I) and thinner (Type III) fibers under polarized light.[8]- Semi-quantitative, with accuracy dependent on staining consistency and image analysis. - Can be less accurate than biochemical methods for absolute quantification. - Binding can be influenced by non-collagenous proteins in some tissues.[3]
Hydroxyproline Assay - Considered a "gold standard" for total collagen quantification.[8] - Measures total collagen (all types) from various sample types.[9] - Relatively inexpensive.- Destructive to the sample. - Does not distinguish between different collagen types.[3] - Requires acid hydrolysis, which involves hazardous chemicals.[3]
ELISA - Highly specific for different collagen types and propeptides.[10] - High sensitivity. - High-throughput format (96-well plates).- More expensive than colorimetric assays.[10] - Requires specific antibodies for each collagen type and species.[10] - May not detect all forms of collagen (e.g., insoluble, cross-linked).
LC-MS - Highly specific and provides absolute quantification.[10] - Can quantify multiple collagen types simultaneously.[11] - High sensitivity and broad dynamic range.[10][11]- Requires expensive instrumentation and specialized expertise.[10] - Complex sample preparation. - Lower throughput compared to plate-based assays.
Western Blot - Can identify specific collagen alpha-chains and their post-translational modifications. - Provides information on protein size and integrity.- Generally semi-quantitative. - Can be challenging due to the large size and complex nature of collagen proteins. - Lower throughput.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the Picro-Sirius Red and Hydroxyproline assays.

Picro-Sirius Red Staining Protocol for Tissue Sections

1. Deparaffinization and Rehydration:

  • Dewax paraffin-embedded tissue sections in xylene (2 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 3 minutes each).

  • Rinse in distilled water.

2. Staining:

  • Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes (optional, for nuclear counterstaining).

  • Wash in running tap water for 10 minutes.

  • Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

3. Dehydration and Mounting:

  • Wash in two changes of acidified water (0.5% acetic acid in water).

  • Dehydrate rapidly through graded ethanol (95%, 100%, 100%; 1 minute each).

  • Clear in xylene (2 changes, 3 minutes each).

  • Mount with a resinous mounting medium.

4. Quantification:

  • Acquire images under bright-field or polarized light microscopy.

  • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the red-stained area relative to the total tissue area.

Hydroxyproline Assay Protocol for Tissue Homogenates

1. Sample Hydrolysis:

  • Weigh 10-20 mg of tissue and place in a pressure-resistant, sealed tube.

  • Add 1 mL of 6 M HCl.

  • Hydrolyze at 110-120°C for 12-24 hours.

  • Cool the hydrolysate and neutralize with 6 M NaOH.

2. Oxidation:

  • Add Chloramine-T reagent to an aliquot of the hydrolysate and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.

3. Color Development:

  • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

4. Measurement:

  • Cool the samples to room temperature.

  • Measure the absorbance at 550-560 nm using a spectrophotometer.

  • Calculate the hydroxyproline concentration based on a standard curve prepared with known concentrations of hydroxyproline.

  • Convert hydroxyproline content to collagen content using a conversion factor (typically, collagen is assumed to be 13.5% hydroxyproline by weight).

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Collagen_Quantification_Workflow cluster_PSR Picro-Sirius Red (PSR) Workflow cluster_HYP Hydroxyproline Assay Workflow psr_start Tissue Section psr_step1 Deparaffinization & Rehydration psr_start->psr_step1 psr_step2 Picro-Sirius Red Staining psr_step1->psr_step2 psr_step3 Dehydration & Mounting psr_step2->psr_step3 psr_step4 Microscopy & Image Acquisition psr_step3->psr_step4 psr_end Relative Collagen Quantification (Stained Area %) psr_step4->psr_end hyp_start Tissue Homogenate hyp_step1 Acid Hydrolysis hyp_start->hyp_step1 hyp_step2 Oxidation (Chloramine-T) hyp_step1->hyp_step2 hyp_step3 Color Reaction (Ehrlich's Reagent) hyp_step2->hyp_step3 hyp_step4 Spectrophotometry (560nm) hyp_step3->hyp_step4 hyp_end Absolute Total Collagen Quantification (µg/mg tissue) hyp_step4->hyp_end

Caption: Comparative workflow of Picro-Sirius Red staining and the Hydroxyproline assay.

Collagen_Biosynthesis_Pathway cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix gene Collagen Gene (e.g., COL1A1) mrna mRNA gene->mrna Transcription translation Translation mrna->translation preprocollagen Pre-procollagen translation->preprocollagen hydroxylation Hydroxylation of Proline & Lysine preprocollagen->hydroxylation procollagen Procollagen Triple Helix hydroxylation->procollagen packaging Packaging & Secretion procollagen->packaging cleavage Cleavage of Propeptides packaging->cleavage tropocollagen Tropocollagen cleavage->tropocollagen assembly Fibril Assembly tropocollagen->assembly crosslinking Cross-linking (Lysyl Oxidase) assembly->crosslinking collagen_fiber Mature Collagen Fiber crosslinking->collagen_fiber

Caption: Simplified signaling pathway of collagen biosynthesis.

Conclusion

The selection of a collagen quantification method is a critical decision in experimental design. The Picro-Sirius Red method offers an invaluable tool for visualizing collagen architecture and obtaining semi-quantitative data within the tissue context. For researchers requiring precise, absolute quantification of total collagen, the Hydroxyproline assay remains a robust and reliable standard. For studies demanding high specificity for particular collagen types, ELISA and LC-MS are superior, with LC-MS providing the highest level of accuracy and specificity. By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently choose the most suitable approach to achieve their scientific objectives.

References

Ensuring Reproducibility: A Comparative Guide to Acid Red 1 and its Alternatives in Histological and Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. The choice of staining reagents can significantly impact the consistency and reliability of data. This guide provides a comprehensive comparison of Acid Red 1 (also known as Azophloxine) with common alternatives for histological and total protein staining, offering detailed protocols and performance data to aid in the selection of the most appropriate dye for ensuring reproducible outcomes.

Physicochemical Properties of Selected Red Dyes

The fundamental characteristics of a dye, such as its molecular weight and chemical class, influence its staining properties, including affinity for tissues and proteins, and its behavior in solution. Understanding these properties is the first step in ensuring consistent application.

PropertyAcid Red 1 (Azophloxine)Ponceau SEosin YAcid Fuchsin
C.I. Number 18050271954538042685
Chemical Class Azo DyeAzo DyeXantheneTriphenylmethane
Molecular Formula C₁₈H₁₃N₃Na₂O₈S₂C₂₂H₁₂N₄Na₄O₁₃S₄C₂₀H₆Br₄Na₂O₅C₂₀H₁₇N₃Na₂O₉S₃
Molecular Weight 509.42 g/mol 760.62 g/mol 691.85 g/mol 585.54 g/mol
Solubility Soluble in water, slightly soluble in ethanolSoluble in waterSoluble in water and ethanolSoluble in water

Performance Comparison for Key Research Applications

The choice of dye is highly dependent on the specific application. Key performance indicators such as sensitivity, reversibility, and suitability for different techniques are critical for experimental success and reproducibility.

Performance MetricAcid Red 1 (Azophloxine)Ponceau SEosin YAcid Fuchsin
Primary Application Histological counterstain, component of trichrome stains.Reversible total protein staining on membranes (Western Blot).Histological counterstain (H&E), cytoplasmic staining.Component of trichrome stains for collagen.
Detection Sensitivity Not quantitatively documented for protein blots.~200 ng per protein band.[1][2]Not applicable (histological stain).Not applicable (histological stain).
Reversibility NoYesNoNo
Compatibility Glass slides (histology).Nitrocellulose, PVDF membranes.[1]Glass slides (histology).Glass slides (histology).
Staining Principle Binds to positively charged proteins (e.g., cytoplasm, muscle).Binds to positive charges and non-polar regions of proteins.[1]Binds to positively charged cytoplasmic proteins (eosinophilic).Binds to basic amino acids, particularly in collagen.

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducibility. Below are protocols for Acid Red 1 and its common alternatives.

Acid Red 1 (Azophloxine) Staining Protocol for Histology

This protocol is adapted from established histological methods for using Azophloxine as a counterstain.[1][3]

Reagents:

  • 0.1% Azophloxine Solution:

    • Azophloxine (Acid Red 1, C.I. 18050): 0.1 g

    • Distilled Water: 100 ml

    • Acetic Acid, Glacial: 4 drops

  • 0.2% Acetic Acid Rinse:

    • Acetic Acid, Glacial: 0.2 ml

    • Distilled Water: 100 ml

  • Harris' Hematoxylin

  • Graded Alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain with Harris' Hematoxylin for 5-10 minutes to stain nuclei.

  • Wash in running tap water until sections are blue.

  • Stain in 0.1% Azophloxine solution for 2 minutes.

  • Rinse briefly in 0.2% acetic acid solution.

  • Dehydrate rapidly through 95% and absolute alcohols. Note: Lower concentrations of alcohol may destain the Azophloxine.[1]

  • Clear in xylene or a suitable substitute.

  • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Cytoplasm, Muscle: Clear, delicate red[1]

Ponceau S Protocol for Reversible Total Protein Staining

This protocol is for verifying protein transfer to membranes in Western blotting.

Reagents:

  • Ponceau S Staining Solution:

    • Ponceau S: 0.1 g

    • Acetic Acid, Glacial: 5 ml

    • Distilled Water: to 100 ml

  • Wash Solution (e.g., TBST or distilled water)

Procedure:

  • Following protein transfer, briefly rinse the nitrocellulose or PVDF membrane in distilled water.

  • Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature with gentle agitation.[2][4]

  • Wash the membrane in distilled water for 1-5 minutes until red protein bands are clearly visible against a faint background.[2][4]

  • Image the membrane to document transfer efficiency.

  • To destain, wash the membrane in TBST or distilled water multiple times for 5-10 minutes each, until the red stain is completely gone.[1] The membrane is now ready for blocking and immunodetection.

Eosin Y Protocol for H&E Staining

Eosin Y is the standard counterstain to Hematoxylin.

Reagents:

  • 1% Eosin Y Solution:

    • Eosin Y: 1 g

    • 95% Ethanol: 100 ml

    • (Optional) Acetic Acid, Glacial: 1-2 drops to sharpen staining.[5]

  • Hematoxylin (e.g., Harris' or Mayer's)

  • Graded Alcohols

  • Xylene

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain with Hematoxylin to stain nuclei, followed by a "bluing" step in tap water.

  • Immerse slides in the 1% Eosin Y solution for 30 seconds to 2 minutes, depending on desired intensity.

  • Dehydrate quickly through 95% and 100% ethanol.

  • Clear in xylene.

  • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Collagen, Muscle: Varying shades of pink/red

Acid Fuchsin Protocol (as part of Masson's Trichrome Stain)

This is a simplified overview of the red staining step in a typical Masson's Trichrome protocol.

Reagents:

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Weigert's Iron Hematoxylin

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue or Light Green counterstain

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution (optional, but recommended for formalin-fixed tissue).

  • Stain nuclei with Weigert's Iron Hematoxylin.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. This stains muscle, cytoplasm, and collagen red.

  • Rinse and treat with Phosphomolybdic/Phosphotungstic acid to decolorize the collagen.

  • Counterstain with Aniline Blue or Light Green to stain the collagen.

  • Differentiate in 1% Acetic Acid solution.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle: Red

  • Collagen: Blue or Green

Visualizing Experimental Workflows

To ensure procedural consistency, it is helpful to visualize the experimental workflows. The following diagrams, generated using Graphviz, outline the key stages for histological staining and provide a decision-making framework for dye selection.

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% NBF) Processing Processing (Graded Alcohols) Fixation->Processing Embedding Embedding (Paraffin) Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration (e.g., Hematoxylin) Nuclear_Stain Nuclear Staining Rehydration->Nuclear_Stain (e.g., Hematoxylin) Counterstain Acidic Counterstaining Nuclear_Stain->Counterstain (e.g., Acid Red 1 / Eosin Y) Dehydration_Clearing Dehydration & Clearing Counterstain->Dehydration_Clearing (Alcohols & Xylene) Mounting Mounting & Coverslipping Dehydration_Clearing->Mounting

Generalized workflow for histological staining.

G Start Start: What is the application? Western Total Protein Staining on Membrane? Start->Western Histology Histological Counterstaining? Western->Histology No PonceauS Use Ponceau S (Reversible) Western->PonceauS Yes Trichrome Multi-color Connective Tissue Stain? Histology->Trichrome No Eosin Use Eosin Y (Standard H&E) Histology->Eosin Yes AcidFuchsin Use Acid Fuchsin (in Masson's Trichrome) Trichrome->AcidFuchsin Yes Other Application not covered Trichrome->Other No AcidRed1 Consider Acid Red 1 (Azophloxine) Eosin->AcidRed1 Alternative

Decision guide for selecting an appropriate red dye.

References

How does Acid Red 13 compare to other azo dyes in research applications?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Red 13 to other common azo dyes utilized in research, with a focus on performance, experimental protocols, and biological impact. While this compound has established uses in various industrial applications, its adoption in specific research contexts, such as proteomics and cell biology, is an area of ongoing investigation. This document aims to consolidate the available data to aid researchers in making informed decisions about its suitability for their work.

Performance in Protein Staining Applications

Azo dyes are widely used for the detection of proteins on solid supports like nitrocellulose and PVDF membranes (e.g., in Western blotting) and in polyacrylamide gels due to their ability to bind to protein molecules. The performance of these dyes is typically evaluated based on sensitivity (limit of detection), reversibility of staining, and compatibility with downstream applications like mass spectrometry.

While specific quantitative data directly comparing the protein staining efficiency of this compound to benchmarks like Ponceau S and Amido Black is limited in the current literature, a qualitative comparison can be inferred from their chemical properties and the established performance of similar dyes.

Table 1: Comparison of Azo Dyes for Protein Staining

FeatureThis compound (Inferred)Ponceau SAmido Black 10B
Binding Mechanism Electrostatic interactions between sulfonate groups and positively charged amino acid residues.Electrostatic binding to positive amino groups and non-covalent binding to non-polar regions.Binds to negatively charged amino acid residues.
Staining Type Reversible (expected)Reversible.Semi-permanent/Irreversible.
Common Application Histological staining, potential for proteomics.Reversible staining of Western blot membranes.Staining of protein gels and membranes.
Limit of Detection Not established~250 ng (on nitrocellulose).~50 ng.
Compatibility with Immunodetection Expected to be compatible if fully reversible.Yes, easily removed with water or buffer washes.May interfere with downstream immunodetection.
Mass Spectrometry Compatibility Potentially compatible after thorough destaining.Yes.Yes, with specific protocols.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible experimental outcomes. Below are established protocols for Ponceau S and Amido Black, followed by a suggested protocol for this compound based on the general principles of protein staining.

Protocol 1: Ponceau S Staining for Western Blot Membranes

This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Deionized water

  • Wash Buffer (e.g., TBS-T or PBS-T)

Procedure:

  • Following protein transfer, briefly wash the membrane in deionized water.

  • Immerse the membrane in the Ponceau S staining solution for 1-5 minutes with gentle agitation.

  • Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of deionized water or your western blot wash buffer until the red color is completely gone.

  • Proceed with the blocking step for immunodetection.

Protocol 2: Amido Black Staining for Protein Gels

This protocol provides a more permanent stain for visualizing proteins in polyacrylamide gels.

Materials:

  • Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

Procedure:

  • After electrophoresis, place the gel in the fixing solution for at least 1 hour.

  • Immerse the gel in the Amido Black staining solution for 3-5 minutes with gentle agitation.

  • Transfer the gel to the destaining solution. Change the destaining solution every 30 minutes until the protein bands are distinct against a clear background.

  • Rinse the gel with deionized water to stop the destaining process.

Suggested Protocol for this compound Protein Staining (for Membranes)

This suggested protocol is based on the general properties of acid azo dyes and will require optimization for specific applications.

Materials:

  • This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Deionized water

  • Wash Buffer (e.g., TBS-T or PBS-T)

Procedure:

  • After protein transfer, wash the membrane with deionized water.

  • Immerse the membrane in the this compound staining solution and incubate for 2-10 minutes with gentle agitation.

  • Transfer the membrane to a large volume of deionized water and wash with agitation to remove excess stain and reveal protein bands.

  • Image the stained membrane.

  • To destain, continue washing with deionized water or a suitable buffer until the stain is removed. The ease of destaining will need to be empirically determined.

G cluster_prep Sample Preparation cluster_stain Staining & Visualization cluster_downstream Downstream Application Gel Protein Gel Electrophoresis Transfer Electrotransfer to Membrane Gel->Transfer Stain Stain with Azo Dye Transfer->Stain Wash Wash to Visualize Bands Stain->Wash Image Image for Documentation Wash->Image Destain Destain (if reversible) Image->Destain Block Blocking Destain->Block Antibody Immunodetection Block->Antibody

Caption: General experimental workflow for protein staining on membranes.

Cytotoxicity Profile of Azo Dyes

The biological activity of azo dyes, including their potential cytotoxicity, is a critical consideration for their use in life science research, especially in cell-based assays. The reduction of the azo bond can lead to the formation of aromatic amines, some of which have been reported to be mutagenic or carcinogenic.

Table 2: Comparative Cytotoxicity of Azo Dyes on Glioblastoma (GB1B) Cells

Azo DyeExposure TimeIC50 Value (µM)Reference
Methyl Orange3 days26.47[1]
Methyl Orange7 days13.88[1]
Sudan I3 days60.86[1]
Sudan I7 days12.48[1]
Alizarin Yellow3 days> 128[2]
Butter Yellow3 days> 128[2]

A lower IC50 value indicates higher cytotoxicity.

A study on Disperse Red 13, which shares structural similarities with this compound, indicated that the dye itself can induce chromosomal damage in human lymphocytes. Furthermore, its breakdown products after oxidation and reduction showed mutagenic activity in the Salmonella/microsome assay. This highlights the importance of considering the metabolic byproducts of azo dyes in toxicological assessments.

G AzoDye Azo Dye Cell Target Cell AzoDye->Cell Metabolites Aromatic Amines (Metabolic Byproducts) Cell->Metabolites Metabolism DNA_Damage DNA Damage Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability G AzoMetabolites Azo Dye Metabolites MAPKKK MAPKKK (e.g., ASK1, MEKK1) AzoMetabolites->MAPKKK Induces Stress MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

References

Safety Operating Guide

Navigating the Safe Disposal of Acid Red 13: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Acid Red 13, an azo dye used in various industrial and research applications.[1] Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of immediate first-aid measures. While not classified as hazardous under the Hazardous Communication Standard, it should be handled with care, avoiding contact and inhalation.[2]

First Aid Measures:

  • After Inhalation: If dizziness occurs, move the individual to fresh air.[2]

  • After Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops, seek medical advice.[2][3]

  • After Eye Contact: Immediately flush eyes with plenty of cool water for at least 15 minutes, holding eyelids open.[2] Get immediate medical attention.[2]

  • After Ingestion: Induce vomiting and seek immediate medical attention.[2]

Safety Requirement Specification Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses.Protects against dust particles and potential splashes, which can cause serious eye irritation.[3][4]
Skin Protection Appropriate protective gloves and clothing.Minimizes skin contact; prolonged contact may cause irritation in sensitive individuals.[3][4]
Respiratory Protection NIOSH/OSHA approved respirator.Recommended when handling the powder to avoid inhalation of dust, which can irritate the respiratory tract.[2][4]
Work Environment Use in a well-ventilated area or under a chemical fume hood.Controls airborne dust levels and prevents respiratory exposure.[4]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.Prevents accidental ingestion and contamination.[3]
Spill Containment and Cleanup Procedure

In the event of a spill, a comprehensive response plan should be implemented to ensure safety and prevent environmental contamination.[2]

  • Evacuate Area: Remove all non-essential personnel from the immediate vicinity of the spill.[3]

  • Ensure Ventilation: Make sure the area is well-ventilated.

  • Utilize PPE: Wear the recommended protective equipment, including a respirator, gloves, and eye protection, before attempting cleanup.[2][5]

  • Contain the Spill: Use an absorbent, dust-control product to sweep up the spilled powder.[2] Avoid actions that generate dust.[4][5]

  • Collect the Material: Place the swept-up material into a suitable, clearly labeled container for disposal.[2][6][7]

  • Clean the Area: The spill area can be washed with water.[2] All water used for cleanup should be collected for approved disposal and not be allowed to enter drains or waterways.[2][8]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4][5][6]

  • Waste Classification: The first critical step is to determine the waste classification. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9][10] While this compound is not explicitly listed, its potential for environmental harm means it should be managed responsibly.[11][12][13][14]

  • Containerization:

    • Collect waste this compound (both solid and any contaminated materials or solutions) in a designated, sturdy, leak-proof container that is compatible with the chemical.[7][15]

    • Ensure the container is kept closed at all times, except when adding waste.[2][7]

    • The container must be clearly labeled as "Hazardous Waste" (or as required by your institution) and list all contents.[7][15]

  • Storage:

    • Store the waste container at or near the point of generation in a cool, dry, well-ventilated area.[4][7]

    • Segregate it from incompatible materials, such as strong oxidizing and reducing agents.[4][5]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or into the sewer system.[8] Azo dyes and their byproducts can be harmful to aquatic life.[11][12][13][14]

    • DO NOT dispose of the chemical in the regular trash.

  • Arrange for Pickup: Once the container is full, or before it exceeds accumulation time limits set by regulations, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Caption: Workflow for the safe handling and disposal of this compound.

Regulatory Framework

In the United States, the management of hazardous waste is primarily regulated under the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[9][10] These regulations provide a "cradle-to-grave" framework for managing hazardous waste.[10] However, states are often authorized to implement their own hazardous waste programs, which can be more stringent than federal law.[9][16] Therefore, it is imperative for all researchers and laboratory personnel to consult their state and local regulations, in addition to their institution's specific EHS guidelines, to ensure complete and accurate classification and disposal of chemical waste.[4][5][6]

References

Personal protective equipment for handling Acid Red 13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Acid Red 13. Designed for researchers, scientists, and drug development professionals, this document offers immediate, procedural guidance to ensure laboratory safety and minimize risk to personnel and the environment.

Mandatory Personal Protective Equipment (PPE)

Adherence to the following PPE requirements is essential to prevent exposure when handling this compound in its powdered form or in solution.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.[1]Protects eyes from irritation caused by dust particles and splashes of the dye solution.[1][2]
Hand Protection Nitrile gloves (minimum 5-mil thickness).[1]Provides a barrier against skin contact.[1] Gloves should be changed immediately upon contamination.
Respiratory Protection NIOSH/OSHA-approved half-mask respirator with P100 particulate filters.[1][3]Prevents inhalation of fine dye powder, which can cause respiratory tract irritation.[1][2] Use is critical when handling the powder outside of a fume hood.
Protective Clothing Standard laboratory coat.[1]Prevents contamination of personal clothing.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure. Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

Experimental Protocol: Weighing and Preparing Solutions

  • Preparation:

    • Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated balance enclosure.[1]

    • Cover the work surface with disposable bench paper.

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before beginning.

  • Weighing the Powder:

    • Don all required PPE as specified in the table above.

    • Place a pre-labeled, sealable container on an analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder to the container, minimizing dust generation.[2][5]

  • Solution Preparation:

    • Add the diluent (e.g., water) to the container with the powder slowly to avoid splashing.

    • Securely cap the container and mix by inversion or with a magnetic stirrer until the dye is fully dissolved.

    • Clearly label the container with the chemical name, concentration, date, and hazard information.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wipe down the exterior of the solution container.

    • Remove PPE and wash hands thoroughly with soap and water before leaving the work area.[4]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][3]
Skin Contact Remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[4] If skin irritation develops or persists, seek medical attention.[2]
Inhalation Move the exposed individual to fresh air at once.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1][7] Seek immediate medical attention.[7]
Ingestion Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3][7]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain Spill: For small powder spills, carefully sweep up the material using an absorbent dust control product to minimize dust generation and place it into a labeled, sealable container for disposal.[3][5]

  • Decontaminate: Clean the spill area with water.[3] Collect all cleaning materials and contaminated water for approved disposal.[3]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.[2]

Waste Disposal

  • Chemical Waste: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[8] Place waste in a clearly labeled, sealed container.

  • Regulations: Disposal must be conducted in accordance with all local, regional, and national environmental regulations.[4][9] Do not allow the chemical or its container to enter drains, sewers, or waterways.[4][8]

Safe_Handling_Workflow_Acid_Red_13 cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Plan Review SDS & Protocol Area Prepare Ventilated Work Area PPE Don Required PPE (Goggles, Gloves, Respirator, Coat) Weigh Weigh Powder in Fume Hood PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Perform Experiment Dissolve->Use Clean Decontaminate Work Area Use->Clean Emergency Emergency Occurs? (Spill/Exposure) Use->Emergency Decontaminate_PPE Remove & Clean PPE Clean->Decontaminate_PPE Wash Wash Hands Decontaminate_PPE->Wash Waste Collect & Label Hazardous Waste Wash->Waste Dispose Dispose via Approved Channels Waste->Dispose Emergency_Protocol Follow Emergency Procedures Emergency->Emergency_Protocol

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.